molecular formula C6H12O6 B15561209 D-Galactose-13C-1

D-Galactose-13C-1

货号: B15561209
分子量: 181.15 g/mol
InChI 键: WQZGKKKJIJFFOK-MXECAYKVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

D-Galactose-13C-1 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C6H12O6

分子量

181.15 g/mol

IUPAC 名称

(3R,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5+1

InChI 键

WQZGKKKJIJFFOK-MXECAYKVSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties of D-Galactose-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of D-Galactose-13C-1, a stable isotope-labeled form of D-galactose. This guide is intended for professionals in research and development who utilize isotopically labeled compounds for metabolic studies, biomolecular NMR, and quantitative analysis.

Core Chemical and Physical Properties

This compound is a monosaccharide where the carbon atom at the C1 position is replaced with its stable, non-radioactive isotope, carbon-13. This isotopic labeling is crucial for tracing the metabolic fate of galactose and for use as an internal standard in mass spectrometry-based quantification.[1]

General and Physical Properties

The physical characteristics of this compound are largely identical to its unlabeled counterpart. It typically presents as a white, crystalline, and odorless solid.[1][2][3]

PropertyValueSource(s)
Appearance White to off-white crystalline solid/powder[1][2]
Melting Point 168-170 °C[2]
Solubility Water: 180 g/L @ 20°C (unlabeled) DMSO/DMF: ~20 mg/mL Ethanol: ~1 mg/mL[2][4]
Stability Stable under normal temperatures and pressures.[2]
Storage Store at room temperature away from light and moisture.[5] Can be stored as a powder at -20°C for up to 3 years.[1][5]
Chemical Identifiers and Formula
PropertyValueSource(s)
Molecular Formula ¹³C¹²C₅H₁₂O₆[6]
Molecular Weight 181.15 g/mol [5][6]
Exact Mass 181.06674293 Da[6]
CAS Number 70849-30-8[5][6]
IUPAC Name (3R,4S,5R,6R)-6-(hydroxymethyl)(2-¹³C)oxane-2,3,4,5-tetrol[6]
Synonyms D-Galactopyranose-1-13C, D-Gal-1-13C[5]
Purity and Isotopic Abundance
PropertyValueSource(s)
Chemical Purity ≥98%[5]
Isotopic Purity 99 atom % ¹³C[5][7]
Optical Purity 100.0%[7]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

Spectroscopy TypeDescriptionSource(s)
Nuclear Magnetic Resonance (NMR) A primary application is in biomolecular NMR.[5] ¹H NMR and ¹³C NMR are used to confirm the structure and the specific position of the ¹³C label.[5][7][8]
Mass Spectrometry (MS) Used for structural characterization and to determine isotopic enrichment.[7] It is a key technique in metabolic tracer studies using this compound.[7][9]

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic significance and an example of an analytical workflow for this compound.

Leloir_Pathway *C1 denotes the position of the 13C label cluster_cell Cell Cytoplasm Gal This compound Gal1P Galactose-1-P (*C1) Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose (*C1) Gal1P->UDPGal GALT ADP ADP UDPGlc UDP-Glucose (*C1) UDPGal->UDPGlc UDP-Galactose 4'-epimerase (GALE) Glc1P Glucose-1-P (*C1) UDPGlc->Glc1P GALT Glc6P Glucose-6-P (*C1) Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis ATP ATP ATP->Gal1P UDPGlucose_in UDP-Glucose UDPGlucose_in->UDPGal UDP_out UDP-Galactose GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma Sample (+ D-[13C]Galactose internal standard) GlucoseRemoval Remove D-glucose via D-glucose oxidase treatment Plasma->GlucoseRemoval Purification Purify sample by ion-exchange chromatography GlucoseRemoval->Purification Derivatization Prepare aldononitrile pentaacetate derivatives Purification->Derivatization GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS Monitoring Monitor [MH-60]+ ions (m/z 328, 329, 334) GCMS->Monitoring Quantification Quantify D-Galactose concentration and enrichment Monitoring->Quantification

References

D-Galactose-1-13C: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the properties, applications, and methodologies associated with the stable isotope-labeled monosaccharide, D-Galactose-1-13C.

This technical guide provides a comprehensive overview of D-Galactose-1-13C, a critical tool in metabolic research and clinical diagnostics. Designed for researchers, scientists, and drug development professionals, this document details the compound's fundamental properties, its primary applications in studying galactose metabolism, and relevant experimental protocols.

Core Compound Data

D-Galactose-1-13C is a stable isotope-labeled form of D-galactose, where the carbon atom at the C1 position is replaced with a ¹³C isotope. This labeling allows for non-radioactive tracing of galactose metabolism in vivo and in vitro.

PropertyValueCitations
CAS Number 70849-30-8[1][2]
Molecular Weight 181.15 g/mol [1][3]
Chemical Formula ¹³CC₅H₁₂O₆[1]
Synonyms D-Galactopyranose-1-¹³C, D-Galactose (1-¹³C, 99%)[3]
Primary Applications Biomolecular NMR, Metabolism Studies, Metabolomics, ¹³C-Galactose Breath Test[3]
Storage Room temperature, away from light and moisture[3]

Applications in Metabolic Research and Drug Development

The principal application of D-Galactose-1-13C lies in its use as a tracer to elucidate carbohydrate metabolic pathways.[2] Its incorporation into drug molecules also serves as a method for quantification during the drug development process.[4]

The ¹³C-Galactose Breath Test

A significant clinical application of D-Galactose-1-13C is the ¹³C-Galactose Breath Test, a non-invasive method to assess whole-body galactose oxidation capacity.[5] This test is particularly valuable in diagnosing and understanding hereditary galactosemia, a genetic disorder characterized by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[3] By measuring the amount of ¹³CO₂ exhaled after oral or intravenous administration of D-Galactose-1-13C, clinicians can evaluate the in vivo metabolism of galactose.[3]

Metabolic Pathway Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with ¹³C-labeled substrates like D-Galactose-1-13C, is a powerful technique for studying metabolic pathways. Researchers can trace the fate of the ¹³C label as galactose is metabolized through pathways such as the Leloir pathway, allowing for the identification and quantification of various intracellular metabolites.[6] This provides insights into enzymatic activities and metabolic fluxes in both normal and diseased states.

Experimental Protocols

The Oral ¹³C-Galactose Breath Test Protocol

This protocol is adapted from studies assessing whole-body galactose oxidation capacity in patients with galactosemia.[5]

Patient Preparation:

  • Patients should fast for a minimum of two hours before the test. Only water is permitted during the fasting period and the test itself.[5]

  • To ensure a stable baseline of ¹³C in exhaled CO₂, patients are advised to avoid ¹³C-enriched foods (e.g., corn, sugarcane products) for two days prior to the test.[5]

  • A galactose-restricted diet should be maintained for at least 24 hours before the study.[5]

Procedure:

  • Collect two baseline breath samples before administering the substrate.[5]

  • Administer an oral dose of 7 mg/kg of D-Galactose-1-13C dissolved in water.[5]

  • Collect duplicate breath samples at 60, 90, and 120 minutes post-ingestion.[5]

  • For sample collection, the patient should take a deep breath, hold it for three seconds, and then exhale into a glass Vacutainer tube.[5]

  • The collected breath samples are analyzed by isotope ratio mass spectrometry to determine the ¹³CO₂/¹²CO₂ ratio.

Data Analysis:

  • The galactose oxidation capacity is determined by calculating the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ in the exhaled air over the collection period.[5]

In Vitro Metabolic Labeling with D-Galactose-1-13C for NMR Analysis

This generalized protocol describes the use of D-Galactose-1-13C for studying cellular metabolism.

Cell Culture and Labeling:

  • Culture cells (e.g., lymphoblasts) in an appropriate medium to the desired density.

  • Replace the standard medium with a medium containing a known concentration (e.g., 1 mM) of D-Galactose-1-13C.

  • Incubate the cells for a defined period (e.g., 2.5 to 5 hours) to allow for the uptake and metabolism of the labeled galactose.[6]

Metabolite Extraction:

  • Harvest the cells and quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen).

  • Perform a metabolite extraction using a suitable solvent system (e.g., perchloric acid extraction).

  • Neutralize and lyophilize the extract.

NMR Spectroscopy:

  • Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) suitable for NMR analysis.

  • Acquire ¹³C NMR spectra using a high-field NMR spectrometer.

  • Identify and quantify the ¹³C-labeled metabolites based on their characteristic chemical shifts.

Signaling Pathways and Workflows

The Leloir Pathway for Galactose Metabolism

D-Galactose, upon entering the cell, is primarily metabolized through the Leloir pathway. The ¹³C label from D-Galactose-1-13C can be traced through the intermediates of this pathway to assess its function.

Leloir_Pathway cluster_0 D-Galactose-1-13C D-Galactose-1-13C Galactose-1-P-13C Galactose-1-P-13C D-Galactose-1-13C->Galactose-1-P-13C Galactokinase (GALK) UDP-Galactose-13C UDP-Galactose-13C Galactose-1-P-13C->UDP-Galactose-13C Galactose-1-Phosphate Uridylyltransferase (GALT) UDP-Glucose UDP-Glucose UDP-Galactose-13C->UDP-Glucose UDP-Galactose 4-Epimerase (GALE) UDP-Glucose->Galactose-1-P-13C Glucose-1-P Glucose-1-P UDP-Glucose->Glucose-1-P Glycogen Synthesis

Caption: The Leloir Pathway for D-Galactose-1-13C metabolism.

Experimental Workflow for the ¹³C-Galactose Breath Test

The following diagram illustrates the logical flow of the ¹³C-Galactose Breath Test, from patient preparation to final data analysis.

Breath_Test_Workflow cluster_prep Patient Preparation cluster_procedure Test Procedure cluster_analysis Analysis Fasting 2-hour Fast Baseline Collect Baseline Breath Samples (x2) Fasting->Baseline Diet Avoid 13C-rich foods (2 days) Galactose restriction (24h) Administer Oral Administration of 7 mg/kg D-Galactose-1-13C Baseline->Administer Collect Collect Breath Samples at 60, 90, 120 min Administer->Collect IRMS Isotope Ratio Mass Spectrometry (IRMS) Analysis Collect->IRMS Calculate Calculate Cumulative % Dose Recovered (CUMPCD) IRMS->Calculate

Caption: Workflow for the ¹³C-Galactose Breath Test.

References

A Technical Guide to D-Galactose-1-¹³C: Commercial Availability, Purity Assessment, and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Galactose-1-¹³C, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. This document details its commercial suppliers, purity specifications, the analytical methods for its characterization, and its primary metabolic pathway.

Commercial Suppliers and Purity Specifications

D-Galactose-1-¹³C is available from several reputable suppliers, each providing specific purity guarantees. The isotopic purity, referring to the percentage of molecules containing the ¹³C isotope at the C-1 position, and the chemical purity, indicating the proportion of the material that is D-Galactose, are critical parameters for experimental accuracy. The following table summarizes the specifications from prominent commercial sources.

SupplierProduct NameCatalog Number (Example)Isotopic Purity (atom % ¹³C)Chemical Purity
Sigma-Aldrich D-Galactose-1-¹³C41554599%[1]≥98% (CP)
Cambridge Isotope Laboratories, Inc. D-Galactose (1-¹³C, 99%)CLM-744-199%≥98%[2][3]
MedChemExpress D-Galactose-¹³C-1HY-N0210SNot explicitly stated98.0%[4]
Santa Cruz Biotechnology D-(+)-Galactose-1-¹³Csc-22165299%Not explicitly stated
Omicron Biochemicals, Inc. D-Galactose-¹³C₁GAL-002≥98%≥98%

Experimental Protocols for Purity Determination

The accurate determination of both isotopic and chemical purity of D-Galactose-1-¹³³C is paramount for its application in quantitative metabolic studies. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic and Chemical Purity

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For carbohydrates like galactose, derivatization is necessary to increase volatility.

Methodology:

  • Sample Preparation and Derivatization:

    • An accurately weighed sample of D-Galactose-1-¹³C is dissolved in a suitable solvent (e.g., pyridine).

    • The sample is derivatized to a more volatile form, such as an aldononitrile pentaacetate derivative.[5][6] This is achieved by reacting the sugar with a derivatizing agent like hydroxylamine hydrochloride followed by acetic anhydride.

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • Separation: The sample is separated on a capillary column (e.g., a column coated with a non-polar stationary phase like 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp up to ensure the separation of different components.

    • Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer.

    • Ionization: Positive Chemical Ionization (PCI) is a suitable ionization method.[5][6]

    • Detection: The instrument monitors specific mass-to-charge ratios (m/z) to distinguish between the ¹²C and ¹³C-labeled galactose derivatives. For the aldononitrile pentaacetate derivative, monitoring the [MH-60]⁺ ion intensities at m/z 328 (for ¹²C-galactose) and 329 (for 1-¹³C-galactose) allows for the assessment of isotopic enrichment.[5][6]

  • Data Analysis:

    • Chemical Purity: The chemical purity is determined by integrating the peak area of the D-galactose derivative and comparing it to the total area of all peaks in the chromatogram.

    • Isotopic Purity: The isotopic purity (atom % ¹³C) is calculated from the relative intensities of the ion signals corresponding to the labeled and unlabeled molecules.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a versatile technique for separating non-volatile compounds and is well-suited for determining the chemical purity of underivatized D-Galactose.

Methodology:

  • Sample Preparation: A known concentration of D-Galactose-1-¹³C is dissolved in the mobile phase.

  • HPLC System:

    • Column: A column designed for carbohydrate analysis, such as a Primesep S2 mixed-mode stationary phase column, can be used.[7]

    • Mobile Phase: A simple isocratic mobile phase, for instance, a mixture of acetonitrile and water with a formic acid buffer, is often employed.[7]

    • Detector: Since sugars lack a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is commonly used.[7][8]

  • Data Analysis: The chemical purity is determined by comparing the peak area of D-Galactose to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure and the position of the isotopic label.

Methodology:

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O).

  • ¹H NMR: The ¹H NMR spectrum provides information about the protons in the molecule, confirming the overall structure of galactose.

  • ¹³C NMR: The ¹³C NMR spectrum will show a significantly enhanced signal for the C-1 carbon, confirming the position of the ¹³C label. The integration of this signal relative to the other carbon signals can be used to estimate the isotopic enrichment.

Metabolic Pathway of D-Galactose

D-Galactose-1-¹³C is primarily utilized in studies tracing the Leloir pathway , the main route for galactose metabolism.[3][9] The ¹³C label allows researchers to follow the fate of the galactose molecule as it is converted into glucose metabolites.

Leloir_Pathway Gal β-D-Galactose aGal α-D-Galactose Gal->aGal Galactose mutarotase Gal1P Galactose-1-Phosphate aGal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal Galactose-1-Phosphate uridylyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose 4-epimerase (GALE) G1P Glucose-1-Phosphate UDPGal->G1P UDPGlc->Gal1P G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental Workflow for Metabolic Tracing

The use of D-Galactose-1-¹³C in metabolic flux analysis follows a structured workflow to trace its incorporation into various downstream metabolites.

Experimental_Workflow start Administer D-Galactose-1-¹³C to biological system incubation Incubation / Time course start->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data Data Processing and Isotopologue Distribution Analysis analysis->data flux Metabolic Flux Calculation data->flux

Caption: A typical experimental workflow for a stable isotope tracing study.

References

Unraveling Metabolic Fates: An In-depth Technical Guide to Isotopic Enrichment Analysis of D-Galactose-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and applications of isotopic enrichment analysis using D-Galactose-13C-1. This stable isotope tracer is a powerful tool for elucidating the metabolic fate of galactose in various physiological and pathological states, offering critical insights for researchers in metabolic diseases and professionals in drug development. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of galactose metabolism.

Introduction: The Significance of this compound in Metabolic Research

D-Galactose, a C-4 epimer of glucose, plays a crucial role in cellular metabolism and energy production. Its metabolism is primarily governed by the Leloir pathway, which converts galactose into glucose-1-phosphate for entry into glycolysis.[1] Dysregulation of this pathway can lead to serious metabolic disorders, such as galactosemia. The use of stable isotope-labeled D-Galactose, specifically this compound, allows for the precise tracing of its metabolic journey through various biochemical pathways without the safety concerns associated with radioactive isotopes.[2]

This guide focuses on the analytical techniques used to measure the isotopic enrichment of this compound and its metabolites, providing a robust methodology for studying galactose kinetics, pathway flux, and the impact of therapeutic interventions. The primary analytical platforms discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS).

The Leloir Pathway: The Core of Galactose Metabolism

The Leloir pathway is the central metabolic route for galactose utilization. Understanding this pathway is fundamental to interpreting data from this compound tracer studies. The pathway involves the sequential action of three key enzymes: Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT), and UDP-Galactose 4'-Epimerase (GALE).[3]

Caption: The Leloir Pathway for this compound Metabolism.

Experimental Protocols for Isotopic Enrichment Analysis

The accurate quantification of this compound and its metabolites is paramount. The following sections detail the established protocols for sample preparation and analysis using GC-MS and LC/IRMS.

Sample Collection and Preparation

For human studies, plasma is the most common matrix for galactose analysis.

Protocol for Plasma Sample Preparation:

  • Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Centrifugation: Centrifuge the blood samples at a low speed (e.g., 1000-2000 x g) for 10-15 minutes at 4°C to separate the plasma.

  • Deproteinization/Ultrafiltration: To remove proteins that can interfere with analysis, either perform a protein precipitation step (e.g., with acetonitrile or methanol) or use ultrafiltration with a molecular weight cutoff filter (e.g., 30,000 MWCO).[4]

  • Glucose Removal (for specific applications): In some cases, particularly when analyzing low concentrations of galactose, it may be necessary to remove the much more abundant glucose. This can be achieved by treating the sample with glucose oxidase.[2]

  • Internal Standard: Spike the plasma sample with a known concentration of an internal standard. For LC/IRMS, L-fucose is a commonly used internal standard.[4][5] For GC-MS, a different isotopologue of galactose (e.g., D-[U-13C6]galactose) can be used.[2]

  • Storage: Store the processed plasma samples at -80°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for quantifying small molecules like galactose. However, derivatization is necessary to make the sugar volatile for gas chromatography.

Protocol for GC-MS Analysis:

  • Derivatization: A common derivatization method is the formation of aldononitrile pentaacetate derivatives.[2][6] This procedure gives a single peak for each monosaccharide, simplifying the chromatogram.

  • GC Separation: Use a capillary column suitable for sugar analysis, such as a phenyl-methylsilicone column.[6] A temperature-programmed separation is employed to achieve good resolution between galactose and other sugars, particularly glucose.

  • MS Detection: Operate the mass spectrometer in a selected ion monitoring (SIM) mode to enhance sensitivity and specificity. The specific ions to monitor will depend on the derivatization method used. For aldononitrile pentaacetate derivatives, the fragmentation pattern allows for monitoring specific m/z values for both the unlabeled and 13C-labeled galactose.[6]

GCMS_Workflow cluster_workflow GC-MS Experimental Workflow Plasma_Sample Plasma Sample Preparation Sample Preparation (Deproteinization, Internal Standard) Plasma_Sample->Preparation Derivatization Derivatization (e.g., Aldononitrile Pentaacetate) Preparation->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Isotopic Enrichment Calculation) MS_Detection->Data_Analysis

Caption: Workflow for this compound Analysis by GC-MS.

Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS)

LC/IRMS is a powerful technique for high-precision isotope ratio measurements, making it ideal for tracing studies.

Protocol for LC/IRMS Analysis:

  • LC Separation: Separate galactose from other plasma components using liquid chromatography. A correction routine may be necessary to account for the close elution of galactose and glucose.[5]

  • Oxidation: The eluting compounds are quantitatively oxidized to CO2.[7]

  • IRMS Analysis: The resulting CO2 is introduced into the isotope ratio mass spectrometer to determine the 13C:12C ratio.

  • Quantification: The concentration and isotopic enrichment of galactose are determined by comparing the peak areas and isotope ratios to those of the internal standard (L-fucose).[4]

LCIRMS_Workflow cluster_workflow LC/IRMS Experimental Workflow Plasma_Sample Plasma Sample Preparation Sample Preparation (Ultrafiltration, Internal Standard) Plasma_Sample->Preparation LC_Separation Liquid Chromatography (Separation) Preparation->LC_Separation Oxidation Quantitative Oxidation to CO2 LC_Separation->Oxidation IRMS_Analysis Isotope Ratio Mass Spectrometry (13C/12C Ratio Measurement) Oxidation->IRMS_Analysis Data_Analysis Data Analysis (Enrichment & Concentration Calculation) IRMS_Analysis->Data_Analysis

Caption: Workflow for this compound Analysis by LC/IRMS.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound for isotopic enrichment analysis in human plasma.

Table 1: Plasma D-Galactose Concentrations in Different Populations

PopulationMethodNMean D-Galactose Concentration (μmol/L)Standard Deviation (μmol/L)Reference
Healthy AdultsGC-MS160.120.03[2]
Diabetic PatientsGC-MS150.110.04[2]
Patients with Classical GalactosemiaGC-MS101.440.54[2]
Heterozygous Parents (Galactosemia)GC-MS50.170.07[2]

Table 2: Isotopic Enrichment and Appearance Rate in Galactosemia

ParameterSubject 1 (Male, 33y)Subject 2 (Male, 13y)Subject 3 (Female, 9y)Reference
Steady-State Plasma 13C-Galactose Isotopic Enrichment (%)554155[6]
Apparent Galactose Appearance Rate (mg/kg/h)0.621.090.82[6]

Table 3: Galactose Oxidation in Healthy and Galactosemic Children

GroupNCumulative Percentage of 13C from Labeled Galactose in Exhaled Air at 120 min (%)Reference
Healthy Children210.4 - 5.58[8]
Galactosemic Children70.03 - 1.67[8]

Applications in Drug Development and Clinical Research

The use of this compound as a tracer has significant implications for drug development and clinical research:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracing the metabolic fate of galactose-containing drugs or therapies.

  • Disease Modeling: Investigating the pathophysiology of metabolic diseases like galactosemia and other disorders affecting carbohydrate metabolism.[1]

  • Evaluating Therapeutic Efficacy: Assessing the impact of novel drugs on galactose metabolism and flux through the Leloir pathway.

  • Liver Function Assessment: Galactose clearance is an indicator of liver function, and isotopic methods can provide a more precise and dynamic measure compared to conventional tests.

Conclusion

Isotopic enrichment analysis with this compound is a robust and sensitive methodology for investigating galactose metabolism in vivo. The detailed protocols for GC-MS and LC/IRMS analysis provided in this guide, along with the summarized quantitative data, offer a valuable resource for researchers and drug development professionals. The ability to accurately trace the metabolic fate of galactose opens new avenues for understanding disease mechanisms and developing targeted therapeutic strategies. The continued application of these techniques will undoubtedly contribute to significant advancements in the fields of metabolic research and medicine.

References

The Guiding Light of Metabolism: A Technical Guide to Stable Isotope Labeling with D-Galactose-¹³C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tracing the Metabolic Fate of Galactose

Stable isotope labeling has emerged as a powerful and indispensable tool in the study of metabolic pathways, offering a dynamic view of cellular processes that is unattainable through traditional analytical methods. Among the various stable isotopes utilized, Carbon-13 (¹³C) has become a cornerstone of metabolic flux analysis (MFA). This technical guide focuses on the principles and applications of D-Galactose-¹³C-1, a specifically labeled monosaccharide that allows for the precise tracing of galactose metabolism. By replacing a naturally occurring ¹²C atom at the first carbon position with a non-radioactive, heavy ¹³C isotope, researchers can follow the journey of this sugar through complex biochemical networks. This approach is critical for understanding fundamental cellular bioenergetics, elucidating disease mechanisms, and accelerating drug discovery and development. This guide will provide an in-depth overview of the core principles, detailed experimental protocols, data interpretation, and the applications of D-Galactose-¹³C-1 in metabolic research.

Core Principles of Stable Isotope Labeling with D-Galactose-¹³C-1

The fundamental principle of stable isotope labeling lies in the ability to distinguish between molecules containing the heavy isotope (¹³C) and their unlabeled counterparts (¹²C). D-Galactose-¹³C-1 is introduced into a biological system, such as cell culture or an in vivo model, where it is taken up by cells and enters the metabolic machinery.

The Leloir Pathway: The Central Route of Galactose Metabolism

The primary metabolic route for galactose is the Leloir pathway, which converts galactose into glucose-1-phosphate.[1][2][3] This intermediate then enters mainstream glucose metabolism, including glycolysis and the pentose phosphate pathway. The ¹³C label from D-Galactose-¹³C-1 is incorporated into the various intermediates of these pathways.

The key enzymatic steps of the Leloir pathway are:

  • Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.[2][4]

  • Galactose-1-phosphate uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.[2][5]

  • UDP-galactose 4'-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose, thus regenerating the substrate for the GALT reaction.[2][3]

By tracking the ¹³C label, researchers can quantify the activity or "flux" through these pathways.

Analytical Detection: Mass Spectrometry and NMR

The presence and position of the ¹³C label in various metabolites are detected using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] Mass spectrometry separates molecules based on their mass-to-charge ratio, and the incorporation of ¹³C results in a predictable mass shift.[4] NMR spectroscopy can provide detailed information about the specific position of the isotopic label within a molecule.[2]

Experimental Protocols

A successful stable isotope labeling experiment with D-Galactose-¹³C-1 requires careful planning and execution. The following sections provide a generalized framework for conducting such experiments in a cell culture setting.

Protocol 1: Cell Culture and Labeling

Objective: To label cultured mammalian cells with D-Galactose-¹³C-1 to trace its metabolic fate.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled galactose from the serum

  • D-Galactose-¹³C-1 (of high chemical and isotopic purity)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling and harvesting.

  • Acclimatization (Optional but Recommended): For steady-state analysis, it is advisable to adapt the cells to a medium containing unlabeled galactose for a period before introducing the labeled substrate.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing a glucose-free and galactose-free base medium with a defined concentration of D-Galactose-¹³C-1 (e.g., 1 mM) and other necessary nutrients, including dFBS.[2]

  • Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed D-Galactose-¹³C-1 labeling medium.

  • Incubation: Incubate the cells for a predetermined period. For dynamic labeling, a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to monitor the incorporation of the ¹³C label over time.[2] For steady-state analysis, a longer incubation period is required until the isotopic enrichment of key metabolites reaches a plateau.

Protocol 2: Metabolite Extraction

Objective: To quench metabolic activity rapidly and extract intracellular metabolites for analysis.

Materials:

  • Ice-cold 80% methanol (LC-MS grade)

  • Liquid nitrogen

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • Place the cell culture plate on ice.

    • Rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to the cells to quench all enzymatic activity.

    • Alternatively, for very rapid quenching, the plate can be flash-frozen in liquid nitrogen before adding the cold extraction solvent.

  • Cell Harvesting:

    • Scrape the cells from the plate in the presence of the cold methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the tubes vigorously.

    • Incubate at -80°C for at least 15 minutes to precipitate proteins.

  • Sample Clarification:

    • Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • The supernatant can then be dried using a vacuum concentrator (e.g., SpeedVac) before derivatization or reconstitution for analysis.

Protocol 3: Sample Preparation for Mass Spectrometry (GC-MS)

Objective: To derivatize the extracted metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))

  • GC-MS vials with inserts

Procedure:

  • Oximation:

    • Resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine.

    • Incubate to convert carbonyl groups to oximes.

  • Silylation:

    • Add MTBSTFA to the sample.

    • Incubate at an elevated temperature (e.g., 60°C) to replace active hydrogens with silyl groups, making the metabolites volatile.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Data Presentation: Quantitative Insights

The analysis of samples from a D-Galactose-¹³C-1 labeling experiment provides a wealth of quantitative data. This data is typically presented as the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Galactose-1-Phosphate

IsotopologueMass ShiftRelative Abundance (%)
M+005
M+1+195
M+2+20
M+3+30
M+4+40
M+5+50
M+6+60

This table illustrates a hypothetical scenario where 95% of the galactose-1-phosphate pool is labeled with a single ¹³C atom, consistent with the use of D-Galactose-¹³C-1.

Table 2: Concentration of Galactose in Plasma of Different Cohorts[5]

CohortNumber of Subjects (n)Mean Plasma Galactose (μmol/L)Standard Deviation (SD)
Healthy Adults160.120.03
Diabetic Patients150.110.04
Patients with Classic Galactosemia101.440.54
Obligate Heterozygous Parents50.170.07

This table summarizes quantitative data from a study that used a stable-isotope dilution method for the sensitive determination of D-galactose in human plasma.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to D-Galactose-¹³C-1 labeling experiments.

Leloir_Pathway Gal D-Galactose-¹³C-1 Gal1P Galactose-1-Phosphate-¹³C-1 Gal->Gal1P GALK UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glycolysis Glycolysis & other pathways Glc1P->Glycolysis

Caption: The Leloir Pathway for D-Galactose-¹³C-1 metabolism.

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Data Acquisition & Analysis Seeding Cell Seeding Labeling Incubation with D-Galactose-¹³C-1 Seeding->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS LC-MS or GC-MS Analysis Derivatization->MS MFA Metabolic Flux Analysis MS->MFA

Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.

Applications in Research and Drug Development

The use of D-Galactose-¹³C-1 extends across various fields of biomedical research and pharmaceutical development.

Elucidating Disease Mechanisms

Stable isotope labeling with D-Galactose-¹³C-1 is particularly valuable in studying inborn errors of metabolism, such as galactosemia. In individuals with galactosemia, a deficiency in the GALT enzyme leads to the accumulation of galactose-1-phosphate.[2] By tracing the metabolism of ¹³C-labeled galactose, researchers can quantify the residual enzyme activity and explore alternative metabolic pathways.[2] This provides crucial insights into the pathophysiology of the disease and can aid in the development of novel therapeutic strategies.

Drug Discovery and Development

In the realm of drug development, D-Galactose-¹³C-1 can be used to:

  • Assess drug toxicity: Many drugs are metabolized in the liver, a primary site of galactose metabolism. By monitoring the flux through the Leloir pathway, researchers can assess the impact of a drug candidate on hepatic function.

  • Investigate drug mechanism of action: If a drug is designed to target a specific metabolic pathway, D-Galactose-¹³C-1 can be used to confirm on-target effects and explore potential off-target metabolic alterations.

  • Develop drug delivery systems: Galactose can be used as a targeting moiety to deliver drugs specifically to hepatocytes, which express high levels of the asialoglycoprotein receptor that recognizes galactose.[6][7] While not a direct application of the isotope-labeled form, the metabolic understanding gained from ¹³C-galactose studies can inform the design of such delivery systems.

Conclusion: A Clearer View of Cellular Function

Stable isotope labeling with D-Galactose-¹³C-1 provides a powerful lens through which to view the intricate workings of cellular metabolism. By enabling the quantitative analysis of metabolic fluxes, this technique offers unparalleled insights into cellular physiology in both health and disease. For researchers, scientists, and drug development professionals, a thorough understanding and application of the principles and protocols outlined in this guide will be instrumental in advancing our knowledge of metabolic regulation and in the pursuit of new therapeutic interventions. The ability to trace the fate of a single carbon atom through a complex network of reactions provides a level of detail that is essential for the next generation of biomedical discoveries.

References

The Metabolic Journey of D-Galactose-13C-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the absorption, distribution, metabolism, and excretion of 13C-labeled D-galactose in biological systems, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its metabolic fate. This guide details the primary and alternative metabolic pathways, presents quantitative data from tracer studies, and outlines the experimental protocols for its analysis.

Introduction

D-galactose, a C-4 epimer of glucose, is a monosaccharide that plays a crucial role in cellular metabolism, particularly as a component of lactose in dairy products. The use of stable isotope-labeled molecules, such as D-Galactose-13C-1, has become an invaluable tool in metabolic research. By tracing the path of the 13C isotope, scientists can elucidate metabolic pathways, quantify fluxes, and understand the metabolic reprogramming that occurs in various physiological and pathological states. This technical guide provides a detailed overview of the metabolic fate of this compound, from its entry into the body to the incorporation of its labeled carbon into various downstream metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME) of D-Galactose

The journey of D-galactose through a biological system follows the four key pharmacokinetic stages: absorption, distribution, metabolism, and excretion.

Absorption: When ingested, galactose is primarily absorbed in the small intestine. Free galactose is transported across the intestinal epithelium via the sodium-dependent glucose transporter 1 (SGLT1), the same transporter used by glucose.[1] From the enterocytes, it enters the bloodstream through the glucose transporter 2 (GLUT2).[1] The absorption of galactose from the human jejunum has been estimated to be approximately 1.0 gram per minute per 30 cm of the gut.[2]

Distribution: Once in the bloodstream, galactose is distributed throughout the body. It has been documented to distribute in a volume equivalent to about 40% of body weight.[2] The liver is the primary organ responsible for galactose metabolism, and it rapidly clears a significant portion of galactose from the circulation.[3] Other tissues, including the brain, can also take up galactose.[4] In vivo studies have shown that ligand size can influence the uptake of galactose by different liver cell types, with smaller particles being taken up by hepatocytes, while larger particles are directed to liver macrophages and endothelial cells.[5]

Metabolism: The metabolism of galactose is predominantly carried out through the Leloir pathway.[4] This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be converted to glucose-6-phosphate for other metabolic processes.[1] In addition to the Leloir pathway, alternative metabolic routes for galactose exist, which become more significant in cases of genetic disorders affecting the primary pathway.

Excretion: The primary route of elimination for galactose is through hepatic metabolism.[2] In healthy individuals, only trace amounts of galactose are typically found in the urine.[6] However, in conditions where galactose metabolism is impaired, such as galactosemia, the urinary excretion of galactose and its metabolite, galactitol, is significantly increased.[7] The renal excretion of galactose is an active process involving reabsorption by the kidney tubules.[6]

Metabolic Pathways of this compound

The 13C-label at the C-1 position of D-galactose allows for the tracing of its carbon atom through various metabolic transformations.

The Leloir Pathway

The Leloir pathway is the principal route for galactose catabolism.[4] It involves a series of enzymatic reactions that convert D-galactose into glucose-1-phosphate.

  • Step 1: Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position, using ATP to form galactose-1-phosphate.[1]

  • Step 2: Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[1]

  • Step 3: Epimerization: UDP-galactose-4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.[1]

  • Step 4: Conversion to Glucose-6-Phosphate: Phosphoglucomutase (PGM) converts glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis or the pentose phosphate pathway.[1]

The 13C label from this compound is initially present in galactose-1-phosphate and subsequently in UDP-galactose. Through the action of GALE and further metabolism, the label can be incorporated into glucose-1-phosphate, glucose-6-phosphate, and downstream metabolites of glycolysis and the tricarboxylic acid (TCA) cycle.

Leloir_Pathway Gal This compound Gal1P Galactose-1-P-13C-1 Gal->Gal1P GALK (ATP -> ADP) UDPGal UDP-Galactose-13C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-P UDPGal->Glc1P GALT UDPGlc->UDPGal GALE Glc6P Glucose-6-P Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis UDPGlc_source UDPGlc_source->Gal1P Glc1P_source Glc1P_source->UDPGal

The Leloir Pathway for this compound Metabolism.
Alternative Metabolic Pathways

In situations where the Leloir pathway is compromised, or under conditions of high galactose load, alternative metabolic pathways can become active.

  • Reduction to Galactitol: Aldose reductase can reduce galactose to galactitol. This pathway is particularly active in individuals with galactosemia, leading to the accumulation of galactitol, which can contribute to cataract formation.[8]

  • Oxidation to Galactonate: Galactose can be oxidized to galactonate.[9]

  • Pyrophosphorylase Pathway: Galactose-1-phosphate can be converted to UDP-galactose by UDP-glucose pyrophosphorylase.

Alternative_Pathways Gal This compound Galactitol Galactitol-13C-1 Gal->Galactitol Aldose Reductase (NADPH -> NADP+) Galactonate Galactonate-13C-1 Gal->Galactonate Galactose Dehydrogenase (NAD+ -> NADH) Gal1P Galactose-1-P-13C-1 Gal->Gal1P GALK UDPGal UDP-Galactose-13C-1 Gal1P->UDPGal UDP-Glucose Pyrophosphorylase

Alternative Metabolic Pathways for this compound.

Quantitative Data from this compound Tracer Studies

Tracer studies using this compound have provided valuable quantitative data on its metabolism in various biological contexts. The following tables summarize key findings from studies in both healthy and galactosemic individuals, as well as in animal models.

Table 1: Plasma Concentrations of Galactose and its Metabolites

Biological ConditionAnalyteConcentration (µmol/L)Reference
Healthy Adults (postabsorptive)D-Galactose0.12 ± 0.03[10]
Diabetic Patients (postabsorptive)D-Galactose0.11 ± 0.04[10]
Classical Galactosemia PatientsD-Galactose1.44 ± 0.54[10]
Heterozygous Parents of Galactosemia PatientsD-Galactose0.17 ± 0.07[10]

Table 2: Tissue Distribution of 13C-Labeled Metabolites in Mice (4 hours post-administration of 1mg/g [13C]galactose)

Tissue[13C]Galactose[13C]Galactose-1-Phosphate[13C]Galactitol[13C]GalactonateReference
LiverHighestHighestLowHighest[9]
KidneyHighPresentHigher than LiverPresent[9]
HeartPresentPresentHigher than LiverPresent[9]
MuscleLowestLowestLowestLowest[9]
BrainPresentNot Detected (in normal mice)PresentPresent[9]

Table 3: Time-Course of [U-13C]-Galactose Metabolites in Fibroblasts

Time (hours)[U-13C]-Galactose-1-P / [13C6]-UDP-Galactose Ratio (Galactose Index)Reference
1~1[11]
2~2[11]
4~5[11]
7~10[11]

Note: The Galactose Index is significantly higher in fibroblasts from classical galactosemia patients compared to healthy controls.[11]

Experimental Protocols for this compound Analysis

The analysis of this compound and its labeled metabolites requires specialized analytical techniques. The following sections provide an overview of the key experimental protocols.

Sample Preparation

Proper sample preparation is critical for accurate analysis.

  • Plasma/Serum: Proteins are typically precipitated using a solvent like methanol or acetonitrile. The supernatant containing the metabolites is then collected.[11]

  • Tissues: Tissues are homogenized and extracted with a suitable solvent system (e.g., methanol/water) to isolate polar metabolites.[11]

  • Cell Cultures: Cells are washed with a cold saline solution to remove extracellular metabolites, and then intracellular metabolites are extracted using a quenching solvent like cold methanol.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for identifying and quantifying 13C-labeled metabolites.

  • Principle: 13C NMR detects the 13C isotope, and the chemical shift of the signal provides information about the chemical environment of the carbon atom, allowing for the identification of different metabolites.

  • Protocol Overview:

    • Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D2O) containing an internal standard.

    • Acquire 1D and 2D 13C NMR spectra on a high-field NMR spectrometer.

    • Process the spectra (Fourier transformation, phasing, baseline correction).

    • Identify and quantify the signals corresponding to this compound and its labeled metabolites by comparing them to known standards and databases.[8][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio.

  • Protocol Overview:

    • Derivatize the sugar metabolites to make them volatile (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)).[13]

    • Inject the derivatized sample into the GC-MS system.

    • Separate the metabolites using an appropriate GC column and temperature program.

    • Acquire mass spectra for each eluting peak.

    • Identify and quantify the labeled metabolites by their retention times and mass fragmentation patterns.[13][14]

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)

LC-IRMS is used to determine the 13C/12C ratio of specific compounds in a complex mixture.

  • Principle: The sample is separated by liquid chromatography. The eluting compounds are then converted to CO2, and the isotopic ratio of the CO2 is measured by an isotope ratio mass spectrometer.

  • Protocol Overview:

    • Separate the sugar metabolites using a suitable LC column and mobile phase.

    • The LC eluent is passed through an interface where the organic compounds are oxidized to CO2.

    • The CO2 is introduced into the IRMS to measure the 13C/12C ratio.

    • The enrichment of 13C in each metabolite is calculated.[15][16][17]

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Biological_Sample Biological Sample (Plasma, Tissue, Cells) Extraction Metabolite Extraction Biological_Sample->Extraction NMR NMR Spectroscopy Extraction->NMR GCMS GC-MS Extraction->GCMS LCIRMS LC-IRMS Extraction->LCIRMS Identification Metabolite Identification NMR->Identification GCMS->Identification Quantification Quantification & Isotopic Enrichment LCIRMS->Quantification Identification->Quantification

General Experimental Workflow for 13C-Galactose Analysis.

Conclusion

The use of this compound as a metabolic tracer provides a powerful approach to investigate the intricate details of galactose metabolism. This technical guide has provided a comprehensive overview of its metabolic fate, from its initial absorption to its conversion into various downstream metabolites. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers in the fields of metabolism, drug development, and clinical science. A thorough understanding of the metabolic journey of this compound will continue to advance our knowledge of cellular metabolism in both health and disease, paving the way for new diagnostic and therapeutic strategies.

References

Tracing Biochemical Pathways with D-Galactose-13C-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Galactose-13C-1 as a stable isotope tracer to elucidate key biochemical pathways. The use of D-Galactose labeled at the C-1 position offers a powerful tool for metabolic flux analysis (MFA), enabling a detailed understanding of galactose metabolism and its intersections with central carbon metabolism and glycosylation. This document outlines the core biochemical pathways traced, detailed experimental protocols, quantitative data from tracer experiments, and visual representations of the metabolic routes and workflows.

Core Biochemical Pathways Traced with this compound

This compound is primarily metabolized through the Leloir pathway , which converts galactose into glucose-1-phosphate. This integration into central carbon metabolism allows for the tracing of the 13C label into several major pathways:

  • Leloir Pathway: The direct route of galactose metabolism, where this compound is converted to Galactose-1-Phosphate-13C-1, then to UDP-Galactose-13C-1, and subsequently to UDP-Glucose-13C-1.

  • Glycolysis: Following the conversion to Glucose-6-Phosphate-13C-1, the labeled carbon can proceed through glycolysis, allowing for the assessment of glycolytic flux.

  • Pentose Phosphate Pathway (PPP): Glucose-6-Phosphate-13C-1 can enter the PPP, a critical pathway for generating NADPH and precursors for nucleotide biosynthesis. Tracing the 13C-1 label from galactose provides insights into the activity of the oxidative and non-oxidative branches of the PPP.

  • Glycogen Synthesis: UDP-Glucose-13C-1 serves as a precursor for glycogen synthesis, enabling the study of glycogen turnover.

  • Glycosylation: UDP-Galactose and UDP-Glucose are essential nucleotide sugars for the synthesis of glycoproteins and glycolipids. This compound is a valuable tracer for investigating the biosynthesis of these complex macromolecules.

Data Presentation: Quantitative Analysis of this compound Metabolism

The following tables summarize quantitative data from studies utilizing 13C-labeled galactose to trace metabolic pathways. These data are illustrative and will vary depending on the biological system and experimental conditions.

Table 1: Incorporation of [1-13C]Galactose into Key Metabolites in Human Lymphoblasts

MetaboliteConcentration (nmol/mg protein) after 5h incubation13C Enrichment (%) in Ribose of AMP
Galactose-1-phosphate~10Not Applicable
UDP-galactose0.5 - 2.0Not Applicable
UDP-glucose0.5 - 2.0Not Applicable
Galactitol0.5 - 2.0Not Applicable
AMPNot ReportedPattern consistent with Leloir pathway conversion to glucose

Data synthesized from studies on galactose metabolism in normal human lymphoblasts. The enrichment pattern in AMP ribose indicates that galactose is metabolized via the Leloir pathway to glucose, which then enters the pentose phosphate pathway.[1][2]

Table 2: In Vivo Incorporation of Oral [1-13C]Galactose into Human Milk Components

Milk ComponentPeak 13C Enrichment (timing)Notes
LactoseFirst peak shortly after bolus, second peak next morningHighest enrichment observed in lactose.
Neutral OligosaccharidesFollowed the pattern of lactose enrichmentIndicates direct utilization of labeled galactose.
Acidic OligosaccharidesFollowed the pattern of lactose enrichmentDemonstrates in vivo labeling for metabolic fate studies.

This data highlights the direct transport and utilization of orally administered galactose in the mammary gland for the synthesis of lactose and complex oligosaccharides.[3]

Experimental Protocols

Cell Culture and Labeling with this compound

This protocol is a general guideline for labeling adherent mammalian cells to study the metabolic fate of this compound.

Materials:

  • Adherent mammalian cells (e.g., fibroblasts, HepG2)

  • Complete culture medium (e.g., DMEM)

  • Glucose-free and galactose-free culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 6-well culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glucose-free and galactose-free base medium with this compound at the desired final concentration (e.g., 1 mM). Other necessary supplements, such as dialyzed fetal bovine serum and glutamine, should also be added.

  • Adaptation (Optional): For steady-state analysis, cells can be adapted to a medium containing unlabeled galactose for a period before the labeling experiment.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed this compound labeling medium to each well.

  • Incubation: Incubate the cells for the desired time points (e.g., 2.5 and 5 hours) to allow for the uptake and metabolism of the labeled galactose.[1][2]

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Incubate at -80°C for at least 15 minutes to precipitate proteins.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites for analysis.

Sample Preparation and Analysis by GC-MS

This protocol outlines the general steps for preparing cell extracts for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to determine the mass isotopomer distribution of key metabolites.

Materials:

  • Dried metabolite extract

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • GC-MS system

Procedure:

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Oximation: Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.

    • Silylation: Add MTBSTFA and incubate to derivatize hydroxyl and amine groups, making the metabolites volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the metabolites on a suitable GC column.

    • Analyze the eluting compounds by mass spectrometry, collecting full scan data or using selected ion monitoring (SIM) to determine the mass isotopomer distributions of target metabolites.[4]

    • For D-Galactose analysis, specific ions can be monitored. For aldononitrile pentaacetate derivatives, monitoring [MH-60]+ ions at m/z 328 (12C), 329 (13C-1), and 334 (U-13C6) can be used.[5]

Sample Preparation and Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and quantifying 13C-labeled metabolites and determining the specific position of the 13C label.

Materials:

  • Dried metabolite extract

  • NMR buffer (e.g., phosphate buffer in D2O)

  • Internal standard (e.g., DSS)

  • NMR spectrometer

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in the NMR buffer containing a known concentration of the internal standard.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire 1D 1H and 13C NMR spectra. Proton decoupling is used for the 13C spectrum to obtain sharp singlets for each carbon.[6][7]

    • Acquire 2D NMR spectra, such as 1H-13C HSQC, to correlate protons with their directly attached carbons, which aids in unambiguous resonance assignment.[6]

  • Data Analysis:

    • Identify and quantify the 13C-labeled metabolites based on their chemical shifts and peak integrals relative to the internal standard.

    • The presence of the 13C label at specific positions can be confirmed by the 13C spectrum and the coupling patterns in high-resolution 1H spectra.[1][2]

Visualization of Pathways and Workflows

Leloir_Pathway cluster_cell Cytosol Gal This compound Gal1P Galactose-1-P-13C-1 Gal->Gal1P ATP -> ADP UDPGal UDP-Galactose-13C-1 Gal1P->UDPGal UDP-Glucose -> Glucose-1-P UDPGlc UDP-Glucose-13C-1 UDPGal->UDPGlc Glycosylation Glycosylation UDPGal->Glycosylation Glycosylation Glc1P Glucose-1-P-13C-1 UDPGlc->Glc1P via UGP Glycogen Glycogen UDPGlc->Glycogen Glycogen Synthesis Glc6P Glucose-6-P-13C-1 Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis PPP PPP Glc6P->PPP Pentose Phosphate Pathway GK Galactokinase (GALK) GALT Galactose-1-P Uridylyltransferase (GALT) GALE UDP-Galactose 4-Epimerase (GALE) PGM Phosphoglucomutase ATP ATP ADP ADP UDPGlc_in UDP-Glucose Glc1P_out Glucose-1-P

Caption: The Leloir Pathway for this compound metabolism.

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation seeding 1. Seed Cells labeling 2. Add this compound Labeling Medium seeding->labeling incubation 3. Incubate for Time Course labeling->incubation quenching 4. Quench Metabolism (Ice-cold PBS) incubation->quenching extraction 5. Extract Metabolites (e.g., 80% Methanol) quenching->extraction drying 6. Dry Extract extraction->drying derivatization 7a. Derivatization (for GC-MS) drying->derivatization reconstitution 7b. Reconstitution (for NMR) drying->reconstitution gcms 8a. GC-MS Analysis derivatization->gcms mid 9a. Mass Isotopomer Distribution gcms->mid nmr 8b. NMR Analysis reconstitution->nmr enrichment 9b. Positional 13C Enrichment nmr->enrichment mfa 10. Metabolic Flux Analysis mid->mfa enrichment->mfa

Caption: Experimental workflow for this compound tracing.

Galactose_to_PPP cluster_pathway Tracing this compound into the Pentose Phosphate Pathway cluster_ppp Pentose Phosphate Pathway (Oxidative Branch) cluster_glycolysis Glycolysis Gal13C1 This compound Leloir Leloir Pathway Gal13C1->Leloir G6P13C1 Glucose-6-P-13C-1 Leloir->G6P13C1 SixPG 6-P-Gluconolactone-13C-1 G6P13C1->SixPG G6PD F6P Fructose-6-P-13C-1 G6P13C1->F6P Ru5P Ribulose-5-P SixPG->Ru5P 6PGL CO2 13CO2 SixPG->CO2 Decarboxylation Pyruvate Pyruvate-13C-1 F6P->Pyruvate

Caption: Fate of the 13C-1 label in the Pentose Phosphate Pathway.

References

The Isotopic Tracer: A Technical Guide to D-Galactose-1-¹³C in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, experimental application, and metabolic significance of D-Galactose-1-¹³C, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. By incorporating a carbon-13 isotope at the C1 position, this compound serves as a powerful tracer to elucidate the intricate pathways of galactose metabolism and its role in various physiological and pathological states.

Section 1: Safety and Handling

While D-Galactose-1-¹³C is not classified as a hazardous substance, prudent laboratory practices are essential to ensure a safe working environment. The following sections detail the key safety parameters and handling procedures.

Physical and Chemical Properties

The fundamental properties of D-Galactose-1-¹³C are summarized below. These characteristics are essential for its proper storage and use in experimental settings.

PropertyValueReferences
Molecular Formula C₅¹³CH₁₂O₆[1][2]
Molecular Weight 181.15 g/mol [3]
Appearance White to off-white solid/powder[2]
Melting Point 167 °C[4]
Solubility Soluble in water.[4]
Storage Store at room temperature, away from light and moisture.[3]
Hazard Identification and Personal Protective Equipment (PPE)

D-Galactose and its isotopically labeled forms are generally considered non-hazardous.[5] However, as with any fine powder, it can form combustible dust mixtures in the air.[4] Adherence to standard laboratory safety protocols is therefore recommended.

HazardPrecaution
Combustible Dust Avoid generating dust. Use in a well-ventilated area. Keep away from ignition sources.
Eye Contact May cause mild irritation. Wear safety glasses or goggles.
Skin Contact Not expected to cause significant skin irritation. Wear protective gloves.
Inhalation May cause respiratory tract irritation. Avoid inhaling dust. Use a NIOSH-approved respirator if dust generation is unavoidable.
Ingestion Not considered toxic, but ingestion of laboratory chemicals should always be avoided.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is recommended when handling large quantities or if dust is generated.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
After Inhalation Move the exposed individual to fresh air. Seek medical advice if discomfort or irritation persists.
After Skin Contact Wash the affected area with soap and water.
After Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
After Ingestion Rinse mouth. Do not induce vomiting. Seek medical attention if you feel unwell.
Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of D-Galactose-1-¹³C and ensuring laboratory safety.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[6] Store at room temperature, protected from light and moisture.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 2: Metabolic Pathways and Signaling

D-Galactose primarily enters cellular metabolism through the Leloir pathway, where it is converted into glucose-1-phosphate. This pathway is a critical route for the utilization of galactose from dietary sources like lactose. The ¹³C label on D-Galactose-1-¹³C allows researchers to trace its journey through this and other related metabolic routes.

The Leloir Pathway

The Leloir pathway is the principal route for galactose metabolism in most organisms. It involves a series of enzymatic reactions that convert galactose into a form that can enter glycolysis.

Leloir_Pathway β-D-Galactose β-D-Galactose α-D-Galactose α-D-Galactose β-D-Galactose->α-D-Galactose GALM Galactose-1-Phosphate Galactose-1-Phosphate α-D-Galactose->Galactose-1-Phosphate GALK (ATP -> ADP) UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose Glucose-1-Phosphate Glucose-1-Phosphate UDP-Glucose->Glucose-1-Phosphate GALT Glycolysis Glycolysis Glucose-1-Phosphate->Glycolysis

Figure 1: The Leloir Pathway for D-Galactose Metabolism.

This pathway consists of four key enzymes:

  • Galactose mutarotase (GALM): Converts β-D-galactose to α-D-galactose.

  • Galactokinase (GALK): Phosphorylates α-D-galactose to galactose-1-phosphate.

  • Galactose-1-phosphate uridyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose.

  • UDP-galactose 4'-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.

The resulting glucose-1-phosphate can then be converted to glucose-6-phosphate and enter glycolysis.

Section 3: Experimental Protocols

D-Galactose-1-¹³C is a valuable tool for metabolic flux analysis, allowing researchers to trace the contribution of galactose to various metabolic pathways. The following are generalized protocols for common applications.

Protocol for ¹³C Metabolic Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling cultured mammalian cells with D-Galactose-1-¹³C to study its metabolic fate.

Cell_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_extraction Extraction Cell_Seeding Seed cells to ~80% confluency Prepare_Medium Prepare labeling medium with D-Galactose-1-¹³C Cell_Seeding->Prepare_Medium Wash_Cells Wash cells with PBS Add_Label Add ¹³C-labeling medium Wash_Cells->Add_Label Incubate Incubate for desired time (e.g., 24 hours for steady-state) Add_Label->Incubate Quench Quench metabolism (e.g., cold methanol) Harvest Scrape and collect cells Quench->Harvest Extract Extract metabolites Harvest->Extract Analysis Analysis Extract->Analysis NMR or MS Analysis

Figure 2: Workflow for ¹³C Metabolic Labeling of Cells.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Labeling medium: Glucose-free medium supplemented with D-Galactose-1-¹³C at the desired concentration

  • Ice-cold 80% methanol

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to approximately 80% confluency.

  • Medium Exchange: Aspirate the standard culture medium and wash the cells once with sterile PBS.

  • Labeling: Add the pre-warmed D-Galactose-1-¹³C labeling medium to the cells.

  • Incubation: Incubate the cells for a time period appropriate for the metabolic pathway under investigation. For steady-state analysis, this is often 24 hours.

  • Metabolic Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold 80% methanol to the cells.

  • Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Metabolite Extraction: Vortex the tubes and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.

  • Sample Preparation for Analysis: Collect the supernatant containing the metabolites. The extract can then be dried and reconstituted in an appropriate solvent for NMR or mass spectrometry analysis.

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • Dried metabolite extract

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., DSS or TSP)

  • NMR tubes (5 mm)

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a precise volume of D₂O containing a known concentration of an internal standard.

  • Solubilization: Vortex the sample to ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments like HSQC can be particularly useful for resolving and identifying ¹³C-labeled metabolites.

Sample Preparation and Analysis by Mass Spectrometry (GC-MS or LC-MS)

Mass spectrometry offers high sensitivity and is a powerful technique for analyzing ¹³C-labeled metabolites.

Workflow for Mass Spectrometry Analysis

MS_Workflow Metabolite_Extract Metabolite Extract Derivatization Derivatization (for GC-MS) Metabolite_Extract->Derivatization Chromatography Chromatographic Separation (GC or LC) Metabolite_Extract->Chromatography LC-MS Derivatization->Chromatography Ionization Ionization Chromatography->Ionization Mass_Analysis Mass Analysis and Detection Ionization->Mass_Analysis Data_Analysis Data Analysis (Isotopologue Distribution) Mass_Analysis->Data_Analysis

Figure 3: General Workflow for Mass Spectrometry-based Metabolomics.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Sugars are non-volatile and require chemical derivatization to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Separation: The derivatized sample is injected into the gas chromatograph, where different metabolites are separated based on their boiling points and interactions with the column stationary phase.

  • MS Detection: The separated compounds are ionized (e.g., by electron ionization) and their mass-to-charge ratio is measured. The incorporation of ¹³C will result in a mass shift in the detected fragments, allowing for the determination of labeling patterns.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Dried metabolite extracts are reconstituted in a solvent compatible with the LC system (e.g., a mixture of water and acetonitrile).

  • LC Separation: The sample is injected into the liquid chromatograph. Separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites like sugars.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer (e.g., via electrospray ionization) for detection and analysis of their mass isotopologue distribution.

Section 4: Conclusion

D-Galactose-1-¹³C is an indispensable tool for researchers in the life sciences. Its safe and effective use, guided by the principles outlined in this document, can provide profound insights into cellular metabolism, disease mechanisms, and the effects of therapeutic interventions. By carefully following established safety protocols and employing robust experimental designs, scientists can fully harness the power of stable isotope tracing to advance our understanding of complex biological systems.

References

Natural abundance of 13C and its relevance to D-Galactose-13C-1 studies.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Abundance of ¹³C and its Relevance in D-Galactose-¹³C-1 Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope Carbon-13 (¹³C) and its critical role in metabolic studies involving ¹³C-labeled D-Galactose. Understanding these core principles is fundamental for designing, executing, and interpreting isotope tracer experiments aimed at elucidating metabolic pathways, particularly in the context of drug development and disease research.

The Foundation: Natural Abundance of Carbon-13

Carbon, the backbone of life, exists as two stable isotopes in nature: Carbon-12 (¹²C) and Carbon-13 (¹³C).[1] While ¹²C is the most prevalent, ¹³C constitutes a small but constant fraction of all natural carbon.[1][2] This low natural abundance is not a limitation but rather the key principle upon which ¹³C-based metabolic tracer studies are built. The naturally occurring ¹³C provides a low background, enabling the highly sensitive detection of metabolites enriched with an exogenously supplied ¹³C-labeled substrate.

The defining characteristics of these stable carbon isotopes are summarized below.

Table 1: Natural Abundance and Properties of Stable Carbon Isotopes

Isotope Protons Neutrons Natural Abundance (%) Spin (I) NMR Activity
¹²C 6 6 ~98.9%[3] 0 Inactive

| ¹³C | 6 | 7 | ~1.1%[3] | 1/2 | Active |

The non-zero spin of ¹³C makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the exact position of the label within a molecule.[2][4] In mass spectrometry, the presence of a ¹³C atom increases a molecule's mass by approximately one unit, allowing for the quantification of isotope enrichment.[2]

Metabolic Journey of Galactose: The Leloir Pathway

D-Galactose, a monosaccharide derived from the digestion of lactose, is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate.[5][6] This product can then enter glycolysis or be converted to UDP-glucose for use in glycosylation reactions.[7] Understanding this pathway is essential for tracking the fate of a D-Galactose-¹³C-1 label.

The key enzymatic steps of the Leloir pathway are:

  • Phosphorylation : Galactokinase (GALK) phosphorylates α-D-galactose to form galactose-1-phosphate (Gal-1-P).[6]

  • Uridyl Transfer : Galactose-1-phosphate uridylyltransferase (GALT) converts Gal-1-P to UDP-galactose by transferring a UMP group from UDP-glucose.[6]

  • Epimerization : UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, thus regenerating the substrate for the GALT reaction and producing UDP-glucose that can be used elsewhere.[5][6]

  • Isomerization : Phosphoglucomutase (PGM) converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis.[8]

Alternative pathways for galactose metabolism, such as reduction to galactitol or oxidation to galactonate, become more significant in cases of genetic deficiencies in the Leloir pathway enzymes, as seen in galactosemia.[8][9]

Leloir_Pathway Gal β-D-Galactose aGal α-D-Galactose Gal->aGal GALM Gal1P Galactose-1-Phosphate aGal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc_out UDP-Glucose UDPGal->UDPGlc_out GALE UDPGlc_in UDP-Glucose Glc1P Glucose-1-Phosphate UDPGlc_in->Glc1P GALT Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis / Glycogenesis Glc6P->Glycolysis

Fig 1. The Leloir Pathway for D-Galactose Metabolism.

Experimental Design: ¹³C Tracer Studies

Stable isotope tracing is a powerful technique to quantitatively measure the flow, or flux, of atoms through metabolic pathways.[10][11] In a typical D-Galactose-¹³C-1 study, the ¹³C-labeled sugar is introduced to a biological system (e.g., cell culture or in vivo model).[12] The ¹³C label at the C-1 position acts as a tracer, and its incorporation into downstream metabolites is measured over time.

The low natural abundance of ¹³C is what makes this method so effective. The analytical instruments, primarily mass spectrometers and NMR spectrometers, can easily distinguish the high ¹³C enrichment in metabolites derived from the labeled galactose against the low natural background. This allows for precise quantification of how much of a given metabolite pool is synthesized from galactose.

Experimental_Workflow prep 1. System Preparation (e.g., Cell Culture) labeling 2. Introduce D-Galactose-¹³C-1 prep->labeling quench 3. Quench Metabolism & Metabolite Extraction labeling->quench analysis 4. Analytical Measurement (MS or NMR) quench->analysis data 5. Data Processing & Correction for Natural Abundance analysis->data flux 6. Metabolic Flux Analysis data->flux

Fig 2. General experimental workflow for a ¹³C tracer study.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following tables outline generalized protocols for analyzing ¹³C enrichment from D-Galactose-¹³C-1 studies using mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS) Based Analysis

MS is used to measure the mass-to-charge ratio of ions and can determine the isotopologue distribution of a metabolite, revealing the extent of ¹³C labeling.[13]

Table 2: General Protocol for ¹³C-Tracer Studies using Mass Spectrometry

Step Description Key Considerations
1. Cell Labeling Culture cells to the desired confluency. Replace the standard medium with a medium containing D-Galactose-¹³C-1 at a known concentration. Incubate for a defined period. The duration of labeling depends on the pathways of interest; steady state in glycolysis is rapid, while other pathways may take hours.[11]
2. Quenching & Extraction Rapidly quench metabolic activity by flash-freezing in liquid nitrogen. Extract metabolites using a cold solvent mixture (e.g., 80% methanol). Quenching must be instantaneous to prevent metabolic changes during sample handling.
3. Sample Preparation Centrifuge to pellet debris and collect the supernatant containing metabolites. Dry the extract under vacuum. Samples may require derivatization (e.g., silylation) to improve volatility and stability for Gas Chromatography-MS (GC-MS).[13] Derivatization is a critical step for GC-MS analysis of sugars and must be consistent across samples.[13] Liquid Chromatography-MS (LC-MS) may not require derivatization.[14]
4. GC-MS/LC-MS Analysis Separate metabolites chromatographically and detect them by mass spectrometry. The instrument scans for a range of mass-to-charge ratios to capture the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of each metabolite. Choose an instrument with sufficient mass resolution to distinguish between isotopologues.[11]

| 5. Data Analysis | Integrate peak areas for each isotopologue. Correct the raw data for the natural abundance of ¹³C and other isotopes present in the metabolite and derivatization agent. | Accurate correction for natural abundance is essential for calculating true enrichment from the tracer.[13] |

NMR Spectroscopy Based Analysis

NMR spectroscopy provides positional information about the ¹³C label, which is invaluable for distinguishing between different metabolic pathways.[15][16]

Table 3: General Protocol for ¹³C-Tracer Studies using NMR Spectroscopy

Step Description Key Considerations
1. Cell Labeling & Extraction Follow the same procedure as for MS analysis (Steps 1 & 2 in Table 2). Larger cell numbers are often required for NMR due to its lower intrinsic sensitivity compared to MS.[17]
2. Sample Preparation Dry the metabolite extract completely. Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard. Transfer to an NMR tube.[15] The choice of solvent and standard is critical for proper shimming and quantification.
3. NMR Data Acquisition Acquire ¹³C NMR spectra. One-dimensional (1D) ¹³C spectra directly detect the labeled carbons. Two-dimensional (2D) experiments like ¹H-¹³C HSQC can be used to correlate labeled carbons with their attached protons for unambiguous identification.[15] Acquisition times for ¹³C NMR can be long due to the low natural abundance and lower gyromagnetic ratio of ¹³C.[4]
4. Spectral Processing Process the raw data (Free Induction Decay) using Fourier transformation. Perform phasing, baseline correction, and referencing of the chemical shift axis. Consistent processing is key to accurate integration and comparison between samples.

| 5. Data Analysis | Integrate the peaks corresponding to specific carbon atoms in metabolites of interest. The signal intensity is proportional to the ¹³C enrichment at that position. | Comparing spectra from labeled and unlabeled samples allows for the identification and quantification of ¹³C incorporation. |

References

Methodological & Application

Unraveling Metabolic Fates: D-Galactose-¹³C-1 as an In Vivo Metabolic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are indispensable tools in metabolic research, offering a window into the dynamic flux of nutrients through complex biochemical networks in vivo. D-Galactose-¹³C-1, a non-radioactive labeled sugar, serves as a powerful probe to investigate galactose metabolism and its downstream contributions to central carbon metabolism. When introduced into a biological system, the ¹³C label on the first carbon of galactose can be tracked as it is incorporated into various metabolites. This allows for the quantitative analysis of pathway activity, providing critical insights into both normal physiology and disease states, including galactosemia, liver dysfunction, and metabolic reprogramming in cancer.

These application notes provide a comprehensive guide to utilizing D-Galactose-¹³C-1 as an in vivo metabolic tracer. Detailed protocols for animal studies, sample analysis, and data interpretation are presented to facilitate the design and execution of robust metabolic flux experiments.

Metabolic Pathway of D-Galactose

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. This key intermediate then enters glycolysis and the pentose phosphate pathway, or can be used for glycogen synthesis. The ¹³C label from D-Galactose-¹³C-1 is transferred through these interconnected pathways, allowing for the tracing of its metabolic fate.

Leloir_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Galactose_transporter Galactose Transporter D_Galactose_13C_1 D-Galactose-¹³C-1 Galactose_transporter->D_Galactose_13C_1 Galactose_1_P Galactose-1-phosphate-¹³C-1 D_Galactose_13C_1->Galactose_1_P Galactokinase (GALK) ATP -> ADP UDP_Galactose UDP-Galactose-¹³C-1 Galactose_1_P->UDP_Galactose Galactose-1-phosphate uridylyltransferase (GALT) UDP_Glucose UDP-Glucose-¹³C-1 UDP_Galactose->UDP_Glucose UDP-galactose 4-epimerase (GALE) UDP_Glucose->UDP_Galactose GALE Glucose_1_P Glucose-1-phosphate-¹³C-1 UDP_Glucose->Glucose_1_P Glycolysis Glycolysis Glucose_1_P->Glycolysis PPP Pentose Phosphate Pathway Glucose_1_P->PPP Glycogen Glycogen Synthesis Glucose_1_P->Glycogen UDP_Glucose_pool UDP-Glucose UDP_Glucose_pool->Galactose_1_P Extracellular_Galactose Extracellular D-Galactose-¹³C-1 Extracellular_Galactose->Galactose_transporter

Figure 1: The Leloir Pathway for D-Galactose Metabolism.

Experimental Protocols

Protocol 1: In Vivo Administration of D-Galactose-¹³C-1 in Mice

This protocol describes the administration of D-Galactose-¹³C-1 to mice via intraperitoneal (IP) injection for metabolic tracing studies.

Materials:

  • D-Galactose-¹³C-1

  • Sterile 0.9% saline

  • 8-12 week old mice (e.g., C57BL/6J)

  • Standard laboratory equipment for animal handling and injections

  • Equipment for blood and tissue collection

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week prior to the study.

  • Fasting: Fast mice for 6-8 hours before tracer administration to reduce background from dietary carbohydrates. Ensure free access to water.

  • Tracer Preparation: Prepare a stock solution of D-Galactose-¹³C-1 in sterile 0.9% saline. A typical concentration is 20-40 mg/mL.

  • Tracer Administration: Administer the D-Galactose-¹³C-1 solution via IP injection. A common dosage is 1-2 g/kg body weight.

  • Sample Collection:

    • Time Course: Collect blood and tissues at various time points after injection (e.g., 15, 30, 60, 90, 120 minutes) to capture the dynamics of tracer incorporation.

    • Blood: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Immediately place on ice and centrifuge to separate plasma. Store plasma at -80°C.

    • Tissues: Euthanize the animal via an approved method. Rapidly dissect tissues of interest (e.g., liver, kidney, brain, muscle), snap-freeze in liquid nitrogen, and store at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction from Tissues

This protocol details the extraction of polar metabolites from tissue samples for subsequent analysis.

Materials:

  • Frozen tissue samples

  • -80°C 80% methanol

  • -20°C chloroform

  • Ice-cold water

  • Homogenizer

  • Centrifuge

Procedure:

  • Tissue Pulverization: Keep the tissue frozen on dry ice or in liquid nitrogen and pulverize to a fine powder.

  • Homogenization: Add 1 mL of pre-chilled 80% methanol to ~50 mg of powdered tissue and homogenize thoroughly.

  • Phase Separation:

    • Add 500 µL of ice-cold water to the homogenate and vortex.

    • Add 1 mL of pre-chilled chloroform and vortex for 10 minutes at 4°C.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collection: Three layers will form: an upper polar phase (containing water-soluble metabolites), a lower non-polar phase, and a protein pellet. Carefully collect the upper aqueous layer for analysis of galactose and its downstream metabolites.

  • Drying: Dry the collected polar extract using a vacuum concentrator (e.g., SpeedVac). Store the dried extract at -80°C.

Protocol 3: Sample Analysis by Mass Spectrometry

This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • GC-MS instrument

Procedure:

  • Derivatization:

    • Resuspend the dried extract in methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

    • Add MSTFA and incubate to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate metabolites on a suitable GC column.

    • Analyze the eluting compounds by the mass spectrometer in full scan or selected ion monitoring (SIM) mode to determine the mass isotopologue distribution of galactose and its metabolites.

  • Data Analysis:

    • Identify metabolites based on their retention time and mass spectra compared to standards.

    • Correct for the natural abundance of ¹³C.

    • Calculate the fractional enrichment of ¹³C in each metabolite.

Data Presentation

Table 1: Peak Exogenous Oxidation Rates of Ingested Sugars During Exercise

TracerPeak Oxidation Rate ( g/min )Percentage of Ingested Tracer Oxidized
[U-¹³C]glucose0.85 ± 0.0446%
[1-¹³C]galactose0.41 ± 0.0321%

Data adapted from a study on carbohydrate utilization during exercise.[1]

Table 2: Relative Abundance of Galactose Metabolites in Lymphoblasts

Cell Type[¹³C]Galactose-1-phosphate (relative units)[¹³C]UDP-galactose (relative units)
Normal1.01.0
Galactosemic (Q188R)2.5< 0.5
Galactosemic (S135L)2.8< 0.5

Data adapted from an in vitro study on galactosemia, illustrating the accumulation of upstream metabolites.[2]

Visualization of Experimental Workflow

A typical workflow for an in vivo metabolic tracing study using D-Galactose-¹³C-1 is depicted below.

Experimental_Workflow cluster_animal Animal Preparation cluster_tracer Tracer Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation acclimation Acclimation fasting Fasting (6-8h) acclimation->fasting injection IP Injection (1-2 g/kg) fasting->injection tracer_prep Prepare D-Galactose-¹³C-1 in Saline tracer_prep->injection blood Blood Collection (Time Course) injection->blood tissue Tissue Harvest (Snap Freeze) injection->tissue plasma Plasma Separation blood->plasma extraction Metabolite Extraction (Methanol/Chloroform/Water) tissue->extraction derivatization Derivatization plasma->derivatization extraction->derivatization gcms GC-MS or LC-MS Analysis derivatization->gcms data_analysis Isotopologue Distribution Analysis gcms->data_analysis flux_modeling Metabolic Flux Modeling data_analysis->flux_modeling

Figure 2: Experimental workflow for in vivo D-Galactose-¹³C-1 tracing.

Conclusion

D-Galactose-¹³C-1 is a valuable tool for dissecting the complexities of galactose metabolism in vivo. By following the detailed protocols and workflows outlined in these application notes, researchers can generate high-quality data to quantify metabolic fluxes and gain a deeper understanding of the metabolic basis of health and disease. The ability to trace the fate of galactose carbons through interconnected metabolic pathways provides a dynamic perspective that is essential for advancing biomedical research and drug development.

References

Application Notes and Protocols for the D-Galactose-¹³C-1 Breath Test for Liver Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The D-Galactose-¹³C-1 breath test is a non-invasive, quantitative method for assessing hepatic function.[1][2] This test measures the metabolic capacity of the liver by tracking the conversion of orally or intravenously administered ¹³C-labeled galactose to ¹³CO₂ in exhaled breath.[3][4][5] The rate of ¹³CO₂ exhalation directly correlates with the functional capacity of the liver, making it a valuable tool in clinical research and drug development for monitoring liver health and the impact of hepatotoxic or hepatoprotective agents.[1][6]

Principle of the Test

Galactose is primarily metabolized in the liver through the Leloir pathway.[7][8] The initial and rate-limiting step in this pathway is the phosphorylation of galactose to galactose-1-phosphate, a reaction catalyzed by the enzyme galactokinase, which is predominantly found in the cytosol of hepatocytes.[2][9] Subsequent enzymatic reactions convert galactose-1-phosphate into glucose-1-phosphate, which can then enter glycolysis and the citric acid cycle, ultimately leading to the production of CO₂. When D-Galactose labeled with ¹³C at the C-1 position is used, the labeled carbon is released as ¹³CO₂ and can be measured in the breath. A reduction in the rate of ¹³CO₂ exhalation is indicative of impaired cytosolic liver function.[2]

Experimental Protocols

Patient/Subject Preparation
  • Fasting: Subjects should fast for a minimum of 2 hours, and ideally overnight, before the test begins.[10]

  • Dietary Restrictions: To ensure a stable baseline of ¹³C abundance in breath CO₂, subjects should be instructed to avoid ¹³C-enriched foods for 24-48 hours prior to the test.[10] This includes foods rich in C4 plants such as corn and sugarcane.

  • Activity: Subjects should remain in a resting state throughout the duration of the test.[10] Physical activity can alter CO₂ production and may affect the results.[11]

  • Medications: A thorough review of the subject's current medications should be conducted. Drugs that may influence liver metabolism should be noted.

Test Administration and Sample Collection
  • Baseline Breath Sample: Before administering the ¹³C-galactose, collect two baseline breath samples from the subject.[10]

  • ¹³C-Galactose Administration:

    • Oral Administration (Human Studies): A common protocol involves the oral administration of 100 mg of D-Galactose-¹³C-1 along with a carrier dose of 25 g/m² of unlabeled galactose dissolved in water.[1] Another protocol suggests a 7 mg/kg oral dose of 1-¹³C labeled galactose.[10]

    • Intravenous Administration (Animal Studies): In rat models, a dose of 100 mg/kg of [1-¹³C]galactose has been administered intravenously.[3][4]

  • Breath Sample Collection:

    • Collect breath samples at 30-minute intervals for up to 4 hours after the administration of the ¹³C-galactose.[1] For shorter protocols, especially in animal studies, samples can be collected every 5 minutes for the first 30 minutes, and then at 45 and 60 minutes.[3][4]

    • To collect a breath sample, the subject should take a deep breath, hold it for approximately 3 seconds, and then exhale steadily into a collection tube, such as a glass Vacutainer tube, through a straw.[10]

Sample Analysis

The collected breath samples are analyzed for their ¹³CO₂ content using Isotope Ratio Mass Spectrometry (IRMS) or an infrared spectrophotometer.[11][12] The results are typically expressed as the change in the ¹³CO₂/¹²CO₂ ratio from baseline, often reported as the delta over baseline (DOB) value.

Data Presentation

Quantitative data from the D-Galactose-¹³C-1 breath test can be summarized to compare liver function across different populations or conditions.

Parameter Healthy Controls Patients with Liver Cirrhosis Reference
Sensitivity -93% (95% CI: 76-99%)[1]
Specificity 87% (95% CI: 65-97%)-[1]
Diagnostic Accuracy at 120 min (%dose/h) -83.7%[6]
Sensitivity at 120 min (%dose/h) -71.4%[6]
Specificity at 120 min (%dose/h) -85.0%[6]
Animal Model (Rats with Hepatectomy) Correlation Coefficient (r) with Liver Weight/Body Weight (%) p-value Reference
Total ¹³CO₂ output at 30 min (S(30)) 0.889< 0.0001[3]
Single Point ¹³CO₂ level at 25 min (SP(25)) 0.923< 0.0001[3][4]

Visualizations

Metabolic Pathway of D-Galactose-¹³C-1

Galactose_Metabolism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Cytosol cluster_exhaled Exhaled Breath D-Galactose-13C-1 This compound Galactose-1-P-13C Galactose-1-Phosphate-13C This compound->Galactose-1-P-13C Galactokinase (Rate-limiting step) UDP-Galactose-13C UDP-Galactose-13C Galactose-1-P-13C->UDP-Galactose-13C GALT UDP-Glucose UDP-Glucose UDP-Galactose-13C->UDP-Glucose GALE Glucose-1-P-13C Glucose-1-Phosphate-13C UDP-Glucose->Glucose-1-P-13C UGP Glucose-6-P-13C Glucose-6-Phosphate-13C Glucose-1-P-13C->Glucose-6-P-13C Phosphoglucomutase Glycolysis Glycolysis Glucose-6-P-13C->Glycolysis 13CO2_final 13CO2 Glycolysis->13CO2_final Citric Acid Cycle Exhaled_13CO2 Exhaled 13CO2 13CO2_final->Exhaled_13CO2 Breath_Test_Workflow cluster_prep Subject Preparation cluster_procedure Test Procedure cluster_analysis Analysis Fasting Overnight Fasting Baseline Collect Baseline Breath Samples (t=0) Fasting->Baseline Diet Dietary Restrictions Diet->Baseline Rest Resting State Rest->Baseline Administer Administer This compound Baseline->Administer Collect Collect Breath Samples at Timed Intervals Administer->Collect IRMS Analyze 13CO2/12CO2 Ratio (e.g., IRMS) Collect->IRMS Calculate Calculate Change from Baseline (e.g., DOB) IRMS->Calculate Interpret Interpret Liver Function Calculate->Interpret

References

Application Notes and Protocols for NMR Spectroscopy of D-Galactose-¹³C-1 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of metabolites derived from D-Galactose-¹³C-1. This powerful technique enables the tracing of galactose metabolism through various pathways, offering valuable insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. The following sections detail the metabolic pathways of interest, experimental protocols for cell culture, metabolite extraction, and NMR analysis, as well as reference data for key metabolites.

Introduction to D-Galactose Metabolism and ¹³C Tracing

D-galactose, a C4 epimer of glucose, is a crucial monosaccharide in cellular metabolism. Its metabolism is primarily governed by the Leloir pathway, which converts galactose into glucose-1-phosphate, a key intermediate that can enter glycolysis or be used for glycogen synthesis. By using D-Galactose specifically labeled with ¹³C at the C1 position (D-Galactose-¹³C-1), researchers can track the fate of this carbon atom as it is incorporated into various downstream metabolites. NMR spectroscopy is an ideal analytical technique for this purpose, as it can distinguish between labeled and unlabeled carbons, providing quantitative information on metabolic fluxes.

The primary metabolic route for D-galactose is the Leloir pathway. However, alternative pathways, such as the galactitol and galactonate pathways, can become significant under certain physiological or pathological conditions.

The Leloir Pathway

The Leloir pathway is the central route for galactose catabolism. It involves a series of enzymatic steps that convert galactose into glucose-1-phosphate.

Leloir_Pathway cluster_enzymes Enzymes Gal β-D-Galactose aGal α-D-Galactose Gal->aGal Gal1P Galactose-1-Phosphate aGal->Gal1P GALK (ATP -> ADP) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis GALM Galactose Mutarotase (GALM) GALK Galactokinase (GALK) GALT Galactose-1-Phosphate Uridylyltransferase (GALT) GALE UDP-Galactose 4-Epimerase (GALE) PGM Phosphoglucomutase (PGM)

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting NMR-based metabolomic studies using D-Galactose-¹³C-1.

Experimental Workflow Overview

The general workflow for tracing D-Galactose-¹³C-1 metabolism involves cell culture and labeling, metabolite extraction, NMR sample preparation, NMR data acquisition, and data analysis.

Experimental_Workflow Start Start CellCulture 1. Cell Culture & Labeling with D-Galactose-¹³C-1 Start->CellCulture MetaboliteExtraction 2. Metabolite Extraction (e.g., Methanol-Chloroform-Water) CellCulture->MetaboliteExtraction SamplePrep 3. NMR Sample Preparation (Lyophilization & Resuspension in D₂O buffer) MetaboliteExtraction->SamplePrep NMR_Acquisition 4. NMR Data Acquisition (1D ¹³C & 2D ¹H-¹³C HSQC) SamplePrep->NMR_Acquisition DataAnalysis 5. NMR Data Analysis (Processing, Identification, Quantification) NMR_Acquisition->DataAnalysis Interpretation 6. Biological Interpretation (Metabolic Flux Analysis) DataAnalysis->Interpretation

Caption: General Experimental Workflow for ¹³C-Galactose Tracing.

Protocol 1: Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cell line being used.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%) in standard growth medium.

  • Medium Exchange: Aspirate the standard growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium: Add pre-warmed labeling medium to the cells. The labeling medium should be identical to the standard growth medium, except that glucose is replaced with D-Galactose-¹³C-1 at the desired concentration (e.g., 10 mM).

  • Incubation: Incubate the cells in the labeling medium for a time course determined by the experimental goals (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled galactose.

Protocol 2: Metabolite Extraction (Methanol-Chloroform-Water)

This protocol is suitable for the extraction of a broad range of polar and non-polar metabolites.

  • Quenching and Cell Lysis:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well/dish to quench metabolism and lyse the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Phase Separation:

    • Add 500 µL of chloroform and 300 µL of water to the cell lysate.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.

  • Fraction Collection:

    • Carefully collect the upper aqueous phase (containing polar metabolites) into a new microcentrifuge tube.

    • Collect the lower organic phase (containing lipids) if desired for separate analysis.

    • The protein pellet will be at the interface.

Protocol 3: NMR Sample Preparation
  • Lyophilization: Freeze the collected aqueous phase using liquid nitrogen and lyophilize to dryness using a speed vacuum concentrator.

  • Resuspension: Reconstitute the dried metabolite extract in a suitable volume (e.g., 600 µL) of NMR buffer. A common NMR buffer consists of:

    • Deuterated water (D₂O)

    • 100 mM phosphate buffer (pH 7.0)

    • A known concentration of an internal standard for quantification (e.g., 0.5 mM 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP)).

  • Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition Protocols

The following are suggested starting parameters for NMR data acquisition on a 500 MHz spectrometer. These parameters should be optimized based on the specific instrument and sample.

Protocol 4: 1D ¹³C NMR Spectroscopy

This experiment directly detects the ¹³C nuclei and is excellent for observing the incorporation of the ¹³C label into different metabolites.

ParameterRecommended Value
Pulse Sequencezgpg30 (or similar with proton decoupling)
Spectral Width200 ppm
Acquisition Time1.0 - 2.0 s
Relaxation Delay (d1)2.0 s
Number of Scans2048 - 8192 (or more, depending on concentration)
Temperature298 K
Protocol 5: 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)

This experiment provides correlation between directly bonded protons and carbons, offering excellent resolution and aiding in metabolite identification.

ParameterRecommended Value
Pulse Sequencehsqcedetgpsisp2.3 (or similar)
¹H Spectral Width12 ppm
¹³C Spectral Width160 ppm
¹H Acquisition Time0.2 s
Number of Increments (¹³C)256 - 512
Number of Scans per Increment8 - 32
Relaxation Delay (d1)1.5 s
Temperature298 K

Quantitative Data and Metabolite Identification

The identification of metabolites in NMR spectra is achieved by comparing the chemical shifts and coupling patterns of the observed signals with reference data from databases (e.g., Human Metabolome Database (HMDB), Biological Magnetic Resonance Bank (BMRB)) and published literature.

Table of ¹H and ¹³C Chemical Shifts for Key Metabolites

The following table provides reference ¹H and ¹³C chemical shifts for D-Galactose and its major metabolites. Chemical shifts can vary slightly depending on pH, temperature, and ionic strength.

MetaboliteAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)J-Coupling (Hz)
α-D-Galactose C15.2392.8¹JCH ≈ 170
C23.8468.8
C33.8969.5
C44.1669.8
C54.0271.2
C63.7661.5
β-D-Galactose C14.6597.2¹JCH ≈ 160
C23.5371.5
C33.6973.2
C43.9275.3
C53.6975.3
C63.7661.5
α-D-Galactose-1-Phosphate C15.4996.6³JHP ≈ 7.5
C23.9971.7
C34.1772.3
C43.7273.9
C53.9872.2
C63.7164.1
UDP-Galactose Gal-C15.5495.2
Rib-C1'5.9288.5
UDP-Glucose Glc-C15.5195.0
Rib-C1'5.9188.4
Galactitol C1/C63.63, 3.7163.5²JHH ≈ -11.5
C2/C53.8071.8
C3/C43.9670.4
Lactate C2 (CH)4.1169.2
C3 (CH₃)1.3321.0³JHH ≈ 7.0

Note: The chemical shifts are approximate and can vary. It is recommended to confirm assignments using 2D NMR and by spiking with standards where possible.

Data Analysis and Quantification
  • Processing: NMR data should be processed using appropriate software (e.g., TopSpin, Mnova, NMRPipe). This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

  • Identification: Metabolites are identified by comparing their ¹H and ¹³C chemical shifts and J-coupling patterns to databases and literature values. 2D HSQC spectra are particularly useful for unambiguous assignments.

  • Quantification: The concentration of metabolites can be determined by integrating the area of their characteristic peaks in the ¹H NMR spectrum and normalizing to the integral of the internal standard of known concentration. For ¹³C-labeled metabolites, the percentage of ¹³C enrichment can be calculated by comparing the integrals of the ¹³C-satellites to the central ¹²C-peak in the ¹H spectrum, or by direct integration in the ¹³C spectrum.

By following these protocols and utilizing the provided reference data, researchers can effectively employ NMR spectroscopy to investigate the metabolic fate of D-Galactose-¹³C-1, providing valuable insights into cellular metabolism in health and disease.

Mass spectrometry methods for analyzing D-Galactose-13C-1.

Author: BenchChem Technical Support Team. Date: December 2025

Answering in German as the user is interacting in German.

Application Note & Protokolle

Titel: Massenspektrometrische Methoden zur Analyse von D-Galactose-13C-1

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

This compound ist eine stabil-isotopenmarkierte Form von D-Galactose, die als entscheidender Tracer in der Stoffwechselforschung und in pharmakokinetischen Studien dient.[1][2] Ihre Fähigkeit, Stoffwechselwege zu verfolgen, ohne biologische Prozesse zu verändern, macht sie zu einem unschätzbaren Werkzeug in den Lebenswissenschaften.[1] Die genaue und präzise Quantifizierung von this compound und ihren Metaboliten ist für das Verständnis von Krankheitszuständen wie Galaktosämie, die Bewertung der Leberfunktion und die Entwicklung gezielter Arzneimitteltherapien von entscheidender Bedeutung.[3][4]

Massenspektrometrie (MS), gekoppelt mit Gaschromatographie (GC) oder Flüssigchromatographie (LC), bietet die erforderliche Sensitivität und Spezifität für diese Analysen.[5][6] Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Analyse von this compound mittels GC-MS und LC-MS, die für den Einsatz in der Forschung und Arzneimittelentwicklung optimiert sind.

Wichtige Anwendungen

  • Metabolische Flussanalyse (MFA): Verfolgung des Schicksals von 13C-markierter Galactose durch zentrale Stoffwechselwege wie den Leloir-Weg zur Quantifizierung intrazellulärer Stoffwechselraten.[7][8]

  • Pharmakokinetische (PK) Studien: Untersuchung der Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) von galactosylierten Prodrugs.[2][4]

  • Diagnostik: Entwicklung empfindlicher Assays zur Messung von Galactose und ihren Metaboliten im Plasma und in Erythrozyten zur Diagnose und Überwachung von Galaktosämie.[9][10]

  • Leberfunktionsbewertung: Einsatz in Studien zur Untersuchung des hepatischen Galactose-Metabolismus als Indikator für die Lebergesundheit.[11]

Visualisierte Arbeitsabläufe und Stoffwechselwege

Die folgenden Diagramme illustrieren den allgemeinen experimentellen Arbeitsablauf und den primären Stoffwechselweg, der für die Analyse von this compound relevant ist.

G cluster_collection Probenentnahme & Vorbereitung cluster_analysis Massenspektrometrische Analyse cluster_data Datenverarbeitung p1 Biologische Probe (Plasma, Erythrozyten, Gewebe) p2 Zugabe des internen Standards p1->p2 p3 Extraktion der Metaboliten p2->p3 a1 Chromatographische Trennung (GC oder LC) p3->a1 a2 Massenspektrometrie (MS oder MS/MS) a1->a2 d1 Peak-Integration a2->d1 d2 Quantifizierung d1->d2 d3 Isotopenanreicherungs- analyse d2->d3 r1 Metabolische Fluss- berechnung d3->r1 r2 Pharmakokinetische Modellierung d3->r2

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf.

Leloir_Pathway Gal This compound Gal1P Galactose-1-Phosphat-13C-1 Gal->Gal1P GALK UDPGal UDP-Galactose-13C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE UDPGlc->UDPGal GALE Glc1P Glucose-1-Phosphat UDPGlc->Glc1P Glycolysis Glykolyse / Weitere Wege Glc1P->Glycolysis

Abbildung 2: Der Leloir-Weg für den Galactose-Metabolismus.

Experimentelle Protokolle

Methode 1: Gaschromatographie-Massenspektrometrie (GC-MS)

Diese Methode ist gut etabliert für die Analyse von Galactose und ihren phosphorylierten Metaboliten in biologischen Proben.[5][9] Sie erfordert eine Derivatisierung, um die Flüchtigkeit der Zucker für die GC-Analyse zu erhöhen.

Protokoll zur Probenvorbereitung und Derivatisierung:

GCMS_Workflow start 100 µL Plasma oder Erythrozyten-Lysat step1 Glucose-Entfernung: Inkubation mit Glucose-Oxidase start->step1 step2 Proteinfällung: Zugabe von Acetonitril step1->step2 step3 Zentrifugation step2->step3 step4 Überstand in ein neues Röhrchen überführen step3->step4 step5 Trocknung unter Stickstoffstrom step4->step5 step6 Derivatisierung: Bildung von Aldononitrilpentaacetat step5->step6 step7 Lösungsmittel-Extraktion step6->step7 end Analyse mittels GC-MS step7->end

Abbildung 3: GC-MS-Probenvorbereitungs-Workflow.

  • Probenvorbereitung: Zu 100 µL Plasma oder Erythrozyten-Lysat wird ein interner Standard (z. B. U-13C6-D-Galactose) hinzugefügt.[5]

  • Glucose-Entfernung: Um Interferenzen zu minimieren, wird die Probe mit Glucose-Oxidase behandelt, um D-Glucose zu entfernen.[5]

  • Reinigung: Die Probe wird durch Ionenaustauschchromatographie gereinigt, um verbleibende störende Verbindungen zu entfernen.[5]

  • Derivatisierung: Die getrockneten Extrakte werden derivatisiert, um Aldononitrilpentaacetat-Derivate zu bilden. Dies erhöht die Flüchtigkeit und die thermische Stabilität für die GC-Analyse.[9][10]

  • Extraktion: Das Derivat wird in ein für die GC-Injektion geeignetes organisches Lösungsmittel extrahiert.

GC-MS-Bedingungen:

  • GC-Säule: Phenyl-methylsilicon-Kapillarsäule.[10]

  • Injektionsmodus: Splitless.

  • Temperaturprogramm: Optimiert zur Trennung von Galactose-Derivaten von anderen Zuckern.[10]

  • Ionisationsmodus: Positive chemische Ionisation (PCI).[5]

  • MS-Detektion: Selected Ion Monitoring (SIM) zur Überwachung spezifischer Ionen.

    • m/z 328: Unmarkierte D-Galactose [M-60]+.[5]

    • m/z 329: D-Galactose-1-13C [M-60]+.[5]

    • m/z 334: U-13C6-D-Galactose (interner Standard) [M-60]+.[5]

Methode 2: Flüssigchromatographie-Massenspektrometrie (LC-MS)

LC-MS, insbesondere unter Verwendung von hydrophiler Interaktionschromatographie (HILIC), ist eine leistungsstarke Alternative, die oft keine Derivatisierung erfordert.[12] Die Kopplung mit Isotopenverhältnis-Massenspektrometrie (IRMS) ermöglicht eine hochpräzise Messung der 13C-Anreicherung.[6]

Protokoll zur Probenvorbereitung:

  • Probenvorbereitung: Nur 100 µL Plasma sind erforderlich.[6][13]

  • Proteinfällung: Proteine werden durch Zugabe eines kalten organischen Lösungsmittels (z. B. Acetonitril) gefällt.

  • Zentrifugation: Die Probe wird zentrifugiert, um das gefällte Protein zu entfernen.

  • Analyse: Der Überstand wird direkt in das LC-MS-System injiziert.

LC-MS-Bedingungen:

  • LC-Säule: HILIC-Säule (z. B. 2,1 mm × 150 mm, 1,7 µm).[14]

  • Mobile Phase: Gradient aus Acetonitril und einem wässrigen Puffer (z. B. Ammoniumformiat).[14]

  • Flussrate: Typischerweise 200–400 µL/min.[14]

  • Ionisationsmodus: Elektrospray-Ionisation (ESI), oft im negativen Modus für Zucker.[12]

  • MS-Detektion:

    • Single Quadrupole: Selected Ion Monitoring (SIM) der deprotonierten Molekülionen [M-H]-.

    • Triple Quadrupole (MS/MS): Selected Reaction Monitoring (SRM) für höchste Spezifität und Quantifizierung.

    • Hochauflösende MS (z. B. Orbitrap, Q-TOF): Extraktion exakter Massen zur Unterscheidung von Isobarenspezies.

    • IRMS: Präzise Messung des 13C/12C-Verhältnisses zur Bestimmung der Isotopenanreicherung.[6]

Datenpräsentation und quantitative Leistung

Die quantitative Leistung der GC-MS-Methode zur Analyse von D-Galactose im Plasma ist nachstehend zusammengefasst.

ParameterLeistungsmerkmalReferenz
Linearitätsbereich 0,1 - 5,0 µmol/L[5]
Bestimmungsgrenze (LOQ) < 0,02 µmol/L[5]
Wiederholbarkeit (VK%) < 15% (Intra- und Inter-Assay)[5]
Korrelation Lineare Korrelation mit enzymatischen Assays (r² > 0,927)[9]

Tabelle 1: Zusammenfassung der quantitativen Leistungsdaten für die GC-MS-Analyse von D-Galactose.

Fazit

Die hier beschriebenen GC-MS- und LC-MS-Methoden ermöglichen eine robuste und empfindliche Quantifizierung von this compound und ihren Metaboliten in komplexen biologischen Matrices. Das GC-MS-Protokoll mit Aldononitrilpentaacetat-Derivatisierung ist eine gut validierte Methode, die eine ausgezeichnete Empfindlichkeit bietet.[5] LC-MS-Methoden bieten den Vorteil einer einfacheren Probenvorbereitung und eignen sich besonders für Hochdurchsatzanwendungen. Die Wahl der Methode hängt von den spezifischen Anforderungen des Experiments ab, einschließlich der benötigten Empfindlichkeit, des Probendurchsatzes und der verfügbaren Instrumentierung. Diese Protokolle bieten eine solide Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um this compound als Tracer zur Aufklärung von Stoffwechselwegen und zur Weiterentwicklung therapeutischer Strategien effektiv einzusetzen.

References

Application Note and Protocol: Quantification of D-Galactose-13C-1 in Plasma by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the quantification of D-Galactose-13C-1 in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). This stable-isotope dilution method offers high sensitivity and specificity, making it suitable for clinical research and metabolic studies, such as investigating endogenous galactose formation. The protocol outlines sample preparation, derivatization, GC-MS analysis, and data quantification.

The method is based on the derivatization of galactose to its aldononitrile pentaacetate derivative, which allows for excellent chromatographic separation and sensitive detection by mass spectrometry.[1][2] A universally labeled stable isotope, U-13C6-D-galactose, is used as the internal standard to ensure accurate quantification.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound (analyte)

  • U-13C6-D-galactose (internal standard) - (Cambridge Isotope Laboratories, Inc.)[3]

  • Plasma samples (collected in heparin or EDTA tubes)

  • D-Glucose Oxidase

  • Pyridine

  • Acetic Anhydride

  • Hydroxylamine Hydrochloride

  • Internal Standard Spiking Solution (U-13C6-D-galactose in deionized water)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, heating block, etc.)

Sample Preparation Workflow

The following diagram illustrates the key steps in the plasma sample preparation for GC-MS analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis plasma Plasma Sample spike Spike with U-13C6-D-galactose (Internal Standard) plasma->spike deproteinize Deproteinization (e.g., with Methanol) spike->deproteinize centrifuge1 Centrifugation deproteinize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant glucose_removal Glucose Removal (with D-Glucose Oxidase) supernatant->glucose_removal purify Purification (Ion-Exchange Chromatography) glucose_removal->purify dry Evaporation to Dryness (under Nitrogen) purify->dry derivatize Derivatization to Aldononitrile Pentaacetate dry->derivatize extract Liquid-Liquid Extraction (e.g., with Chloroform) derivatize->extract dry2 Evaporation to Dryness extract->dry2 reconstitute Reconstitute in Solvent dry2->reconstitute gcms GC-MS Analysis reconstitute->gcms G Gal This compound Gal1P Galactose-1-Phosphate-13C-1 Gal->Gal1P Galactokinase UDP_Gal UDP-Galactose-13C-1 Gal1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE Glc1P Glucose-1-Phosphate UDP_Gal->Glc1P GALT

References

Application Note: High-Sensitivity Analysis of D-Galactose-13C-1 in the Presence of Other Sugars using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of D-Galactose-13C-1, a stable isotope-labeled form of galactose, in complex biological matrices. The method is designed to effectively separate this compound from its unlabeled counterpart and other structurally similar monosaccharides, such as glucose, which often pose significant analytical challenges due to their isomeric nature.[1][2] The protocol employs Hydrophilic Interaction Chromatography (HILIC) for robust separation, coupled with tandem mass spectrometry (MS/MS) for unambiguous detection and quantification.[3][4][5] This methodology is particularly suited for researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetic analyses, and clinical research where precise tracing of metabolic pathways is crucial.

Introduction

Stable isotope-labeled compounds, such as this compound, are invaluable tools in metabolic research, allowing for the elucidation of biochemical pathways and the quantification of substrate utilization.[1][2] The primary analytical challenge in these studies lies in the differentiation and accurate measurement of the labeled compound from the high natural abundance of endogenous, unlabeled analogues. The separation of sugar isomers, which often co-elute under standard chromatographic conditions, further complicates the analysis.[6]

Hydrophilic Interaction Chromatography (HILIC) has emerged as a powerful technique for the separation of highly polar compounds like carbohydrates.[3][4] HILIC utilizes a polar stationary phase with a high organic content mobile phase, providing excellent retention and resolution of sugars.[5] When coupled with tandem mass spectrometry (MS/MS), the method offers exceptional selectivity and sensitivity, enabling the confident identification and quantification of specific sugar isomers and their isotopologues. For challenging separations or to enhance chromatographic properties, chemical derivatization can be employed.[7][8] This application note provides a comprehensive workflow, from sample preparation to data analysis, for the robust analysis of this compound.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for plasma is provided below. This can be adapted for other biological matrices.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., a uniformly labeled sugar like U-13C6-Glucose)

  • Protein precipitation plates or microcentrifuge tubes

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold protein precipitation solution (e.g., ACN or a mixture of ACN:MeOH (80:20 v/v)) containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% ACN with 0.1% FA).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0.0 min: 85% B; 1.0 min: 85% B; 8.0 min: 50% B; 8.1 min: 50% B; 9.0 min: 85% B; 12.0 min: 85% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions can be used for the quantification of this compound and related sugars. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
D-Galactose179.189.10.053015
This compound180.190.10.053015
D-Glucose179.189.10.053015
Internal Standard (U-13C6-Glucose)185.192.10.053015

Data Presentation

The following table summarizes expected quantitative performance characteristics of the described LC-MS/MS method.

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound1 - 1000185 - 115< 15
D-Galactose1 - 1000185 - 115< 15
D-Glucose1 - 1000185 - 115< 15

Visualization of the Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

analytical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation with Internal Standard Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 LC_Injection LC Injection Centrifugation2->LC_Injection HILIC_Separation HILIC Separation LC_Injection->HILIC_Separation ESI_Ionization ESI Ionization HILIC_Separation->ESI_Ionization MS_MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway and Metabolic Context

The diagram below illustrates the initial steps of galactose metabolism, highlighting the entry of this compound into the pathway.

galactose_metabolism Gal_13C1 This compound Gal_1P Galactose-1-Phosphate-13C-1 Gal_13C1->Gal_1P Galactokinase UDP_Gal UDP-Galactose-13C-1 Gal_1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE UDP_Glc->Gal_1P G_1P Glucose-1-Phosphate UDP_Glc->G_1P UGP Glycolysis Glycolysis G_1P->Glycolysis

Caption: Simplified diagram of the Leloir pathway for galactose metabolism.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the selective quantification of this compound in the presence of other endogenous sugars. The use of HILIC ensures effective separation of these challenging polar analytes, while tandem mass spectrometry offers the necessary selectivity and sensitivity for accurate measurement in complex biological matrices. This application note serves as a comprehensive guide for researchers in the fields of metabolism, pharmacology, and clinical diagnostics.

References

Application Notes and Protocols: D-Galactose-13C-1 in Galactosemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of D-Galactose-13C-1, a stable isotope-labeled form of galactose, in the field of galactosemia research. This document outlines the primary applications, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of studies aimed at understanding the pathophysiology of galactosemia and developing novel therapeutic interventions.

Introduction to Galactosemia and the Role of this compound

Galactosemia is an inborn error of galactose metabolism, most commonly caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose and its toxic metabolites, resulting in severe long-term complications, including cognitive impairment, speech problems, and, in females, premature ovarian insufficiency, despite early diagnosis and dietary restriction of galactose.

This compound is a non-radioactive, stable isotope-labeled tracer that has become an invaluable tool in galactosemia research. Its use allows for the safe and sensitive in vivo and in vitro assessment of galactose metabolism, providing crucial insights into the residual metabolic capacity in patients and enabling the evaluation of potential therapeutic strategies.[1][2] The primary applications of this compound in this field are:

  • Assessment of Whole-Body Galactose Oxidation Capacity: The [13C]galactose breath test is a non-invasive method to measure an individual's ability to oxidize galactose to CO2.[3]

  • Quantification of Galactose and its Metabolites: Stable isotope dilution analysis using this compound allows for the precise measurement of galactose and galactose-1-phosphate (Gal-1-P) concentrations in biological samples.[4]

  • Determination of Endogenous Galactose Production: In vivo turnover studies with this compound can quantify the body's own production of galactose, a significant factor in the pathophysiology of galactosemia.

Application: The [13C]Galactose Breath Test

The [13C]galactose breath test is a key application of this compound in galactosemia research. It provides a non-invasive measure of the in vivo oxidation of galactose, reflecting the residual activity of the Leloir pathway.[3] This test is instrumental in differentiating between various galactosemia genotypes and in assessing the metabolic phenotype of patients.[3]

Principle

Following the oral or intravenous administration of a known amount of this compound, the labeled galactose is metabolized via the Leloir pathway and other alternative pathways. The carbon-1 of galactose is eventually released as 13CO2, which is exhaled in the breath. The rate and extent of 13CO2 exhalation are directly proportional to the body's capacity to oxidize galactose.[1]

Quantitative Data

The cumulative percentage of the administered 13C dose recovered (CUMPCD) in exhaled CO2 over a specific period is the primary endpoint of the breath test. The following table summarizes typical findings from studies using the [13C]galactose breath test.

Patient Group Genotype Mean CUMPCD (%) at 120 min Reference
Classic GalactosemiaQ188R/Q188R0.29[3]
Duarte/Classic GalactosemiaN314D/Q188RNormal Oxidation[1]
Duarte VariantN314D/N314DNormal Oxidation[1]
Healthy Controls-9.29[3]
Classic GalactosemiaVarious< 2.0
Healthy Children-5.58
Experimental Protocol: [13C]Galactose Breath Test

2.3.1. Patient Preparation

  • Patients should fast for a minimum of 2 hours before the test. Only water is permitted during the fasting period and the test itself.[3]

  • To ensure a stable baseline of 13C abundance in breath CO2, patients should avoid 13C-enriched foods (e.g., corn, sugarcane products) for 48 hours prior to the test.[3]

  • A strict galactose-restricted diet should be maintained for at least 24 hours before the study.[3]

2.3.2. Administration of this compound

  • Prepare a solution of this compound in water.

  • Administer an oral dose of 7 mg/kg body weight.[3]

2.3.3. Breath Sample Collection

  • Collect two baseline breath samples before the administration of this compound.[3]

  • Collect subsequent breath samples at 30, 60, 90, and 120 minutes after administration.[3][5]

  • For each sample, instruct the patient to take a deep breath, hold it for 3 seconds, and then exhale completely into a collection bag or tube (e.g., glass Vacutainer tube).[3]

  • Store the collected breath samples at room temperature until analysis.[3]

2.3.4. Analysis of 13CO2 Enrichment

  • The ratio of 13CO2 to 12CO2 in the breath samples is determined using an isotope ratio mass spectrometer (IRMS) or a gas chromatography-mass spectrometer (GC-MS).

  • GC-MS Parameters (Illustrative Example):

    • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

    • Column: DB-5 silica capillary column (60 m × 0.25 mm × 0.25 μm)

    • Oven Temperature Program:

      • Initial temperature: 80°C for 0 min

      • Ramp 1: 2.5°C/min to 190°C

      • Ramp 2: 2°C/min to 252°C

      • Ramp 3: 25°C/min to 300°C

      • Ramp 4: 25°C/min to 310°C, hold for 15 min

    • Mass Spectrometer: Agilent 5975C EI-MS system (or equivalent)

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Interface Temperature: 250°C

    • Ions to Monitor: m/z 44 (12CO2) and m/z 45 (13CO2)

2.3.5. Data Calculation

  • The 13CO2/12CO2 ratio is expressed as a delta (δ) value relative to a standard (e.g., Pee Dee Belemnite).

  • The cumulative percentage of the administered 13C dose recovered (CUMPCD) is calculated using the following formula: CUMPCD = (Σ (Δ13CO2 * V̇CO2 * t)) / (dose * R_std * k) where:

    • Δ13CO2 is the change in 13CO2 enrichment from baseline

    • V̇CO2 is the CO2 production rate

    • t is the time interval

    • dose is the amount of this compound administered

    • R_std is the 13C/12C ratio of the standard

    • k is a conversion factor

Workflow for the [13C]Galactose Breath Test

breath_test_workflow cluster_prep Patient Preparation cluster_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation prep1 Fasting (min. 2 hours) prep2 Avoid 13C-rich foods (48h) prep1->prep2 prep3 Galactose-restricted diet (24h) prep2->prep3 admin Oral this compound (7 mg/kg) prep3->admin sample1 Baseline breath samples (t=0) admin->sample1 sample2 Post-administration samples (30, 60, 90, 120 min) sample1->sample2 analysis GC-MS or IRMS analysis of 13CO2/12CO2 sample2->analysis data Calculation of CUMPCD analysis->data gal1p_quantification start Erythrocyte Sample prep Lysis and Deproteinization start->prep spike Spike with 13C-Gal-1-P prep->spike convert Enzymatic Conversion to Galactose spike->convert derivatize Derivatization (TMS or Aldononitrile) convert->derivatize gcms GC-MS Analysis (SIM) derivatize->gcms calculate Calculate Concentration gcms->calculate leloir_pathway Gal Galactose GALK GALK Gal->GALK Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDPGal UDP-Galactose GALE GALE UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc alternative_pathways Gal Galactose AldoseReductase Aldose Reductase Gal->AldoseReductase GalactoseDehydrogenase Galactose Dehydrogenase Gal->GalactoseDehydrogenase Galactitol Galactitol Galactonate Galactonate AldoseReductase->Galactitol GalactoseDehydrogenase->Galactonate

References

Unlocking Carbohydrate Metabolism: Application and Protocols for D-Galactose-¹³C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-¹³C-1 is a stable isotope-labeled monosaccharide that serves as a powerful tool for investigating carbohydrate metabolism in both healthy and diseased states. By tracing the metabolic fate of the ¹³C-labeled galactose, researchers can gain valuable insights into enzyme activity, pathway flux, and the impact of therapeutic interventions. This document provides detailed application notes and protocols for utilizing D-Galactose-¹³C-1 to study carbohydrate metabolism, with a focus on its use in diagnosing and understanding metabolic disorders and its emerging role in drug development.

Stable isotopes like ¹³C are increasingly used in drug development as tracers to quantify metabolic and pharmacokinetic profiles of drug molecules.[1] D-Galactose-¹³C-1, in particular, is valuable for metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Applications in Studying Carbohydrate Metabolism

The primary application of D-Galactose-¹³C-1 lies in its ability to trace the Leloir pathway of galactose metabolism. Deficiencies in the enzymes of this pathway lead to the genetic disorder galactosemia. D-Galactose-¹³C-1 is instrumental in assessing the residual enzyme activity and the overall galactose oxidation capacity in these patients.[2][3]

Beyond galactosemia, D-Galactose-¹³C-1 is utilized in:

  • Liver Function Assessment: The metabolism of galactose primarily occurs in the liver, making D-Galactose-¹³C-1 a probe for hepatic function. The ¹³C-Galactose Breath Test is a non-invasive method to assess liver function and can help stratify patients with cirrhosis.[4][5][6]

  • Oncology Research: Cancer cells can exhibit altered galactose metabolism.[7] Tracing galactose metabolism with D-Galactose-¹³C-1 can help identify metabolic vulnerabilities in cancer cells that could be targeted for therapeutic intervention.[7]

  • Drug Development: D-galactose is explored as a vector for prodrug design to target specific tissues, such as the liver and cancerous cells, thereby increasing drug selectivity and reducing toxicity.[8] The use of D-Galactose-¹³C-1 can aid in the preclinical and clinical development of these targeted therapies by allowing for precise tracking of the drug's metabolic fate.

Key Experiments and Protocols

The ¹³C-Galactose Breath Test (GBT)

The GBT is a non-invasive method to measure the in vivo oxidation of galactose to CO₂.[3] The rate of ¹³CO₂ exhalation reflects the activity of the enzymes involved in galactose metabolism, primarily in the liver.[4]

Experimental Protocol:

  • Patient Preparation:

    • Patients should fast for a minimum of 2 hours before the test.[3]

    • For at least 24 hours prior to the test, patients should adhere to a galactose-restricted diet to prevent dilution of the ¹³C label with unlabeled galactose from the diet.[9]

  • Baseline Sample Collection:

    • Collect two baseline breath samples before administering the D-Galactose-¹³C-1.[9]

    • Instruct the patient to take a deep breath, hold it for 3 seconds, and then exhale into a collection tube.[9]

  • Administration of D-Galactose-¹³C-1:

    • Administer an oral dose of 7 mg/kg of D-Galactose-¹³C-1 dissolved in water.[3][9] For liver function assessment in adults, doses of 100 mg of ¹³C-galactose with 25 g/m² of unlabeled carrier galactose have been used.[4]

  • Post-Dose Breath Sample Collection:

    • Collect breath samples at 30, 60, 90, and 120 minutes after ingestion.[9] For liver function studies, sampling can extend up to 4 hours at 30-minute intervals.[4]

  • Sample Analysis:

    • Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using Isotope Ratio Mass Spectrometry (IRMS).

  • Data Analysis:

    • Calculate the cumulative percentage dose of administered ¹³C recovered as ¹³CO₂ in the exhaled air (CUMPCD).[3][9]

Data Presentation:

Table 1: ¹³C-Galactose Breath Test Results in Different Patient Populations

Patient GroupnMedian CUMPCD at 120 min (%)RangeReference
Classical Galactosemia340.290.08–7.51[3][10]
Homozygous p.Ser135Leu29.448.66–10.22[3][10]
NBS Detected Variant413.7912.73–14.87[3][10]
Healthy Controls49.298.94–10.02[3][10]

NBS: Newborn Screening

Analysis of ¹³C-Galactose and its Metabolites in Plasma

This method allows for the sensitive determination of D-galactose and its ¹³C-labeled metabolites in plasma, providing a direct measure of galactose turnover.[11]

Experimental Protocol:

  • Sample Collection:

    • Collect blood samples from fasting subjects.

  • Sample Preparation:

    • Add a known amount of D-[U-¹³C₆]Galactose to the plasma sample as an internal standard.[11]

    • Remove D-glucose from the plasma by treatment with D-glucose oxidase.[11]

    • Purify the sample using ion-exchange chromatography.[11]

    • Prepare aldononitrile pentaacetate derivatives for GC-MS analysis.[11]

  • GC-MS Analysis:

    • Perform Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Monitor the [MH-60]⁺ ion intensities at m/z 328, 329, and 334 to assess ¹²C-, ¹³C-1-, and U-¹³C₆-labeled D-galactose, respectively.[11]

  • Data Analysis:

    • Quantify the D-galactose concentration based on the ¹³C-labeled internal standard.[11]

Data Presentation:

Table 2: Plasma D-Galactose Concentrations in Different Subject Groups

Subject GroupnMean Plasma D-Galactose (μmol/L) ± SDReference
Healthy Adults160.12 ± 0.03[11]
Diabetic Patients150.11 ± 0.04[11]
Classical Galactosemia101.44 ± 0.54[11]
Heterozygous Parents50.17 ± 0.07[11]
Metabolic Fate Analysis in Tissues and Cells using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify ¹³C-labeled metabolites in cell and tissue extracts, providing a detailed picture of the metabolic fate of D-Galactose-¹³C-1.[8][12]

Experimental Protocol:

  • Cell/Tissue Culture and Labeling:

    • Incubate cells (e.g., lymphoblasts, fibroblasts) or administer to animal models D-Galactose-¹³C-1 (e.g., 1 mM for 2.5 and 5 hours for lymphoblasts).[12]

  • Metabolite Extraction:

    • Harvest cells or tissues and perform a metabolite extraction (e.g., using a perchloric acid extraction).

  • NMR Spectroscopy:

    • Acquire ¹³C NMR spectra of the extracts.

    • Identify and quantify the signals corresponding to D-Galactose-¹³C-1 and its downstream metabolites (e.g., galactose-1-phosphate, galactitol, UDP-galactose, UDP-glucose).[12]

  • Data Analysis:

    • Compare the levels of ¹³C-labeled metabolites between different cell types or experimental conditions.

Data Presentation:

Table 3: Galactose Metabolite Levels in Lymphoblasts from Galactosemic and Normal Individuals

MetaboliteGenotypeMetabolite Level (relative to normal)Reference
Galactose-1-Phosphate (Gal-1P)Galactosemic (various mutations)2 to 3 times higher[12]
GalactitolGalactosemic (various mutations)Not significantly different[12]
UDP-galactose (UDPgal)Q188R and S135L mutationsLower than normal[12]
UDP-glucose (UDPglu)Q188R and S135L mutationsLower than normal[12]
Labeled RiboseGALT deletionNot detectable[12]

Metabolic Pathways and Visualizations

The Leloir Pathway

The primary route for galactose metabolism is the Leloir pathway, which converts galactose to glucose-1-phosphate.

Leloir_Pathway cluster_0 Leloir Pathway cluster_1 Glycolysis Galactose Galactose Galactose-1-P Galactose-1-P Galactose->Galactose-1-P GALK UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glucose-1-P Glucose-1-P UDP-Glucose->Glucose-1-P UGP UDP-Glucose_pool UDP-Glucose UDP-Glucose->UDP-Glucose_pool Glucose-6-P Glucose-6-P Glucose-1-P->Glucose-6-P PGM Glycolysis Glycolysis Glucose-6-P->Glycolysis UDP-Glucose_pool->Galactose-1-P GALT

Caption: The Leloir Pathway for galactose metabolism.

Alternative Pathways of Galactose Metabolism

In cases of deficiencies in the Leloir pathway enzymes, such as in galactosemia, alternative pathways become more active.

Alternative_Pathways cluster_polyol Polyol Pathway cluster_oxidation Oxidative Pathway cluster_pyrophosphorylase Pyrophosphorylase Pathway Galactose Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase Galactonate Galactonate Galactose->Galactonate Galactose Dehydrogenase Galactose-1-P Galactose-1-P Galactose->Galactose-1-P GALK UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose UGP

Caption: Alternative pathways of galactose metabolism.

Experimental Workflow for ¹³C-Galactose Breath Test

The following diagram illustrates the workflow for the ¹³C-Galactose Breath Test.

GBT_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Fasting Patient Fasting (min. 2h) Baseline Collect Baseline Breath Samples Fasting->Baseline Diet Galactose-Restricted Diet (24h) Diet->Baseline Administer Administer D-Galactose-¹³C-1 Baseline->Administer Collect Collect Post-Dose Breath Samples Administer->Collect IRMS Isotope Ratio Mass Spectrometry (IRMS) Collect->IRMS Calculate Calculate ¹³CO₂ Recovery (CUMPCD) IRMS->Calculate

Caption: Workflow for the ¹³C-Galactose Breath Test.

Conclusion

D-Galactose-¹³C-1 is an indispensable tool for elucidating the complexities of carbohydrate metabolism. The protocols and data presented herein provide a framework for researchers, scientists, and drug development professionals to effectively utilize this stable isotope tracer in their studies. From non-invasively assessing metabolic diseases to providing critical data for the development of targeted therapies, the applications of D-Galactose-¹³C-1 continue to expand, promising further advancements in our understanding and treatment of metabolic disorders.

References

Application Notes and Protocols for Metabolic Flux Analysis using D-Galactose-1-¹³C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a stable isotope-labeled substrate, such as D-Galactose-1-¹³C-1, into a biological system, researchers can trace the path of the labeled carbon atom through various metabolic pathways. Subsequent analysis of the isotopic labeling patterns in downstream metabolites provides a detailed snapshot of the cellular metabolic state. This approach is invaluable for understanding cellular physiology, identifying metabolic bottlenecks, and discovering novel drug targets.[1]

D-Galactose, a C-4 epimer of glucose, plays a significant role in various biological processes and its metabolism is primarily governed by the Leloir pathway.[2] Dysregulation of galactose metabolism is associated with several diseases, including galactosemia. Utilizing D-Galactose-1-¹³C-1 as a tracer allows for the precise elucidation of fluxes through the Leloir pathway and connected central carbon metabolism, offering insights into both normal and pathological cellular states.

These application notes provide a comprehensive guide to designing and conducting a ¹³C-MFA experiment using D-Galactose-1-¹³C-1, from initial experimental design to final data analysis and interpretation.

Experimental Design

A successful ¹³C-MFA experiment begins with a well-thought-out experimental design. The choice of isotopic tracer is critical for maximizing the information obtained from the labeling patterns.[3] D-Galactose-1-¹³C-1 is particularly useful for probing the initial steps of the Leloir pathway and its connection to glycolysis.

Key Considerations for Experimental Design:

  • Cellular System: The protocol should be optimized based on the specific cell type (e.g., microbial, mammalian) and its metabolic characteristics.

  • Culture Conditions: Cells should be grown in a chemically defined medium to ensure that the ¹³C-labeled galactose is the primary carbon source being investigated.

  • Isotopic Steady State: For steady-state MFA, it is crucial to ensure that the cells have reached both metabolic and isotopic steady state. This is typically achieved by growing the cells in the presence of the labeled substrate for a sufficient period.

  • Parallel Labeling Experiments: To enhance the precision of flux estimations, conducting parallel experiments with different ¹³C-labeled tracers can be beneficial.

Experimental Workflow

The overall workflow for a ¹³C-MFA experiment can be divided into several key stages, from cell culture to data analysis.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture with D-Galactose-1-¹³C-1 B Quenching Metabolism A->B C Metabolite Extraction B->C D Sample Derivatization (for GC-MS) C->D E GC-MS or NMR Analysis D->E F Mass Isotopomer Distribution (MID) Data E->F H Flux Estimation (e.g., using INCA, OpenMebius) F->H G Metabolic Model Construction G->H I Statistical Analysis & Flux Map Visualization H->I

Figure 1: General workflow of a ¹³C-Metabolic Flux Analysis experiment.

Protocols

Cell Culture and Isotope Labeling

This protocol is a general guideline and should be adapted for the specific cell line and experimental conditions.

Materials:

  • Cell line of interest

  • Chemically defined cell culture medium

  • D-Galactose-1-¹³C-1 (99% purity)

  • Unlabeled D-Galactose

  • Standard cell culture equipment (incubator, flasks, etc.)

Procedure:

  • Prepare the labeling medium by replacing the standard carbon source with a defined concentration of D-Galactose. A common starting point is a mixture of labeled and unlabeled galactose to achieve a specific enrichment.

  • Inoculate the cells into the labeling medium at a predetermined cell density.

  • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired growth phase (typically mid-exponential phase) and have achieved isotopic steady state. This duration needs to be determined empirically for each cell line.

  • Monitor cell growth and substrate consumption throughout the experiment.

Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.

Materials:

  • Cold quenching solution (e.g., 60% methanol in water, pre-chilled to -40°C or lower)

  • Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

  • Centrifuge

Procedure:

  • Quickly harvest the cells from the culture medium.

  • Immediately quench the cells by adding the ice-cold quenching solution.

  • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Remove the supernatant and add the extraction solvent to the cell pellet.

  • Vortex vigorously to ensure complete cell lysis and metabolite extraction.

  • Centrifuge to separate the phases and collect the polar metabolite-containing phase.

  • Dry the extracted metabolites under a stream of nitrogen or using a vacuum concentrator.

Sample Preparation for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites need to be derivatized to increase their volatility.

Materials:

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • GC-MS vials

Procedure:

  • Resuspend the dried metabolite extract in the methoxyamine/pyridine solution and incubate to protect carbonyl groups.

  • Add MTBSTFA and incubate at an elevated temperature (e.g., 70°C) to silylate the metabolites.

  • Transfer the derivatized sample to a GC-MS vial for analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

Typical GC-MS Parameters:

ParameterSetting
Column DB-5ms or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program Start at 80°C, ramp to 300°C
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range 50-600 m/z

Data Acquisition:

Acquire data in full scan mode to obtain the mass spectra of the derivatized metabolites. The relative abundances of the different mass isotopomers for each metabolite fragment are then determined.

Data Presentation

The primary quantitative data from a ¹³C-MFA experiment is the Mass Isotopomer Distribution (MID) of key metabolites. This data is then used to calculate the relative or absolute metabolic fluxes.

Table 1: Representative Mass Isotopomer Distribution (MID) Data

The following table shows hypothetical MID data for key metabolites downstream of galactose metabolism after labeling with D-Galactose-1-¹³C-1. M0 represents the unlabeled metabolite, M1 has one ¹³C atom, and so on.

MetaboliteM0 (%)M1 (%)M2 (%)M3 (%)
Glucose-6-Phosphate45.252.81.50.5
Fructose-6-Phosphate46.151.91.60.4
3-Phosphoglycerate60.338.11.20.4
Lactate65.833.20.80.2
Citrate85.113.51.10.3
Table 2: Calculated Relative Metabolic Fluxes

This table presents example relative flux values for key pathways, normalized to the galactose uptake rate. These values are obtained by fitting the MID data to a metabolic model.

Metabolic Pathway/ReactionRelative Flux (%)
Galactose Uptake 100
Leloir Pathway
Galactokinase98.5
GALT98.2
Glycolysis
Phosphofructokinase85.3
Pyruvate Kinase88.1
Pentose Phosphate Pathway (oxidative) 12.5
TCA Cycle
Citrate Synthase35.7
Lactate Secretion 45.2

Visualization of Metabolic Pathways

Leloir Pathway

The Leloir pathway describes the conversion of galactose to glucose-1-phosphate.

G Gal D-Galactose-¹³C-1 Gal1P Galactose-1-Phosphate-¹³C-1 Gal->Gal1P Galactokinase UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate-¹³C-1 UDPGal->Glc1P UDPGlc->Gal1P Glc6P Glucose-6-Phosphate-¹³C-1 Glc1P->Glc6P Phosphoglucomutase

Figure 2: The Leloir pathway for D-Galactose-1-¹³C-1 metabolism.
Central Carbon Metabolism Interface

Glucose-6-phosphate derived from galactose enters the central carbon metabolism, including glycolysis and the pentose phosphate pathway.

G Glc6P Glucose-6-Phosphate-¹³C-1 F6P Fructose-6-Phosphate Glc6P->F6P PPP Pentose Phosphate Pathway Glc6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA

Figure 3: Entry of galactose-derived carbon into central metabolism.

Conclusion

Metabolic flux analysis using D-Galactose-1-¹³C-1 is a robust method for quantitatively assessing the activity of galactose metabolism and its integration with central carbon pathways. The protocols and guidelines presented here provide a framework for researchers to design and execute these complex experiments, ultimately leading to a deeper understanding of cellular physiology in health and disease. The detailed flux maps generated from these studies can be instrumental in identifying novel therapeutic targets and developing more effective treatment strategies.

References

Application Notes and Protocols for D-Galactose-13C-1 Analysis in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-galactose, a C-4 epimer of glucose, plays a crucial role in various metabolic pathways, including energy production and the synthesis of glycoproteins and glycolipids. The use of stable isotope-labeled D-Galactose, such as D-Galactose-13C-1, allows for the precise tracing of its metabolic fate in biological systems. This application note provides detailed protocols for the sample preparation of tissue samples (liver, muscle, and brain) for the quantitative analysis of this compound. The methodologies cover tissue homogenization, metabolite extraction, and derivatization for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

I. Comparison of Metabolite Extraction Protocols

The efficiency of metabolite extraction is critical for accurate quantification. The choice of extraction solvent and method depends on the tissue type and the physicochemical properties of the target analyte. For polar metabolites like this compound, a variety of solvent systems have been evaluated. Below is a summary of common extraction protocols and their general performance for polar metabolites and sugars in different tissue types.

Extraction ProtocolTissue Type(s)PrincipleAdvantagesDisadvantagesReference
Methanol/Water (80:20, v/v) General TissuesProtein precipitation and extraction of polar metabolites.Simple, effective for a broad range of polar metabolites.May not be optimal for all tissue types; potential for some lipid contamination.[1]
Methanol/Chloroform/Water (Bligh-Dyer) Liver, Muscle, BrainBiphasic extraction separating polar and non-polar metabolites.Comprehensive extraction of both polar and lipid fractions; effective protein precipitation.More complex and time-consuming; requires careful phase separation.[2]
Methanol/Methyl-tert-butyl ether (MTBE) Liver, KidneyBiphasic extraction with a less toxic solvent than chloroform.Good recovery of a wide range of metabolites; less hazardous than chloroform.May have different extraction efficiencies compared to chloroform-based methods.[1]
Acetonitrile (ACN) BrainProtein precipitation.Efficient protein removal.Can have lower extraction efficiency for some polar metabolites compared to methanol-based methods.[2]

II. Experimental Protocols

A. Tissue Sample Collection and Storage

Proper collection and storage of tissue samples are paramount to prevent metabolic changes.

  • Excise tissue of interest from the experimental animal.

  • Immediately snap-freeze the tissue in liquid nitrogen.

  • Store the frozen tissue at -80°C until further processing.

B. Tissue Homogenization
  • Weigh the frozen tissue (~50-100 mg) in a pre-chilled tube.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) and a stainless steel bead to the tube.

  • Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.

C. Metabolite Extraction

Protocol 1: Methanol/Water Extraction

  • After homogenization in 80% methanol, vortex the sample vigorously for 1 minute.

  • Incubate the sample at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the polar metabolites.

  • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

Protocol 2: Methanol/Chloroform/Water (Bligh-Dyer) Extraction

  • To the homogenized tissue, add methanol, chloroform, and water in a ratio of 2:1:0.8 (v/v/v).

  • Vortex the mixture for 10 minutes at 4°C.

  • Add 1 part chloroform and 1 part water to induce phase separation.

  • Vortex again and centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Three layers will be formed: an upper aqueous/methanol layer (containing polar metabolites), a lower chloroform layer (containing lipids), and a protein disk in the middle.

  • Carefully collect the upper aqueous layer for this compound analysis.

  • Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.

D. Derivatization for GC-MS Analysis: Aldononitrile Pentaacetate

For GC-MS analysis, the non-volatile this compound must be derivatized to a volatile form. The aldononitrile pentaacetate derivatization is a robust method that produces a single, stable derivative for each sugar.[3][4][5][6]

  • Reagent Preparation:

    • Derivatization Reagent: Dissolve 32 mg of hydroxylamine hydrochloride and 40 mg of 4-(dimethylamino)pyridine in 1 mL of a pyridine:methanol (4:1, v/v) solution. Prepare this reagent fresh.[5]

  • Derivatization Procedure:

    • To the dried metabolite extract, add 300 µL of the freshly prepared derivatization reagent.

    • Cap the vial tightly and vortex thoroughly.

    • Heat the vial in a water bath at 75-80°C for 35 minutes.[5]

    • Cool the vial to room temperature.

    • Add 1 mL of acetic anhydride to the vial.

    • Cap the vial tightly, vortex, and reheat at 75-80°C for an additional 25 minutes.[5]

    • Cool the vial to room temperature.

    • Add 1.5 mL of dichloromethane (DCM) and 1.5 mL of water to the reaction mixture.

    • Vortex for 1 minute to extract the derivatized galactose into the DCM layer.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the lower DCM layer to a clean vial.

    • The sample is now ready for GC-MS analysis.

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis tissue_collection 1. Tissue Collection (Snap-freeze in liquid N2) homogenization 2. Homogenization (in cold extraction solvent) tissue_collection->homogenization extraction 3. Metabolite Extraction (e.g., 80% Methanol) homogenization->extraction drying 4. Supernatant Drying (Nitrogen stream or vacuum) extraction->drying derivatization_step 5. Aldononitrile Pentaacetate Derivatization drying->derivatization_step extraction_der 6. Liquid-Liquid Extraction (DCM) derivatization_step->extraction_der gcms_analysis 7. GC-MS Analysis extraction_der->gcms_analysis

Caption: Experimental workflow for this compound analysis.

B. D-Galactose Metabolism: The Leloir Pathway

leloir_pathway Gal This compound Gal1P Galactose-1-Phosphate-13C-1 Gal->Gal1P ATP -> ADP GALK Galactokinase (GALK) UDPGal UDP-Galactose-13C-1 Gal1P->UDPGal UDP-Glucose -> Glucose-1-Phosphate GALT Galactose-1-Phosphate Uridyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc GALE UDP-Galactose 4'-Epimerase (GALE) Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glycogen Synthesis or Glycolysis

Caption: The Leloir Pathway for D-Galactose metabolism.

IV. Conclusion

The protocols outlined in this application note provide a comprehensive guide for the sample preparation and derivatization of this compound from tissue samples for GC-MS analysis. The choice of extraction method may be adapted based on the specific tissue and experimental goals, with biphasic methods like the Bligh-Dyer protocol offering a more comprehensive extraction of metabolites. The aldononitrile pentaacetate derivatization is a reliable method for preparing galactose for volatile analysis. Adherence to these protocols will enable researchers to accurately trace the metabolic fate of this compound in various tissues, providing valuable insights in metabolic research and drug development.

References

Troubleshooting & Optimization

How to improve the sensitivity of D-Galactose-13C-1 detection in mass spec.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric detection of D-Galactose-13C-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the sensitivity and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound by mass spectrometry?

The main challenges in the mass spectrometric detection of this compound and other 13C-labeled sugars include:

  • Low Ionization Efficiency: Sugars, including D-Galactose, are polar molecules that can exhibit poor ionization efficiency, particularly with electrospray ionization (ESI), leading to low sensitivity.

  • Matrix Effects: Complex biological samples contain numerous endogenous compounds that can co-elute with this compound and interfere with its ionization, a phenomenon known as ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of quantification.

  • Isomer Interference: D-Galactose has several isomers (e.g., glucose, mannose) that are often present in biological samples.[1] Chromatographic separation is crucial to distinguish this compound from these other sugars, which may have overlapping mass-to-charge ratios, especially with incomplete labeling.

  • Low Natural Abundance of 13C: While the experiment involves labeled D-Galactose, the natural abundance of 13C (about 1.1%) can contribute to the M+1 peak of unlabeled analogues, which might be a consideration in certain experimental designs.[2]

Q2: When should I consider chemical derivatization for this compound analysis?

Chemical derivatization can be a valuable strategy to improve the sensitivity and chromatographic retention of this compound.[2][3] Consider derivatization when you encounter:

  • Poor sensitivity: If the signal intensity of your this compound is consistently low.

  • Poor chromatographic peak shape or retention: If this compound is not well-retained on your reversed-phase column or exhibits poor peak shape.

  • Interference from polar matrix components: Derivatization can shift the analyte to a different chromatographic window, potentially separating it from interfering compounds.

Q3: What is ion suppression and how can I mitigate it?

Ion suppression is a matrix effect where the ionization of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix. To mitigate ion suppression:

  • Improve Sample Preparation: Use techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering matrix components.

  • Optimize Chromatography: Improve the separation of this compound from matrix components by adjusting the mobile phase, gradient, or using a different column chemistry (e.g., HILIC).[4][5][6]

  • Dilute the sample: This can reduce the concentration of interfering matrix components, but may also reduce the analyte signal.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for ion suppression effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Possible Causes Recommended Solutions
Low or No Signal for this compound Inefficient ionization.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Consider switching to a different ionization technique if available (e.g., APCI).- Derivatize the sample to improve ionization efficiency.[3]
Ion suppression from matrix components.- Improve sample cleanup using protein precipitation or SPE.- Optimize chromatographic separation to resolve the analyte from interfering compounds.- Dilute the sample.
Inefficient DesolvationIncrease drying gas temperature and flow to ensure complete desolvation of the ESI droplets.
Incorrect Mass Spectrometer SettingsVerify the precursor and product ion m/z values for this compound.- Perform an infusion of a this compound standard to optimize the collision energy and other MS/MS parameters.
Sample DegradationEnsure proper sample storage and handling to prevent degradation of this compound.
Poor Peak Shape Suboptimal chromatographic conditions.- Adjust mobile phase composition and gradient.- Ensure column equilibration is sufficient.- Try a different column chemistry (e.g., HILIC for polar compounds).
Column OverloadReduce the amount of sample injected onto the column.
High Background Noise Contaminated mobile phase or LC system.- Use high-purity solvents and additives (e.g., LC-MS grade).[7]- Flush the LC system thoroughly.
Dirty Ion SourceClean the mass spectrometer's ion source according to the manufacturer's instructions.
Inconsistent Results/Poor Reproducibility Variability in sample preparation.- Standardize the sample preparation protocol and ensure consistency across all samples.- Use an internal standard to normalize for variations.[8]
Fluctuation in instrument performance.- Perform regular calibration and tuning of the mass spectrometer.- Monitor system suitability by injecting a standard at the beginning, middle, and end of the sample queue.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)

This protocol provides a starting point for the analysis of this compound in biological samples. Optimization will be required for specific matrices and instrumentation.

  • To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of cold methanol containing the internal standard.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of the initial mobile phase).

Protocol 2: Aldononitrile Pentaacetate Derivatization for GC-MS

This derivatization method is suitable for enhancing the volatility and chromatographic properties of galactose for GC-MS analysis.[9][10]

  • Dry the purified sample extract containing this compound under a stream of nitrogen.

  • Add 50 µL of a solution containing hydroxylamine hydrochloride (25 mg/mL) in pyridine.

  • Heat the mixture at 90°C for 30 minutes to form the oxime.

  • Cool the sample to room temperature.

  • Add 100 µL of acetic anhydride.

  • Heat at 90°C for 1 hour to form the pentaacetate derivative.

  • Evaporate the reagents under nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample precip Protein Precipitation (Cold Methanol) start->precip cent Centrifugation precip->cent super Collect Supernatant cent->super dry Evaporation super->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data result Results data->result

Caption: General workflow for this compound analysis.

derivatization_workflow start Dried Sample Extract oxime Add Hydroxylamine HCl in Pyridine Heat at 90°C start->oxime Step 1: Oxime Formation acetate Add Acetic Anhydride Heat at 90°C oxime->acetate Step 2: Acetylation evap Evaporate Reagents acetate->evap Step 3: Cleanup reconstitute Reconstitute in Solvent evap->reconstitute Step 4: Preparation for Injection gcms GC-MS Analysis reconstitute->gcms

Caption: Aldononitrile pentaacetate derivatization workflow.

References

Optimizing conditions for the D-Galactose-13C-1 breath test.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the D-Galactose-13C-1 breath test.

Troubleshooting Guide

Unexpected or inconsistent results can arise during the this compound breath test. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Baseline ¹³CO₂ Values - Incomplete fasting. - Consumption of ¹³C-rich foods (e.g., corn, sugarcane products) prior to the test.[1] - Strenuous physical activity before the test.- Ensure the subject has fasted for the recommended duration (typically overnight or at least 2 hours).[1][2] - Advise subjects to avoid ¹³C-enriched foods for at least 24-48 hours before the test.[1] - Instruct subjects to be in a resting state before and during the test.[1]
Low or No Peak in ¹³CO₂ Excretion - Impaired liver function (reduced galactose metabolism).[3][4] - Genetic disorders of galactose metabolism (e.g., Galactosemia).[1] - Malabsorption of the this compound substrate. - Incorrect dosage of the substrate.- Correlate results with other liver function tests or clinical findings.[3][4] - If a genetic disorder is suspected, further genetic testing is required. - Investigate potential gastrointestinal issues affecting absorption. - Verify that the correct dosage was administered based on the subject's weight or body surface area.
Delayed Peak in ¹³CO₂ Excretion - Delayed gastric emptying. - Slower rate of galactose metabolism, potentially indicative of compromised liver function.[5]- Standardize pre-test meals and ensure subjects are at rest to minimize variability in gastric emptying. - A delayed peak can be a clinically relevant finding and should be interpreted in the context of the subject's overall health status.[5]
High Variability Between Subjects - Differences in individual metabolic rates. - Inconsistent fasting or dietary restrictions among subjects. - Variations in physical activity levels.- Ensure strict adherence to the standardized protocol for all subjects. - Record and consider potential confounding factors such as diet and exercise in the data analysis.
Instrumental Errors - Improper calibration of the mass spectrometer or infrared spectrometer. - Leaks in the breath collection bags or tubes. - Incorrect background correction.- Perform regular calibration checks of the analytical instrument. - Inspect all collection materials for leaks or damage before use. - Ensure proper baseline correction is applied during data processing.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound breath test?

A1: The this compound breath test is a non-invasive method to assess the liver's capacity to metabolize galactose. After oral or intravenous administration, this compound is primarily metabolized in the liver via the Leloir pathway.[6][7][8][9] In this pathway, the ¹³C-labeled galactose is converted into glucose-1-phosphate, which then enters glycolysis and the citric acid cycle, ultimately producing ¹³CO₂. This labeled carbon dioxide is then exhaled, and its concentration in the breath is measured over time to determine the rate of galactose metabolism.

Q2: How should the this compound dose be determined?

A2: The optimal dose can vary depending on the specific application and patient population. It is crucial to follow a standardized protocol. Some studies have used a weight-based dosage, such as 7 mg/kg of 1-¹³C labeled galactose.[1] For liver function assessment, doses of 100 mg of ¹³C-galactose with a carrier of 25 g/m² of unlabeled galactose have been shown to provide high sensitivity and specificity.[3]

Q3: What is the recommended fasting period before the test?

A3: A minimum fasting period of 2 hours is often recommended, with some protocols suggesting an overnight fast.[1][2] The goal is to ensure a stable baseline of ¹³CO₂ in the breath. During the fasting period and the test itself, the subject should only consume water.[1]

Q4: How are breath samples collected and how often?

A4: Breath samples are collected in special bags or tubes. Typically, two baseline samples are taken before administering the this compound.[1] Subsequent samples are collected at regular intervals, such as every 30 minutes for up to 4 hours.[3] In some protocols for specific conditions like galactosemia, samples might be collected at 60, 90, and 120 minutes post-ingestion.[1]

Q5: How is the data from the breath test analyzed?

A5: The enrichment of ¹³CO₂ in the breath samples is measured using an isotope ratio mass spectrometer or an infrared spectrometer. The results are often expressed as the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ in the exhaled air over a specific time period (e.g., CUMPCDT120 for 120 minutes).[1]

Experimental Protocol: this compound Breath Test for Liver Function Assessment

This protocol is a general guideline and may need to be adapted for specific research needs.

1. Subject Preparation:

  • Subjects should fast for at least 8 hours overnight. Only water is permitted.

  • Subjects should avoid foods rich in ¹³C (e.g., corn, pineapple) for 24 hours prior to the test.

  • Subjects should refrain from strenuous physical activity on the day of the test.

  • Record the subject's weight and height to calculate body surface area.

2. Baseline Breath Sample Collection:

  • Before administering the substrate, collect two baseline breath samples from the subject at rest.

  • Use appropriate breath collection bags or tubes.

3. Substrate Administration:

  • Prepare a solution of 100 mg of this compound and 25 g/m² of unlabeled galactose dissolved in 250 mL of water.

  • The subject should drink the entire solution within 5 minutes.

4. Post-Administration Breath Sample Collection:

  • Collect breath samples at 30, 60, 90, 120, 150, 180, and 240 minutes after ingestion of the solution.[3]

  • Ensure the subject remains at rest throughout the test.

5. Sample Analysis:

  • Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.

  • Calculate the percentage of the administered ¹³C dose recovered at each time point and the cumulative percentage over the entire test period.

Quantitative Data Summary

Parameter Value Application Reference
¹³C-Galactose Dose 7 mg/kgGalactosemia research[1]
100 mgLiver function assessment[3]
Unlabeled Galactose Carrier 25 g/m²Liver function assessment[3]
Fasting Time Minimum 2 hoursGalactosemia research[1]
OvernightLiver function assessment[2]
Breath Sampling Intervals 30 minutesLiver function assessment[3]
60, 90, 120 minutesGalactosemia research[1]
Test Duration 2 - 4 hoursGeneral[3][10]

Visualizations

Leloir_Pathway Gal D-Galactose-¹³C-1 Gal1P Galactose-1-Phosphate-¹³C-1 Gal->Gal1P Galactokinase UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose 4-epimerase Glc1P Glucose-1-Phosphate-¹³C-1 UDPGlc->Gal1P Glc6P Glucose-6-Phosphate-¹³C-1 Glc1P->Glc6P Glycolysis Glycolysis & TCA Cycle Glc6P->Glycolysis CO2 ¹³CO₂ (Exhaled) Glycolysis->CO2

Caption: Metabolic pathway of this compound (Leloir Pathway).

Troubleshooting_Workflow Start Start Breath Test Collect_Baseline Collect Baseline Samples Start->Collect_Baseline Administer_Substrate Administer D-Galactose-¹³C-1 Collect_Baseline->Administer_Substrate Collect_Post_Dose Collect Post-Dose Samples Administer_Substrate->Collect_Post_Dose Analyze_Samples Analyze ¹³CO₂ Collect_Post_Dose->Analyze_Samples Results Review Results Analyze_Samples->Results Normal Normal Results: Report Data Results->Normal Expected Abnormal Abnormal Results Results->Abnormal Unexpected End End Normal->End Check_Baseline High Baseline? Abnormal->Check_Baseline Check_Peak Low/No/Delayed Peak? Check_Baseline->Check_Peak No Investigate_Fasting Investigate Fasting & Diet Check_Baseline->Investigate_Fasting Yes Check_Variability High Inter-Subject Variability? Check_Peak->Check_Variability No Investigate_Metabolism Consider Metabolic Impairment Check_Peak->Investigate_Metabolism Yes Review_Protocol Review Protocol Adherence Check_Variability->Review_Protocol Yes Check_Variability->End No Investigate_Fasting->Review_Protocol Investigate_Metabolism->Review_Protocol Review_Protocol->End

Caption: Troubleshooting workflow for the this compound breath test.

References

Technical Support Center: D-Galactose-13C-1 Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Galactose-13C-1 metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals utilizing ¹³C-labeled D-Galactose to investigate metabolic pathways. This guide provides troubleshooting advice and frequently asked questions to address specific issues you might encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during your D-Galactose-¹³C-1 MFA experiments, from experimental design to data analysis.

Experimental Design & Execution

ProblemPossible Cause(s)Troubleshooting Steps
Low incorporation of ¹³C label into downstream metabolites. 1. Inefficient D-Galactose uptake: Unlike glucose, D-Galactose uptake might be slower in certain cell lines. 2. Sub-optimal labeling time: The time required to reach isotopic steady state may be longer than for more rapidly metabolized sugars.- Verify D-Galactose uptake rates in your specific cell line or organism. - Increase the concentration of D-Galactose-¹³C-1 in the medium, being mindful of potential toxicity. - Extend the labeling time to ensure sufficient incorporation of the ¹³C label.[1]
Inconsistent or irreproducible labeling patterns between replicates. 1. Variability in cell culture conditions: Differences in cell density, growth phase, or medium composition can affect metabolic rates. 2. Inconsistent isotopic enrichment of the tracer: Variations in the purity of the D-Galactose-¹³C-1 tracer will lead to inconsistent results.- Tightly control all experimental parameters, including cell density, growth phase, medium composition, and incubation times.[1] - Ensure a consistent isotopic enrichment of the D-Galactose-¹³C-1 tracer across all experiments by verifying its purity via mass spectrometry.[1][2]

Mass Spectrometry Analysis

ProblemPossible Cause(s)Troubleshooting Steps
Difficulty in detecting and quantifying ¹³C-labeled D-Galactose and its metabolites. 1. Low intracellular concentrations: D-Galactose and its derivatives may be present at low levels within the cell. 2. Co-elution with other sugars: In chromatographic methods, D-Galactose may co-elute with other hexoses like glucose, leading to interference.[3][4]- Increase the amount of biomass harvested for metabolite extraction. - Optimize your mass spectrometry method for sensitivity. - For GC-MS, use derivatization techniques like aldononitrile pentaacetate derivatization to improve separation and fragmentation.[5][6] - For LC-MS, optimize the chromatographic gradient to improve the separation of galactose and glucose.[3][4]
Inaccurate mass isotopomer distribution (MID) measurements. 1. Natural abundance of heavy isotopes: The presence of naturally occurring ¹³C, ¹⁵N, ¹⁸O, etc., in metabolites contributes to the mass isotopomer distribution, confounding the signal from the ¹³C tracer.[7][8] 2. Isotopic impurity of the tracer: The D-Galactose-¹³C-1 tracer may not be 100% pure, containing some unlabeled D-Galactose.[2][9]- Apply a natural abundance correction algorithm to your raw mass spectrometry data.[10][8] - If the tracer purity is known, incorporate this information into your correction calculations.[2][9]

Data Analysis & Modeling

ProblemPossible Cause(s)Troubleshooting Steps
Poor fit of the computational model to the experimental data. 1. Inaccurate metabolic network model: The model may not accurately represent the metabolic pathways of D-Galactose in your organism. 2. Non-steady-state conditions: The system may not have reached a metabolic and isotopic steady state.- Ensure your metabolic model includes all known D-Galactose metabolic reactions for your organism. - Verify the atom transitions for each reaction in your model. - Confirm that your system has reached both metabolic and isotopic steady state before harvesting. If not, consider using isotopically non-stationary MFA (INST-MFA) methods.[1][11]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to correct for natural isotopic abundance in my D-Galactose-¹³C-1 study?

A1: All naturally occurring compounds contain a certain percentage of heavy isotopes (e.g., about 1.1% of carbon is ¹³C). This natural abundance contributes to the mass isotopomer distribution (MID) of your metabolites, independent of the labeled tracer.[7][8] Failing to correct for this will lead to an overestimation of the incorporation of the ¹³C label from your D-Galactose-¹³C-1 tracer, resulting in inaccurate metabolic flux calculations.[2][8]

Q2: What are the common methods for natural abundance correction?

A2: Natural abundance correction is typically performed computationally using algorithms that subtract the contribution of naturally occurring isotopes from the measured MIDs.[10][8] This is often done using a correction matrix approach.[7][10] Several software packages and tools are available to perform this correction, such as AccuCor, IsoCorrectoR, and PolyMID-Correct.[2][10][9][12]

Q3: How does the purity of my D-Galactose-¹³C-1 tracer affect my results?

A3: The isotopic purity of your tracer is a critical factor. If your D-Galactose-¹³C-1 is not 100% pure (e.g., it's 99% ¹³C), the small amount of unlabeled (¹²C) galactose will be metabolized alongside the labeled tracer.[2] This can lead to an underestimation of the true enrichment from the tracer if not accounted for. It is advisable to correct for tracer impurity in your data analysis, and some software tools can perform this correction.[2][9]

Q4: My mass spectrometer has high resolution. Do I still need to worry about isotopic interference?

A4: Yes. High-resolution mass spectrometry can distinguish between different isotopologues (molecules that differ only in their isotopic composition), which is highly beneficial. However, it does not eliminate the issue of natural abundance. For instance, a high-resolution instrument can separate a metabolite with one ¹³C atom from one with a ¹⁵N atom, but it cannot distinguish a ¹³C atom that came from your tracer from a ¹³C atom that was naturally present in the molecule.[7] Therefore, natural abundance correction is still a necessary step.

Q5: I am seeing a significant M+1 peak for my unlabeled D-Galactose standard. Is this normal?

A5: Yes, this is expected. The M+1 peak for an unlabeled standard is primarily due to the natural abundance of ¹³C. For a molecule like D-Galactose (C₆H₁₂O₆), with six carbon atoms, there is a significant probability that at least one of these carbons is a ¹³C atom, leading to a noticeable M+1 peak. This observation underscores the importance of correcting for natural abundance in your labeled experiments.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis of D-Galactose

This protocol is adapted from methods for analyzing D-galactose in biological samples.[5][6]

  • Sample Quenching and Extraction:

    • Quench metabolism rapidly by adding the cell culture to a cold solvent (e.g., 60% methanol at -20°C).

    • Centrifuge to pellet the cells and discard the supernatant.

    • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

    • Collect the polar (aqueous) phase containing the sugars.

  • Removal of Glucose (if necessary):

    • If high concentrations of glucose are present and interfering with your analysis, treat the sample with glucose oxidase to convert glucose to gluconic acid.[5]

  • Derivatization (Aldononitrile Pentaacetate):

    • Dry the polar extract completely under a stream of nitrogen.

    • Add a solution of hydroxylamine hydrochloride in pyridine to the dried extract and heat to form the oxime.

    • Add acetic anhydride and heat to form the aldononitrile pentaacetate derivative.

    • The derivatized sample is now ready for injection into the GC-MS.

  • GC-MS Analysis:

    • Use a suitable capillary column (e.g., a phenyl-methylsilicone column) for separation.[6]

    • Employ a temperature program to achieve good separation of galactose from other sugars.[6]

    • In the mass spectrometer, use chemical ionization (CI) or electron ionization (EI) and monitor the relevant ions for labeled and unlabeled galactose. For the aldononitrile pentaacetate derivative, specific fragment ions can be monitored to determine isotopic enrichment.[5][6]

Visualizations

Isotopic_Interference_Correction_Workflow Workflow for Correcting Isotopic Interference cluster_experiment Experimental cluster_data_processing Data Processing cluster_analysis Analysis cell_culture Cell Culture with This compound metabolite_extraction Metabolite Extraction cell_culture->metabolite_extraction ms_analysis Mass Spectrometry Analysis metabolite_extraction->ms_analysis raw_data Raw Mass Spectra (Measured MIDs) ms_analysis->raw_data correction Natural Abundance & Tracer Impurity Correction raw_data->correction corrected_data Corrected MIDs correction->corrected_data mfa Metabolic Flux Analysis (MFA) corrected_data->mfa flux_map Metabolic Flux Map mfa->flux_map

Caption: Workflow for correcting isotopic interference in D-Galactose-¹³C-1 studies.

Galactose_Metabolism Simplified Metabolic Fate of this compound Gal_13C This compound Gal1P_13C Galactose-1-phosphate-13C-1 Gal_13C->Gal1P_13C Galactokinase UDP_Gal_13C UDP-galactose-13C-1 Gal1P_13C->UDP_Gal_13C GALT UDP_Glc_13C UDP-glucose-13C-1 UDP_Gal_13C->UDP_Glc_13C GALE Glc1P_13C Glucose-1-phosphate-13C-1 UDP_Glc_13C->Glc1P_13C Glycolysis Glycolysis Glc1P_13C->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Pentose_Phosphate_Pathway Pentose Phosphate Pathway Glycolysis->Pentose_Phosphate_Pathway

Caption: Simplified metabolic fate of D-Galactose-¹³C-1 in central carbon metabolism.

References

Best practices for sample preparation for D-Galactose-13C-1 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for D-Galactose-13C-1 analysis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is crucial to maintain the integrity of your this compound. Storage conditions depend on whether it is in solid form or dissolved in a solvent.[1]

Q2: What solvents can I use to dissolve this compound?

A2: this compound is soluble in water and various organic solvents.[1][2] For aqueous solutions, it is recommended to prepare them fresh and not store them for more than one day.[2] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2] It is also soluble in ethanol, DMSO, and dimethyl formamide (DMF).[2]

Q3: What is the stability of this compound in aqueous solutions?

A3: The stability of galactose in aqueous solutions is influenced by factors such as concentration, temperature, and the presence of buffers.[3] Degradation increases with higher concentrations and temperatures.[3] Aqueous solutions sterilized by filtration have a shelf-life of about four and a half months at room temperature.[3] It is important to avoid autoclaving galactose solutions with pH buffers, as this can lead to significant degradation.[3]

Troubleshooting Guides

NMR Analysis

Q1: Why are the peaks in my 13C-NMR spectrum broad?

A1: Broad peaks in NMR spectra can be caused by a few factors:

  • High Sample Concentration: Very high concentrations can increase the viscosity of the solution, leading to broader lines.[4][5] While a higher concentration is generally better for 13C NMR due to its lower sensitivity, an excessively viscous sample will have a negative impact.[4][6]

  • Presence of Solid Particles: Undissolved material in the sample can distort the magnetic field homogeneity, resulting in broad and indistinct spectra.[4] It is essential to filter your sample into the NMR tube to remove any solid particles.[4][6]

Q2: My NMR sample concentration is low, and the spectrum is noisy with prominent solvent peaks. What can I do?

A2: 13C NMR is significantly less sensitive than 1H NMR.[4][6] At very low concentrations, peaks from common contaminants like water and grease can dominate the spectrum.[4] To improve the signal-to-noise ratio, you should aim to use as much material as will dissolve to make a saturated solution.[4] If the quantity of your material is limited, you will need to increase the data acquisition time. Halving the amount of material may require quadrupling the acquisition time to achieve a similar signal-to-noise ratio.[4]

Mass Spectrometry (MS) Analysis

Q1: I am analyzing this compound in plasma and getting inconsistent results. What could be the issue?

A1: Analysis of D-galactose in complex matrices like plasma requires careful sample preparation to remove interfering substances. A common issue is the presence of high concentrations of D-glucose, which can interfere with the analysis.[7][8] A robust method involves treating the plasma with D-glucose oxidase to remove glucose, followed by purification using ion-exchange chromatography.[7][8]

Q2: My retention time for galactose is shifting during my HPLC analysis. How can I fix this?

A2: If you are using an anion-exchange column like the CarboPac PA1 with a sodium hydroxide mobile phase, retention time shifts can be caused by carbon dioxide from the air dissolving into the mobile phase and altering its pH.[9] To prevent this, you can sparge the mobile phase with an inert gas like helium or nitrogen and keep the mobile phase bottle blanketed with the gas.[9] If retention times have already shifted, the column may need to be regenerated.[9]

Q3: The results from my GC-MS isotope analysis after derivatization are not accurate. What could be the cause?

A3: Inaccurate isotope enrichment values in GC-MS analysis can stem from incomplete derivatization.[10] When using derivatizing agents that add carbon atoms to the molecule, it is crucial that the reaction goes to completion to ensure accurate calculation of the 13C enrichment.[10] It may be necessary to optimize the derivatization protocol or to use a calibration curve with standards of known 13C enrichment to correct for any systematic errors.[10]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the storage and preparation of this compound samples.

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]
Aqueous SolutionRoom Temperature< 24 hours[2]

Table 2: Recommended Sample Concentrations for Analysis

Analytical MethodRecommended Concentration/AmountSolvent/MatrixReference
1H NMR5 - 25 mg0.7 mL deuterated solvent[4]
13C NMR0.2 - 0.3 millimoles (Saturated solution is ideal)0.7 mL deuterated solvent[4]
13C NMR~50 mg0.5 mL deuterated solvent[5]
GC-MS (Plasma)Linear range: 0.1 - 5 µmol/LHuman Plasma[7][8]
HPLC-MS (Food)Standards: 0.2 - 100 mg/L, Internal Standard: 20 mg/LAcetonitrile:Water (1:1)

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Weighing: Accurately weigh approximately 50 mg of this compound for 13C NMR analysis.[5] For 1H NMR, 5-25 mg is sufficient.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Test solubility with the non-deuterated version of the solvent first if unsure.[5]

  • Dissolution: Dissolve the sample in approximately 0.5 - 0.7 mL of the chosen deuterated solvent in a small vial.[4][5]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[4] Do not use cotton wool as it can leach impurities.[4]

  • Volume Adjustment: Ensure the final volume of the solution in the NMR tube is adequate for the instrument being used (typically around 4-5 cm in depth).[5]

  • Capping and Labeling: Securely cap and clearly label the NMR tube.[5]

Protocol 2: Sample Preparation from Plasma for GC-MS Analysis

This protocol is adapted from a method for determining D-galactose in human plasma.[7][8]

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., D-Galactose-13C6) to the plasma sample.

  • Glucose Removal: Treat the plasma sample with D-glucose oxidase to enzymatically remove the endogenous D-glucose.

  • Purification: Purify the sample using ion-exchange chromatography to remove proteins and other interfering substances.

  • Derivatization: Prepare aldononitrile pentaacetate derivatives of the galactose in the sample.

  • Analysis: Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

experimental_workflow_NMR cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh Sample (e.g., 50 mg for 13C) dissolve 2. Dissolve in Deuterated Solvent (0.5-0.7 mL) weigh->dissolve Add solvent filter 3. Filter into NMR Tube dissolve->filter Remove particulates nmr 4. Acquire NMR Spectrum filter->nmr Analyze sample process 5. Process Data nmr->process Generate FID

Caption: Workflow for NMR sample preparation and analysis.

experimental_workflow_GCMS cluster_prep Plasma Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample + Internal Standard glucose_removal 2. Glucose Oxidase Treatment plasma->glucose_removal purify 3. Ion-Exchange Chromatography glucose_removal->purify derivatize 4. Derivatization purify->derivatize gcms 5. GC-MS Analysis derivatize->gcms quantify 6. Data Quantification gcms->quantify

Caption: Workflow for GC-MS sample preparation from plasma.

References

Technical Support Center: 13C NMR Analysis of D-Galactose-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your 13C NMR experiments involving D-Galactose-13C-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and acquire high-quality spectra.

Troubleshooting Guide: Minimizing Background Noise

High background noise can obscure the signal of interest from your 13C-labeled galactose sample, leading to poor data quality. This guide provides a systematic approach to identifying and resolving common sources of noise.

Problem: Weak Signal and High Background Noise in 13C NMR Spectrum

A common challenge in 13C NMR is the low natural abundance and weaker magnetic moment of 13C nuclei compared to protons, resulting in inherently weaker signals.[1][2] When working with isotopically labeled compounds like this compound, maximizing the signal-to-noise ratio (S/N) is crucial.

Troubleshooting Workflow

G cluster_sample Sample Considerations cluster_spectrometer Acquisition Parameters cluster_processing Data Processing start Start: Poor S/N in 13C NMR sample_prep Verify Sample Preparation start->sample_prep Initial Check concentration Increase Sample Concentration sample_prep->concentration spectrometer_params Optimize Spectrometer Parameters scans Increase Number of Scans (NS) spectrometer_params->scans processing_params Adjust Processing Parameters line_broadening Apply Line Broadening (LB) processing_params->line_broadening end End: Improved S/N solvent Check Solvent & Tube concentration->solvent If concentration is sufficient solvent->spectrometer_params If sample prep is optimal pulse Optimize Pulse Width (P1) scans->pulse If noise is still high relaxation Adjust Relaxation Delay (D1) pulse->relaxation If quaternary carbons are weak decoupling Ensure Proton Decoupling relaxation->decoupling For simplified spectra decoupling->processing_params After acquisition line_broadening->end

Caption: Troubleshooting workflow for improving signal-to-noise in 13C NMR.

Detailed Steps and Explanations

1. Verify Sample Preparation

  • Q: My sample concentration is low. How does this affect my spectrum? A: Low sample concentration is a primary cause of poor signal-to-noise in 13C NMR.[3] The signal intensity is directly proportional to the concentration of the 13C-labeled molecules in the NMR tube.[4]

    • Recommendation: Increase the concentration of your this compound sample as much as solubility allows.[3] For dilute samples, using specialized NMR tubes like Shigemi tubes can help by reducing the amount of solvent needed while maintaining the required sample height in the coil.

  • Q: What should I check regarding my NMR solvent and tube? A: The quality of your solvent and NMR tube can impact the final spectrum.

    • Recommendations:

      • Use high-purity deuterated solvents to minimize solvent impurity peaks.

      • Ensure your NMR tubes are clean and of good quality to avoid paramagnetic impurities that can broaden signals and increase noise.[3]

      • Fill the tube to the appropriate height to ensure the sample is centered within the NMR probe's radiofrequency (RF) coil.[3]

2. Optimize Spectrometer Parameters

  • Q: How does the number of scans (NS) affect my spectrum? A: Increasing the number of scans is a direct way to improve the signal-to-noise ratio. The signal increases linearly with the number of scans, while the random noise increases with the square root of the number of scans. Therefore, quadrupling the number of scans will double the S/N.[5]

    • Recommendation: For weak samples, increase the number of scans significantly. Overnight acquisitions with thousands of scans are common for improving resolution and signal intensity.[6]

  • Q: What is the pulse width (P1) and how should I set it? A: The pulse width determines the flip angle of the magnetization vector. A 90° pulse provides the maximum signal for a single scan, but it requires a longer relaxation delay.

    • Recommendation: For 13C NMR, especially with labeled compounds where signal is less of an issue for the labeled carbon, a shorter pulse width (e.g., a 30° or 45° flip angle) is often used.[7][8] This allows for a shorter relaxation delay and more scans in a given amount of time, which can improve the overall S/N. Shorter pulse widths can also be beneficial for observing quaternary carbons.[3]

  • Q: How do I choose the right relaxation delay (D1)? A: The relaxation delay (D1) is the time allowed for the 13C nuclei to return to thermal equilibrium before the next pulse. If D1 is too short, the signal can become saturated and its intensity will be reduced.

    • Recommendation: The optimal D1 depends on the spin-lattice relaxation time (T1) of the carbon nuclei. For quantitative results, a D1 of at least 5 times the longest T1 is recommended. However, for routine qualitative analysis, a shorter D1 (e.g., 1-2 seconds) combined with a smaller flip angle is a common practice to increase the number of scans.[7]

  • Q: Why is proton decoupling important? A: Proton decoupling removes the splitting of 13C signals by attached protons, resulting in a singlet for each unique carbon.[1][2] This simplifies the spectrum and, more importantly, can increase the signal intensity through the Nuclear Overhauser Effect (NOE).[7]

    • Recommendation: Ensure broadband proton decoupling is enabled during acquisition.[7] This is a standard setting for most 13C NMR experiments.

3. Adjust Processing Parameters

  • Q: Can I do anything after the experiment is finished to reduce noise? A: Yes, applying a line broadening (LB) function during data processing can improve the S/N.

    • Recommendation: Applying a small amount of line broadening (e.g., 1-2 Hz) can suppress noise and make broad signals more apparent.[4] However, be aware that this will also decrease the resolution of your spectrum.

Quantitative Data Summary

ParameterTypical Value/RangeEffect on S/NRecommendation for this compound
Sample Concentration >10 mMDirectly proportionalMaximize within solubility limits.[4]
Number of Scans (NS) 128 to >20,000Improves with √NSStart with a higher number (e.g., 1024) and increase as needed.[6][7]
Pulse Width (P1) / Flip Angle 30° - 45°Shorter angle allows for faster repetitionUse a smaller flip angle (e.g., 30°) to allow for a shorter D1.[7]
Relaxation Delay (D1) 1 - 5 sLonger delay prevents saturationA D1 of 2 seconds is a good starting point for routine spectra.[7]
Acquisition Time (AQ) 1 - 2 sLonger AQ improves resolutionAn AQ of around 1 second is often sufficient.[7]
Line Broadening (LB) 0.3 - 2 HzImproves S/N at the cost of resolutionApply a value of 1 Hz to reduce noise while maintaining peak sharpness.[4][7]

Experimental Protocols

Standard 13C NMR Protocol for this compound

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆) to achieve the desired concentration (ideally >10 mg/mL).

    • Filter the solution into a clean, high-quality 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., TMS or DSS) if required for chemical shift referencing.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. Autoshimming is often sufficient, but manual shimming may be necessary for optimal resolution.

  • Acquisition Parameters (Bruker Example):

    • Use a standard 13C pulse program with proton decoupling (e.g., zgpg30).

    • Set the number of scans (ns) to a minimum of 1024.

    • Set the relaxation delay (d1) to 2.0 seconds.

    • Set the acquisition time (aq) to approximately 1.0 second.

    • Set the pulse width (p1) corresponding to a 30° flip angle.

    • Set the spectral width (sw) to cover the expected range of 13C chemical shifts for carbohydrates (e.g., 200 ppm).

  • Data Processing:

    • After acquisition, perform a Fourier transform (ft).

    • Phase the spectrum manually.

    • Apply a baseline correction.

    • Reference the chemical shifts to the internal standard.

    • Apply an exponential multiplication with a line broadening factor (lb) of 1 Hz to improve the S/N.

Frequently Asked Questions (FAQs)

  • Q: Why is my 13C-labeled galactose signal not as intense as I expected? A: Even with 100% enrichment at a specific carbon, the overall concentration of your sample in the NMR tube might be low. Additionally, factors like improper pulse calibration, insufficient relaxation delay, or poor shimming can reduce signal intensity. Review the troubleshooting guide above to address these potential issues.

  • Q: I see other small peaks in my spectrum. What are they? A: These could be from several sources:

    • Natural abundance 13C signals from the unlabeled carbons in your this compound molecule.

    • Impurities in your sample or the NMR solvent.

    • If you are using D₂O, you may see different anomeric forms (α and β) of the galactose in equilibrium, which will give rise to separate sets of peaks.

  • Q: How can I confirm that my observed signal is from the 13C-1 position of galactose? A: The chemical shift of the anomeric carbon (C-1) in galactose is typically in the range of 90-100 ppm. The α-anomer appears around 93 ppm and the β-anomer around 97 ppm in D₂O. You can also run 2D NMR experiments like HSQC to correlate the 13C signal to its attached proton.

  • Q: Can I use polarization transfer techniques like DEPT or INEPT? A: Yes, polarization transfer experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can significantly enhance the signal of protonated carbons.[4] Since the C-1 position in galactose is protonated, DEPT-135 would show a positive signal for this CH group. This can be a good way to increase the signal intensity and confirm the identity of the peak.

Signaling Pathway and Experimental Logic

G cluster_input Inputs cluster_process Experimental Process cluster_output Outputs title Logic for Optimizing 13C NMR Signal sample This compound Sample prep Sample Preparation (Concentration, Solvent) sample->prep instrument NMR Spectrometer acquire Data Acquisition (NS, P1, D1) instrument->acquire prep->acquire Optimized Sample process Data Processing (LB, Phasing) acquire->process Raw FID Data spectrum High S/N 13C Spectrum process->spectrum analysis Structural Analysis spectrum->analysis

Caption: Logical flow from sample to analysis for optimal 13C NMR results.

References

Troubleshooting low 13CO2 recovery in D-Galactose-13C-1 breath tests.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the D-Galactose-13C-1 breath test.

Troubleshooting Guide: Low 13CO2 Recovery

This guide addresses common issues that may lead to unexpectedly low 13CO2 recovery during your this compound breath test experiments.

Question: We observed significantly lower than expected 13CO2 recovery in our healthy control group. What are the potential causes?

Answer:

Low 13CO2 recovery in healthy subjects can stem from several pre-analytical, analytical, or physiological factors. Here's a systematic approach to troubleshooting this issue:

1. Pre-Analytical Errors:

  • Improper Subject Preparation: Ensure that subjects have adhered to the recommended pre-test dietary and fasting guidelines. A diet high in fiber or certain carbohydrates before the test can alter gut motility and microbial metabolism.[1] Subjects should also avoid smoking on the day of the test as it can affect gastric transit time and exhaled carbon dioxide levels.[1]

  • Incorrect Substrate Administration: Verify the correct dosage of both the 13C-labeled galactose and the unlabeled galactose carrier. The administration of the test solution with a straw is sometimes recommended in other 13C breath tests to minimize contact with oral flora which could potentially metabolize the substrate.[2]

2. Physiological Variables:

  • Delayed Gastric Emptying: The rate at which the stomach empties its contents into the small intestine can significantly impact the absorption of galactose and subsequent metabolism.[3][4] Factors such as high-fat meals prior to the fasting period or certain medications can delay gastric emptying.

  • Rapid Intestinal Transit: If the labeled galactose transits through the small intestine too quickly, there may be insufficient time for complete absorption, leading to reduced metabolism and lower 13CO2 excretion.[5]

  • Small Intestinal Bacterial Overgrowth (SIBO): An excessive number of bacteria in the small intestine can lead to premature metabolism of the 13C-galactose, potentially altering the expected 13CO2 recovery curve.[6][7]

3. Analytical and Equipment Issues:

  • Breath Sample Collection and Storage: Ensure that breath samples are collected correctly and stored in appropriate containers to prevent leakage.[8] The timing of sample collection is also critical for accurate results.

  • Mass Spectrometer Malfunction or Calibration: Inaccurate readings can result from equipment that is not properly calibrated or is malfunctioning.[9][10][11] Regular calibration and maintenance of the isotope ratio mass spectrometer are essential.

Question: Could the metabolism of D-galactose by gut bacteria be a reason for low 13CO2 recovery?

Answer:

Yes, the metabolism of D-galactose by gut bacteria is a potential contributor to lower-than-expected 13CO2 recovery. While the primary site of galactose metabolism is the liver, gut bacteria can also metabolize galactose, especially if it reaches the colon due to rapid intestinal transit or malabsorption.[12][13] This bacterial fermentation may not produce 13CO2 that is efficiently absorbed into the bloodstream and exhaled.

Question: Are there alternative metabolic pathways for D-galactose that do not result in 13CO2 production?

Answer:

The primary route for galactose metabolism that leads to CO2 production is the Leloir pathway.[14] However, alternative pathways for galactose metabolism have been identified, primarily in microorganisms.[15][16][17][18] For instance, a reductive pathway can convert galactose to galactitol. While the significance of these alternative pathways in humans is not fully established, they represent a theoretical possibility for galactose disposition without subsequent oxidation to CO2.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound breath test?

A1: The this compound breath test is a non-invasive method primarily used to assess liver function.[19] It helps in distinguishing between healthy individuals and those with liver cirrhosis by measuring the liver's capacity to metabolize galactose.

Q2: What is the importance of the unlabeled galactose carrier in this test?

A2: The unlabeled galactose carrier is administered to saturate the liver's metabolic pathways, allowing for a more accurate assessment of its maximal metabolic capacity when the labeled galactose is introduced.

Q3: How long should a subject fast before the this compound breath test?

A3: While specific protocols may vary, an overnight fast is generally recommended to ensure that the baseline 13CO2 levels are stable and not influenced by recent food intake.[1]

Q4: Can medications interfere with the results of the this compound breath test?

A4: Yes, certain medications can affect the results. For example, drugs that alter gastric emptying or intestinal transit time can influence the absorption and metabolism of galactose. It is crucial to have a complete record of all medications the subject is taking.

Q5: What are the typical time points for breath sample collection?

A5: Breath samples are typically collected at baseline before administering the galactose solution and then at regular intervals, such as every 30 minutes, for up to 4 hours.[20]

Quantitative Data Summary

ParameterHealthy Controls (Mean ± SD)Patients with Cirrhosis (Mean ± SD)Reference
Cumulative % Dose Recovered (cPDR) at 2 hours 15.5 ± 3.56.8 ± 2.9[19]
Time to Peak 13CO2 Excretion (Tmax) 60 - 90 minutes> 120 minutes
Peak 13CO2 Excretion (PDRpeak) 5.2 ± 1.1 %/hour2.1 ± 0.8 %/hour

Note: The values presented in this table are illustrative and may vary depending on the specific protocol and patient population.

Experimental Protocols

Detailed Methodology for this compound Breath Test

  • Subject Preparation:

    • Subjects should fast overnight for at least 8 hours.

    • A low-fiber diet is recommended the day before the test.[1]

    • Subjects should refrain from smoking for at least 12 hours before and during the test.[1]

    • Strenuous physical activity should be avoided on the day of the test.

  • Baseline Breath Sample Collection:

    • Collect two baseline breath samples from the subject before administering the test solution.

    • Use appropriate breath collection bags or tubes.

  • Test Solution Administration:

    • Prepare a solution containing the appropriate doses of this compound and unlabeled D-galactose dissolved in water.

    • Administer the solution to the subject to drink.

  • Post-Administration Breath Sample Collection:

    • Collect breath samples at 30, 60, 90, 120, 150, 180, and 240 minutes after ingestion of the solution.

  • Sample Analysis:

    • Analyze the 13CO2/12CO2 ratio in the collected breath samples using an isotope ratio mass spectrometer.

  • Data Calculation:

    • Calculate the delta over baseline (DOB) of 13CO2 enrichment for each time point.

    • Calculate the percentage dose recovered (PDR) and the cumulative percentage dose recovered (cPDR) over the study period.

Visualizations

Galactose_Metabolism This compound This compound Galactokinase Galactokinase This compound->Galactokinase Galactose-1-Phosphate Galactose-1-Phosphate Galactokinase->Galactose-1-Phosphate Leloir_Pathway Leloir Pathway Galactose-1-Phosphate->Leloir_Pathway Glucose-1-Phosphate Glucose-1-Phosphate Leloir_Pathway->Glucose-1-Phosphate Glycolysis Glycolysis Glucose-1-Phosphate->Glycolysis Krebs_Cycle Krebs Cycle Glycolysis->Krebs_Cycle 13CO2 13CO2 Krebs_Cycle->13CO2 Exhaled_Breath Exhaled Breath 13CO2->Exhaled_Breath

Caption: this compound Metabolism via the Leloir Pathway.

Breath_Test_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Fasting Subject Fasting Baseline Baseline Breath Sample Fasting->Baseline Diet Low-Fiber Diet Diet->Baseline Ingestion Ingest 13C-Galactose Solution Baseline->Ingestion Collection Timed Breath Sample Collection Ingestion->Collection IRMS Isotope Ratio Mass Spectrometry Collection->IRMS Calculation Calculate 13CO2 Recovery IRMS->Calculation Interpretation Interpret Results Calculation->Interpretation

Caption: Experimental Workflow for the this compound Breath Test.

Troubleshooting_Low_Recovery Start Low 13CO2 Recovery Check_PreAnalytical Review Pre-Analytical Factors Start->Check_PreAnalytical Check_Physiological Consider Physiological Variables Start->Check_Physiological Check_Analytical Investigate Analytical/Equipment Issues Start->Check_Analytical Improper_Prep Improper Subject Preparation? Check_PreAnalytical->Improper_Prep Incorrect_Dose Incorrect Substrate Dosage? Check_PreAnalytical->Incorrect_Dose Delayed_GE Delayed Gastric Emptying? Check_Physiological->Delayed_GE Rapid_Transit Rapid Intestinal Transit? Check_Physiological->Rapid_Transit SIBO Small Intestinal Bacterial Overgrowth? Check_Physiological->SIBO Sample_Error Breath Sample Collection/Storage Error? Check_Analytical->Sample_Error Equipment_Error Equipment Malfunction/Calibration Issue? Check_Analytical->Equipment_Error Solution_Prep Action: Review and standardize subject preparation protocols. Improper_Prep->Solution_Prep Yes Solution_Dose Action: Verify dose calculations and administration technique. Incorrect_Dose->Solution_Dose Yes Solution_Physiology Action: Screen subjects for conditions affecting GI motility. Delayed_GE->Solution_Physiology Possible Rapid_Transit->Solution_Physiology Possible SIBO->Solution_Physiology Possible Solution_Sample Action: Re-train staff on sample collection and handling. Sample_Error->Solution_Sample Yes Solution_Equipment Action: Perform equipment maintenance and calibration. Equipment_Error->Solution_Equipment Yes

Caption: Troubleshooting Logic for Low 13CO2 Recovery.

References

Enhancing chromatographic resolution for D-Galactose-13C-1 metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of D-Galactose-13C-1 metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of this compound and its metabolites.

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound metabolites?

Answer:

Poor peak shape is a common issue in sugar analysis. Several factors can contribute to this problem:

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of galactose, leading to peak tailing.[1]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of analytes and silanol groups, influencing peak shape.[1]

  • Column Bed Deformation: Voids or channels in the column packing can lead to asymmetrical peaks.[1]

  • Contamination: Accumulation of matrix components on the guard or analytical column can interfere with peak symmetry.

Troubleshooting Steps:

  • Reduce Sample Load: Dilute your sample and reinject to see if peak shape improves.[1]

  • Optimize Mobile Phase:

    • Adjust the pH. For HILIC, a mobile phase with a neutral or slightly basic pH can sometimes improve peak shape for sugars.

    • Incorporate a buffer to maintain a stable pH.[1]

    • For ion-pair chromatography, optimize the concentration and type of the ion-pairing reagent.[2][3]

  • Use a High-Purity Column: Employ a column with end-capping to minimize silanol interactions.

  • Implement a Guard Column: A guard column can protect the analytical column from contaminants. If peak shape degrades over several injections, replacing the guard column may resolve the issue.

  • Column Wash: If you suspect contamination, reverse the column (if permissible by the manufacturer) and wash with a strong solvent.[1]

Question: I am having difficulty separating this compound from its isomers, like D-Glucose-13C-1. What can I do?

Answer:

Separating sugar isomers is challenging due to their similar structures. Here are some strategies to enhance resolution:

  • Chromatography Mode Selection:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This is a well-suited technique for separating polar compounds like sugars. Amide-based HILIC columns are often effective.[4][5]

    • Ion-Pair Reversed-Phase HPLC: This technique can be effective for charged metabolites of galactose, such as galactose-1-phosphate.[6][7] The choice of ion-pairing reagent is crucial for achieving separation.

    • GC-MS with Derivatization: Derivatization of sugars to make them volatile for Gas Chromatography (GC) analysis can resolve isomers. However, this can produce multiple derivative peaks for a single sugar.[8]

  • Method Optimization:

    • Mobile Phase Composition: In HILIC, carefully optimizing the ratio of organic solvent (typically acetonitrile) to the aqueous phase is critical.[9]

    • Temperature: Adjusting the column temperature can alter selectivity and improve resolution.

    • Flow Rate: Lowering the flow rate can increase efficiency and improve the separation of closely eluting peaks.

Question: My signal intensity in the mass spectrometer is low and inconsistent. What are the possible causes?

Answer:

Low and variable signal intensity in LC-MS analysis of labeled sugars can stem from several factors:

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of your target analytes in the mass spectrometer source. Ion-pairing reagents, while beneficial for chromatography, can also cause significant ion suppression.[10]

  • Inefficient Ionization: Sugars are not always easily ionized. The choice of mobile phase additives and MS source settings is important.

  • Sample Degradation: Metabolites can be unstable. Proper sample handling and storage are crucial.[11]

Troubleshooting Steps:

  • Improve Sample Preparation: Use solid-phase extraction (SPE) to remove interfering matrix components.[12]

  • Optimize MS Parameters:

    • Adjust source parameters such as capillary voltage, gas flow, and temperature to optimize ionization.

    • For 13C-labeled compounds, ensure the mass spectrometer is acquiring data over the correct m/z range to detect the heavier isotopologues.[13][14]

  • Modify Mobile Phase: If using ion-pair chromatography, try to use a lower concentration of the reagent or a more MS-friendly alternative. Volatile ion-pairing agents are preferred.

  • Check for Adsorption: Sugars can adsorb to metal surfaces in the LC system. Using PEEK tubing and fittings can sometimes help.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for analyzing this compound and its metabolites?

A1: The optimal technique depends on the specific metabolites of interest.

  • HILIC-MS is generally a strong choice for separating a wide range of polar metabolites, including galactose and its phosphorylated forms, without derivatization.[5][9]

  • Ion-pair reversed-phase HPLC-MS is particularly useful for anionic metabolites like sugar phosphates, offering good resolution.[6][7]

  • GC-MS after derivatization is a high-resolution technique but requires an additional sample preparation step and can result in multiple peaks from a single analyte.[8][15]

Q2: What are the key considerations for sample preparation?

A2: Proper sample preparation is critical for accurate and reproducible results.[11]

  • Quenching Metabolism: Rapidly stop all enzymatic activity to get an accurate snapshot of the metabolome. This is often done by using cold solvents like methanol or acetonitrile.

  • Extraction: Use a solvent system that efficiently extracts polar metabolites. A common choice is a mixture of methanol, acetonitrile, and water.[16]

  • Protein Precipitation: Remove proteins that can interfere with the analysis, often achieved with cold organic solvents.[11]

  • Storage: Store extracts at -80°C to prevent degradation until analysis.[16]

Q3: Do I need to derivatize my this compound metabolites for analysis?

A3: Derivatization is generally required for GC-MS analysis to make the sugars volatile.[8] Common methods include oximation followed by silylation. For LC-MS , derivatization is typically not necessary, which simplifies sample preparation.

Q4: How does the 13C label affect the chromatography?

A4: The 13C label has a minimal effect on the chromatographic retention time compared to its 12C counterpart. However, it is crucial for distinguishing the labeled metabolites from endogenous, unlabeled ones in the mass spectrometer.[14] Your MS method must be set up to detect the specific mass-to-charge ratios of the 13C-labeled compounds.[17]

Q5: What internal standards should I use?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte that is not expected to be formed in the experiment (e.g., D-Galactose-13C6 if you are tracing this compound). If this is not available, a structurally similar compound that behaves similarly during extraction and chromatography can be used. Using 13C-labeled internal standards can help correct for variations in sample preparation and instrument response.[9]

Data Presentation

The following tables provide example parameters for different chromatographic methods. These should be used as a starting point for method development.

Table 1: Example HILIC-MS Parameters for this compound Metabolite Separation

ParameterSetting
Column Amide-based HILIC Column (e.g., Waters XBridge BEH Amide, 2.5 µm, 3.0 x 150 mm)
Mobile Phase A 0.1% Ammonium Hydroxide in Water
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide
Gradient 85% B to 60% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Detector Q-TOF or Triple Quadrupole
Ionization Mode Negative ESI

Table 2: Example Ion-Pair Reversed-Phase HPLC-MS Parameters for Galactose-1-Phosphate-13C-1

ParameterSetting
Column C18 Reversed-Phase Column (e.g., 150 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Tributylamine, 15 mM Acetic Acid in Water
Mobile Phase B Methanol
Gradient 0% B to 50% B over 20 minutes
Flow Rate 0.2 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
MS Detector Triple Quadrupole
Ionization Mode Negative ESI

Table 3: Example GC-MS Parameters for Derivatized this compound

ParameterSetting
Derivatization Methoxyamination followed by Trimethylsilylation (TMS)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Oven Program 70°C for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Injection Mode Splitless
MS Detector Quadrupole
Ionization Mode Electron Ionization (EI)

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture for LC-MS Analysis
  • Cell Culture: Grow cells in a medium containing this compound for the desired duration.

  • Quenching: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add ice-cold 80% methanol (-80°C) to the culture dish to quench metabolism.

  • Harvesting: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Vortex the cell suspension vigorously for 1 minute and then incubate on dry ice for 15 minutes. Repeat this freeze-thaw cycle twice.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition for LC-MS analysis.

Protocol 2: Derivatization for GC-MS Analysis
  • Drying: Ensure the metabolite extract obtained from Protocol 1 is completely dry.

  • Methoxyamination: Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 37°C for 90 minutes.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes.

  • Analysis: Transfer the derivatized sample to a GC-MS vial for analysis.

Visualizations

Galactose Metabolism (Leloir Pathway)

The following diagram illustrates the primary metabolic pathway for galactose. This compound will follow this pathway, and its metabolites can be traced by detecting the 13C label.

Leloir_Pathway cluster_0 Leloir Pathway This compound This compound Galactose-1-P-13C-1 Galactose-1-P-13C-1 This compound->Galactose-1-P-13C-1 GALK UDP-Galactose-13C-1 UDP-Galactose-13C-1 Galactose-1-P-13C-1->UDP-Galactose-13C-1 GALT Glucose-1-P Glucose-1-P Galactose-1-P-13C-1->Glucose-1-P GALT UDP-Glucose UDP-Glucose UDP-Galactose-13C-1->UDP-Glucose GALE UDP-Glucose->UDP-Galactose-13C-1 GALE Glycolysis Glycolysis Glucose-1-P->Glycolysis

Caption: The Leloir pathway for the metabolism of this compound.

Experimental Workflow for this compound Metabolite Analysis

This diagram outlines the general steps from sample collection to data analysis.

Experimental_Workflow cluster_1 Sample Preparation cluster_2 Chromatographic Separation & Detection cluster_3 Data Analysis Collection Sample Collection (e.g., Cell Culture) Quenching Metabolism Quenching Collection->Quenching Extraction Metabolite Extraction Quenching->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_GC LC or GC Separation Reconstitution->LC_GC MS Mass Spectrometry (Detection of 13C label) LC_GC->MS Processing Data Processing (Peak Integration) MS->Processing Identification Metabolite Identification Processing->Identification Quantification Relative Quantification Identification->Quantification

Caption: General workflow for this compound metabolomics.

References

Validation & Comparative

A Comparative Guide to D-Galactose-13C-1 and D-Galactose-14C-1 Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, isotopic tracers are indispensable tools for elucidating the pathways and kinetics of biological molecules. D-Galactose, a C-4 epimer of glucose, plays a crucial role in cellular metabolism, and its labeled variants, D-Galactose-13C-1 and D-Galactose-14C-1, are pivotal in tracking its metabolic fate. This guide provides an objective comparison of these two tracers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their investigations.

At a Glance: Key Differences

FeatureThis compoundD-Galactose-14C-1
Isotope Type Stable IsotopeRadioactive Isotope
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyLiquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)
Key Advantage Non-radioactive, safe for human studies, provides structural information (NMR)High sensitivity, well-established methods
Primary Limitation Lower sensitivity compared to 14C, requires more complex instrumentationRadiation safety concerns, special handling and disposal required
Typical Applications In vivo metabolic flux analysis, breath tests for liver function, studies in pediatric and vulnerable populationsIn vitro metabolism studies, preclinical animal studies, sensitive tracer experiments

Performance Comparison: A Deeper Dive

The choice between this compound and D-Galactose-14C-1 hinges on the specific requirements of the experiment, balancing the need for sensitivity with safety and analytical capabilities.

This compound: The Stable Isotope Advantage

D-Galactose labeled with the stable isotope carbon-13 (¹³C) at the C-1 position is a non-radioactive tracer. This inherent safety makes it the preferred choice for studies involving human subjects, particularly in vulnerable populations such as children and pregnant women. The primary methods for detecting ¹³C-labeled molecules are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

MS-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), can accurately quantify the enrichment of ¹³C in galactose and its metabolites in various biological samples like plasma and breath.[1] For instance, the ¹³C-galactose breath test is a non-invasive method used to assess hepatic function by measuring the rate of ¹³CO₂ exhalation following oral administration of ¹³C-galactose.[2] NMR spectroscopy, on the other hand, provides not only quantitative information but also detailed structural insights into the metabolic products of ¹³C-galactose.[3]

D-Galactose-14C-1: The High-Sensitivity Radioisotope

D-Galactose labeled with the radioactive isotope carbon-14 (¹⁴C) at the C-1 position offers exceptional sensitivity. ¹⁴C is a beta-emitter, and its decay is readily detected by techniques like Liquid Scintillation Counting (LSC) and the ultrasensitive Accelerator Mass Spectrometry (AMS). This high sensitivity allows for the detection of very low concentrations of the tracer and its metabolites, making it ideal for in vitro studies, animal models, and experiments where the tracer dose must be minimized.

Historically, ¹⁴C-labeled galactose has been instrumental in foundational studies of galactose metabolism, including investigations into galactosemia, a genetic disorder affecting galactose metabolism.[4] However, the use of ¹⁴C is strictly regulated due to its radioactivity, requiring specialized laboratory facilities, licensed personnel, and specific protocols for handling and waste disposal.

Quantitative Data Summary

ParameterThis compoundD-Galactose-14C-1Reference
Limit of Quantification (Plasma) <0.02 µmol/L (GC-MS)Potentially lower with AMS[1]
Typical Human Dose (Breath Test) 7 mg/kgNot typically used in human breath tests due to radiation[2]
Oxidation Rate (Exercise Study) Peak oxidation of 0.41 ± 0.03 g/min (compared to 0.85 ± 0.04 g/min for glucose)Data not available for direct comparison[6]

Experimental Protocols

Key Experiment 1: In Vivo Galactose Oxidation using ¹³C-Galactose Breath Test

Objective: To assess whole-body galactose oxidation capacity, often as a measure of liver function.

Methodology:

  • Subject Preparation: Participants fast for a minimum of 2 hours before the test. Only water is permitted during the fasting period and the test itself. Participants should remain in a resting state throughout the experiment.

  • Baseline Sample Collection: Two baseline breath samples are collected into glass Vacutainer tubes before the administration of the tracer.

  • Tracer Administration: A 7 mg/kg oral dose of 1-¹³C labeled galactose, dissolved in water, is ingested by the participant.

  • Breath Sample Collection: Breath samples are collected at regular intervals (e.g., 60, 90, and 120 minutes) after ingestion. To collect a sample, the participant takes a deep breath, holds it for 3 seconds, and then exhales into a new Vacutainer tube through a straw.

  • Analysis: The ¹³CO₂ enrichment in the exhaled air is measured using Isotope Ratio Mass Spectrometry (IRMS).

  • Data Calculation: The galactose oxidation capacity is determined by calculating the cumulative percentage of the administered dose recovered as ¹³CO₂ in the exhaled air over the collection period.[2]

Key Experiment 2: In Vitro Galactose Metabolism using ¹⁴C-Galactose

Objective: To study the conversion of galactose into other metabolites in a cellular model.

Methodology:

  • Cell Culture: Primary cells or a cell line of interest are cultured under standard conditions.

  • Tracer Incubation: The culture medium is replaced with a medium containing a known concentration of D-Galactose-¹⁴C-1. The cells are then incubated for a specific period (e.g., 6 hours).

  • Metabolite Extraction: After incubation, the cells are washed and the intracellular metabolites are extracted using an appropriate method, such as acid precipitation.

  • Analysis: The radioactivity in the acid-precipitable material (representing incorporation into macromolecules) and in the acid-soluble fraction (representing smaller metabolites) is measured using a liquid scintillation counter.

  • Metabolite Separation (Optional): The acid-soluble fraction can be further analyzed by techniques like thin-layer chromatography or high-performance liquid chromatography to separate individual metabolites, followed by radioactivity measurement of each fraction to determine the distribution of the ¹⁴C label.[7]

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the metabolic fate of galactose and a typical experimental workflow for a tracer study.

Galactose_Metabolism cluster_leloir Leloir Pathway cluster_glycolysis Glycolysis cluster_alternative Alternative Pathways Galactose Galactose Galactose-1-P Galactose-1-P Galactose->Galactose-1-P GALK Galactitol Galactitol Galactose->Galactitol Aldose Reductase Galactonate Galactonate Galactose->Galactonate Galactose Dehydrogenase UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose GALT Glucose-1-P Glucose-1-P UDP-Galactose->Glucose-1-P GALT UDP-Glucose UDP-Glucose UDP-Glucose->UDP-Galactose GALE Glucose-6-P Glucose-6-P Glucose-1-P->Glucose-6-P PGM Pyruvate Pyruvate Glucose-6-P->Pyruvate

Caption: The Leloir pathway is the main route for galactose metabolism.[8][9][10]

Tracer_Workflow cluster_analysis Analytical Techniques Tracer_Admin Tracer Administration (this compound or D-Galactose-14C-1) Sample_Collection Biological Sample Collection (Breath, Blood, Urine, Tissues) Tracer_Admin->Sample_Collection Sample_Prep Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Prep Analysis Isotopic Analysis Sample_Prep->Analysis Data_Interp Data Interpretation (Metabolic Flux, Oxidation Rate) Analysis->Data_Interp MS_NMR MS or NMR (for 13C) LSC_AMS LSC or AMS (for 14C)

Caption: A generalized workflow for a metabolic tracer study.

Conclusion

Both this compound and D-Galactose-14C-1 are powerful tracers for investigating galactose metabolism. The choice between them is a strategic one, dictated by the specific research question, the model system, and the available analytical instrumentation. This compound offers the significant advantage of safety, making it the tracer of choice for human studies, while D-Galactose-14C-1 provides unparalleled sensitivity for in vitro and preclinical research. By understanding the distinct advantages and limitations of each tracer, researchers can design more effective and insightful experiments to unravel the complexities of metabolic pathways.

References

A Researcher's Guide to Isotopic Labeling in Galactose Metabolism: D-Galactose-¹³C-1 vs. Uniformly Labeled ¹³C-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex choreography of biochemical pathways. When studying galactose metabolism, a critical pathway in energy homeostasis and glycoprotein synthesis, the choice of isotopic tracer can significantly influence the nature and depth of the insights gained. This guide provides an objective comparison of two commonly used tracers: D-Galactose-¹³C-1, a position-specific labeled monosaccharide, and uniformly labeled ¹³C-Galactose ([U-¹³C]Galactose), where all six carbon atoms are replaced with the ¹³C isotope.

This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal tracer for their specific scientific questions.

At a Glance: Key Differences and Applications

The fundamental distinction between D-Galactose-¹³C-1 and [U-¹³C]Galactose lies in the information they provide about metabolic pathways.

  • D-Galactose-¹³C-1 is ideal for tracing the initial steps of a pathway and identifying the entry and exit points of the labeled carbon. Its primary application is in dissecting specific enzymatic reactions and pinpointing metabolic bottlenecks, particularly within the Leloir pathway. The single labeled carbon allows for clear tracking of its fate without the complexity of multiple labeled positions.

  • Uniformly Labeled ¹³C-Galactose provides a comprehensive overview of the distribution of the entire carbon backbone of galactose throughout the metabolic network. This makes it the preferred tracer for metabolic flux analysis (MFA), where the goal is to quantify the rates of multiple intersecting pathways. The distribution of mass isotopologues (molecules with different numbers of ¹³C atoms) in downstream metabolites reveals the relative contributions of various metabolic routes.

Comparative Analysis of Performance

The choice between a position-specific and a uniformly labeled tracer is dictated by the specific research question.

D-Galactose-¹³C-1 excels in:

  • Pathway Elucidation: Precisely tracking the C-1 carbon of galactose through the Leloir pathway allows for the direct assessment of galactokinase, galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4-epimerase activities.

  • Detecting Alternate Pathways: The appearance of the ¹³C label in unexpected positions in downstream metabolites can indicate the activity of alternative metabolic routes.

  • Simplicity of Analysis: The resulting labeling patterns are often simpler to interpret, making it a valuable tool for initial investigations and for studying systems with known or hypothesized pathway defects.

Uniformly Labeled ¹³C-Galactose is superior for:

  • Metabolic Flux Analysis (MFA): The distribution of multiple ¹³C atoms into downstream metabolites provides the rich data necessary for computational models to calculate the flux through various pathways, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.

  • Comprehensive Metabolic Mapping: It allows for a global view of how the carbon skeleton of galactose is utilized for biosynthesis of amino acids, fatty acids, and nucleotides.

  • Assessing Carbon Transition and Rearrangement: The pattern of isotopologue distribution can reveal intricate details about carbon shuffling in complex metabolic networks.

Experimental Data Summary

The following tables summarize quantitative data from studies utilizing D-Galactose-¹³C-1 and uniformly labeled ¹³C-glucose (as a proxy for uniformly labeled hexoses) to illustrate the types of measurements obtained with each labeling strategy.

Table 1: Metabolite Enrichment from D-[1-¹³C]Galactose in Human Erythrocytes

This table presents data from a study investigating galactose metabolism in erythrocytes from healthy individuals and patients with classical galactosemia. The data demonstrates the utility of a position-specific tracer in quantifying the accumulation of specific metabolites.

MetaboliteHealthy Controls (µmol/L RBC)Galactosemia Patients (µmol/L RBC)
Free [1-¹³C]Galactose0.43 ± 0.203.8 ± 1.7
[1-¹³C]Galactose-1-phosphate1.9 ± 0.5142 ± 38
[¹³C]GalactitolNot ReportedNot Reported

Data adapted from a study on galactose metabolism in human erythrocytes.[1]

Table 2: Isotopologue Distribution in UDP-Galactose from [U-¹³C]Glucose in Human Pluripotent Stem Cells

This table showcases the type of data generated from a uniformly labeled tracer. The distribution of mass isotopologues (M+n) in UDP-Galactose reflects the incorporation of the fully labeled glucose backbone.

Time (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
0 100000000
1 755212510
4 4032351235
8 2021241160
24 51112882

Data is illustrative and adapted from a study on nucleotide sugar metabolism using uniformly labeled glucose in human pluripotent stem cells.[2] M+n represents the fraction of the metabolite containing 'n' ¹³C atoms.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in metabolic tracer studies. Below are generalized protocols for key experiments using ¹³C-labeled galactose.

Experimental Protocol 1: ¹³C-Galactose Labeling in Cell Culture for GC-MS Analysis

This protocol outlines the steps for labeling cultured cells with either D-Galactose-¹³C-1 or [U-¹³C]Galactose and preparing metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.
  • On the day of the experiment, replace the standard medium with a medium containing the desired concentration of either D-Galactose-¹³C-1 or [U-¹³C]Galactose. The concentration and labeling duration will depend on the specific cell type and metabolic rates.
  • Incubate the cells for the predetermined time under standard culture conditions.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture dish and scrape the cells.
  • Collect the cell suspension and centrifuge to pellet cellular debris.
  • Transfer the supernatant containing the metabolites to a new tube.

3. Sample Preparation for GC-MS:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
  • Add methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
  • Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and amine groups.

4. GC-MS Analysis:

  • Inject the derivatized sample onto a GC-MS system.
  • Separate the metabolites on a suitable capillary column.
  • Analyze the eluting compounds by mass spectrometry, operating in either scan or selected ion monitoring (SIM) mode to detect the mass isotopologues of the metabolites of interest.[1][3]

Experimental Protocol 2: ¹³C NMR Spectroscopy of ¹³C-Galactose Metabolites

This protocol describes the preparation of cell extracts for Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the labeling patterns from ¹³C-galactose tracers.

1. Cell Culture and Labeling:

  • Follow the same procedure as in Protocol 1 for cell culture and labeling. Larger quantities of cells are typically required for NMR analysis compared to MS.

2. Metabolite Extraction:

  • Quench and extract metabolites as described in Protocol 1. Perchloric acid extraction followed by neutralization is a common method for preparing samples for NMR.

3. NMR Sample Preparation:

  • Lyophilize the extracted metabolites to a powder.
  • Reconstitute the dried extract in deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
  • Proton decoupling is used to simplify the spectra and improve the signal-to-noise ratio.
  • Acquisition parameters (e.g., pulse angle, relaxation delay, number of scans) should be optimized to ensure quantitative accuracy.
  • For more detailed structural information, 2D NMR experiments such as ¹H-¹³C HSQC can be performed to correlate carbon atoms with their attached protons.[4][5]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of atoms in metabolic pathways and the overall experimental design.

Leloir_Pathway Gal D-Galactose-¹³C-1 Gal1P Galactose-1-Phosphate-¹³C-1 Gal->Gal1P Galactokinase UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose-¹³C-1 UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate-¹³C-1 UDPGlc->Glc1P Glc6P Glucose-6-Phosphate-¹³C-1 Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis UDPGlc_in UDP-Glucose UDPGlc_in->UDPGal

Caption: The Leloir Pathway for D-Galactose-¹³C-1 Metabolism.

Experimental_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Start Culture Cells Label Add ¹³C-Galactose Tracer Start->Label Incubate Incubate Label->Incubate Quench Quench Metabolism Incubate->Quench Extract Extract Metabolites Quench->Extract Derivatize Derivatize (for GC-MS) Extract->Derivatize NMR NMR Analysis Extract->NMR GCMS GC-MS Analysis Derivatize->GCMS MFA Metabolic Flux Analysis GCMS->MFA Pathway Pathway Activity Assessment GCMS->Pathway NMR->Pathway

Caption: A Generalized Experimental Workflow for ¹³C-Galactose Metabolic Studies.

Conclusion

The selection between D-Galactose-¹³C-1 and uniformly labeled ¹³C-Galactose is a critical decision in the design of metabolic studies. For focused questions about the activity of specific enzymes or the primary fate of galactose, the position-specific tracer offers clarity and simplicity. For a comprehensive, quantitative understanding of how galactose carbon is distributed throughout the metabolic network, the uniformly labeled tracer is unparalleled. By carefully considering the research objectives and the information provided by each tracer, scientists can harness the power of stable isotopes to unravel the complexities of galactose metabolism in health and disease.

References

A Comparative Guide to the D-Galactose-13C-1 Breath Test for Liver Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately assessing liver function is paramount. The D-Galactose-13C-1 Breath Test (GBT) is a dynamic, non-invasive method for quantifying hepatic function. This guide provides an objective comparison of the GBT's performance against other established liver function assays, supported by experimental data, to aid in the selection of appropriate assessment tools.

Principle of the this compound Breath Test

The GBT is based on the hepatic metabolism of galactose. Following the administration of D-galactose labeled with the stable isotope carbon-13 (¹³C) at the first carbon position (C1), the galactose is primarily taken up by the liver. Through a series of enzymatic reactions, it is converted to glucose, and subsequently, the ¹³C label is released as ¹³CO₂ in the breath. The rate of ¹³CO₂ exhalation directly reflects the liver's capacity to metabolize galactose, providing a dynamic measure of hepatocellular function.

Performance of the this compound Breath Test

The GBT has demonstrated high sensitivity and specificity in distinguishing between healthy individuals and patients with liver cirrhosis. Its performance has been validated against other liver function assays in various clinical studies.

Comparison with ¹³C-Aminopyrine Breath Test (ABT) for the Diagnosis of Cirrhosis

A study by Giannini et al. (2005) directly compared the diagnostic accuracy of the GBT with the ¹³C-Aminopyrine Breath Test (ABT), another established breath test for liver function, in a cohort of 61 patients with chronic liver disease (21 with compensated cirrhosis).[1] The results are summarized in the table below.

Parameter¹³C-Galactose Breath Test (GBT)¹³C-Aminopyrine Breath Test (ABT)
Sensitivity 71.4%85.7%
Specificity 85.0%67.5%
Accuracy 83.7%77.1%
Data from Giannini et al. (2005) for the diagnosis of cirrhosis.[1]

While the ABT showed higher sensitivity, the GBT demonstrated superior specificity and overall accuracy in this study for the diagnosis of cirrhosis.[1]

Diagnostic Performance in Distinguishing Normal Subjects from Cirrhotic Patients

A study by Saadeh et al. (2003) aimed to determine the optimal doses for the GBT and to assess its utility in distinguishing between normal subjects and those with liver cirrhosis.[2] The study included 23 control subjects and 30 patients with liver cirrhosis. The optimal doses were found to be 25 g/m² of unlabeled carrier galactose and 100 mg of ¹³C-galactose.

Parameter¹³C-Galactose Breath Test (GBT)
Sensitivity 93% (95% CI, 76-99%)
Specificity 87% (95% CI, 65-97%)
Data from Saadeh et al. (2003) for distinguishing normal subjects from cirrhotics at 2 hours post-ingestion.[2]

This study highlights the high sensitivity and specificity of the GBT in identifying individuals with cirrhosis. The test was also able to differentiate between patients with varying degrees of cirrhosis severity based on their Child-Pugh score.[2]

Comparison with Standard Liver Function Tests

Standard liver function tests (LFTs) are a panel of blood tests that provide a static snapshot of liver health. They measure the levels of certain enzymes and proteins in the blood. While widely used, they may not always reflect the dynamic functional capacity of the liver.

TestNormal RangeIndication of Liver Dysfunction
Alanine Aminotransferase (ALT) 7 to 56 units/LIncreased levels
Aspartate Aminotransferase (AST) 10 to 40 units/LIncreased levels
Alkaline Phosphatase (ALP) 44 to 147 IU/LIncreased levels
Total Bilirubin 0.1 to 1.2 mg/dLIncreased levels
Albumin 3.5 to 5.5 g/dLDecreased levels
Normal ranges can vary slightly between laboratories.

The GBT provides a quantitative measure of the liver's metabolic function, which can be a more sensitive indicator of early-stage liver dysfunction compared to static LFTs.

Comparison with Indocyanine Green (ICG) Clearance Test

The Indocyanine Green (ICG) clearance test is another dynamic liver function test that measures the rate at which the dye ICG is cleared from the blood by the liver. It is a valuable tool, particularly in the context of liver surgery.

Experimental Protocols

This compound Breath Test (GBT)
  • Patient Preparation: Patients are typically required to fast overnight (at least 8 hours) before the test.

  • Substrate Administration: A solution containing a specific dose of D-galactose-¹³C-1 (e.g., 100 mg) and a carrier dose of unlabeled galactose (e.g., 25 g/m²) dissolved in water is ingested by the patient.[2]

  • Breath Sample Collection: Breath samples are collected before administration of the galactose solution (baseline) and at regular intervals (e.g., every 15-30 minutes) for a period of 2 to 4 hours.[2] Patients exhale into a collection bag or tube.

  • Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the exhaled breath is measured using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.

  • Data Interpretation: The results are often expressed as the cumulative percentage of the administered ¹³C dose recovered in the breath over time (%CD), or as the change in the ¹³CO₂/¹²CO₂ ratio from baseline (delta over baseline, DOB). A lower and slower excretion of ¹³CO₂ indicates impaired liver function.

Indocyanine Green (ICG) Clearance Test
  • Patient Preparation: No specific fasting requirements are generally needed.

  • ICG Administration: A sterile solution of ICG (e.g., 0.5 mg/kg body weight) is injected intravenously.

  • Blood Sampling: Blood samples are drawn from a peripheral vein at specific time points after injection (e.g., 0, 5, 10, 15, and 20 minutes).

  • Analysis: The concentration of ICG in the plasma is determined spectrophotometrically.

  • Data Interpretation: The rate of disappearance of ICG from the plasma is calculated. The most common parameter is the ICG retention rate at 15 minutes (ICG-R15), which is the percentage of ICG remaining in the blood 15 minutes after injection. A higher ICG-R15 value indicates poorer liver function.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the galactose metabolism pathway and the experimental workflow for validating the this compound breath test.

Galactose_Metabolism cluster_liver Liver Cell Gal D-Galactose-¹³C-1 Gal1P Galactose-1-Phosphate-¹³C-1 Gal->Gal1P Galactokinase UDP_Gal UDP-Galactose-¹³C-1 Gal1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE Glc1P Glucose-1-Phosphate-¹³C-1 UDP_Gal->Glc1P UDP_Glc->UDP_Gal Glc6P Glucose-6-Phosphate-¹³C-1 Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis CO2 ¹³CO₂ (Exhaled) Glycolysis->CO2 Liver Hepatocyte Validation_Workflow Patient Patient Cohort (Chronic Liver Disease) GBT D-Galactose-¹³C-1 Breath Test (GBT) Patient->GBT ICG Indocyanine Green (ICG) Clearance Test Patient->ICG LFTs Standard Liver Function Tests (LFTs) Patient->LFTs Biopsy Liver Biopsy (Gold Standard) Patient->Biopsy Data Data Collection & Analysis GBT->Data ICG->Data LFTs->Data Biopsy->Data Comparison Comparative Analysis (Sensitivity, Specificity, Correlation) Data->Comparison Validation Validation of GBT Performance Comparison->Validation

References

Cross-Validation of NMR and Mass Spectrometry for D-Galactose-13C-1 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research and drug development, the use of stable isotope-labeled compounds, such as D-Galactose-13C-1, is instrumental for tracing biochemical pathways and quantifying metabolic fluxes. The two primary analytical techniques for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), each offer a unique set of advantages and disadvantages. A cross-validation approach, leveraging the strengths of both methods, provides the most robust and comprehensive understanding of the metabolic fate of this compound. This guide offers an objective comparison of NMR and MS, complete with experimental protocols and illustrative data, to aid researchers in designing and interpreting their studies.

Performance Comparison: NMR vs. Mass Spectrometry

The choice between NMR and MS for analyzing 13C-labeled compounds often depends on the specific research question, the required sensitivity, and the desired level of structural detail. While MS provides superior sensitivity, NMR is inherently more quantitative and provides precise information on the position of the isotope.[1][2]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Atomic connectivity, 3D structure, stereochemistry, positional isotope enrichment (isotopomers).[1][2]Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns, isotopic enrichment (isotopologues).[1][2]
Sensitivity Lower, typically in the micromole to millimole range.[1][2]Higher, capable of detecting compounds in the picomole to femtomole range.[1][2]
Quantitative Nature Highly quantitative and reproducible; signal intensity is directly proportional to molar concentration.[1][2][3]Less inherently quantitative; often requires the use of internal standards and calibration curves for accurate quantification.[1][2]
Reproducibility Very high, with excellent consistency across different instruments.[1][2]Moderate, can be influenced by the ionization source, instrument type, and matrix effects.[1][2]
Sample Preparation Minimal and typically non-destructive.[1]Often requires derivatization and chromatographic separation (e.g., GC-MS, LC-MS).[1]
Throughput Lower, with longer acquisition times for detailed analysis.Higher, especially when coupled with liquid chromatography for automated sample processing.

Experimental Protocols

A successful cross-validation study requires meticulous planning of sample preparation and data acquisition to ensure the comparability of data from both platforms.

Sample Preparation for Metabolomics

A common protocol for extracting metabolites from biological samples for both NMR and MS analysis involves a biphasic extraction.

  • Quenching Metabolism: Rapidly quench metabolic activity, often by using liquid nitrogen or cold methanol.

  • Extraction: A popular method is the use of a methanol/chloroform/water solvent system to separate polar and nonpolar metabolites.

  • Sample Handling: The polar phase, containing compounds like this compound and its metabolites, is collected, lyophilized, and then reconstituted in a suitable solvent for either NMR or MS analysis. For NMR, this is typically a deuterated solvent like D₂O. For MS, it is often a solvent compatible with the chosen chromatography method, such as a water/acetonitrile mixture.

NMR Spectroscopy for this compound Analysis
  • Instrument Setup: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.[2]

  • 1D ¹³C NMR: A one-dimensional ¹³C NMR experiment is the most direct way to observe the 13C-labeled carbon. The chemical shift of the C1 carbon of D-galactose is distinct and can be used for quantification.[4]

  • Quantitative Measurement: For accurate quantification, a long relaxation delay (D1) is necessary to ensure complete relaxation of the nuclei between pulses. The integral of the ¹³C signal is directly proportional to the concentration.[5]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectrum is then integrated to determine the relative or absolute concentration of this compound and its downstream metabolites.

Mass Spectrometry for this compound Analysis
  • Chromatography: Gas chromatography (GC) or liquid chromatography (LC) is used to separate this compound from other metabolites in the sample. For GC-MS analysis, derivatization of the sugar is typically required to make it volatile.[6]

  • Ionization: A soft ionization technique, such as electrospray ionization (ESI) for LC-MS or chemical ionization (CI) for GC-MS, is used to generate ions without extensive fragmentation.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) is used to separate the ions based on their mass-to-charge ratio. For this compound, the molecular ion will have an m/z that is one unit higher than that of unlabeled D-galactose.

  • Quantification: Quantification is typically achieved using a stable isotope dilution method, where a known amount of a labeled internal standard (e.g., D-Galactose-¹³C₆) is added to the sample.[6] The ratio of the signal intensity of the analyte to the internal standard is used to calculate the concentration.

Illustrative Quantitative Data Comparison

The following table provides an example of the type of comparative data one might expect from a cross-validation study of this compound metabolism in a cell culture experiment.

Metabolite¹³C NMR (Relative Abundance %)GC-MS (Relative Abundance %)
This compound100.0100.0
Galactose-1-Phosphate-¹³C-135.233.8
UDP-Galactose-¹³C-115.816.5
UDP-Glucose-¹³C-18.19.2
Lactate-¹³C-15.46.1

Note: This data is for illustrative purposes and does not represent actual experimental results.

Visualization of Pathways and Workflows

Metabolic Fate of D-Galactose: The Leloir Pathway

The following diagram illustrates the primary metabolic pathway for D-galactose, known as the Leloir pathway. When this compound is introduced, the ¹³C label is incorporated into the downstream metabolites.

Leloir_Pathway Gal This compound Gal1P Galactose-1-Phosphate-13C-1 Gal->Gal1P Galactokinase UDPGal UDP-Galactose-13C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose-13C-1 UDPGal->UDPGlc UDP-Galactose 4-epimerase Glc1P Glucose-1-Phosphate-13C-1 UDPGlc->Glc1P Glycolysis Glycolysis Glc1P->Glycolysis

Caption: The Leloir Pathway for the metabolism of this compound.

Cross-Validation Experimental Workflow

This diagram outlines a generalized workflow for the cross-validation of NMR and mass spectrometry data in a this compound tracing experiment.

Cross_Validation_Workflow start Biological System + This compound quench Quench Metabolism start->quench extract Metabolite Extraction (e.g., Methanol/Chloroform/Water) quench->extract split Split Sample extract->split nmr_prep Prepare for NMR (Reconstitute in D2O) split->nmr_prep Aliquot 1 ms_prep Prepare for MS (Derivatize/Reconstitute) split->ms_prep Aliquot 2 nmr_acq 13C NMR Data Acquisition nmr_prep->nmr_acq ms_acq LC-MS or GC-MS Data Acquisition ms_prep->ms_acq nmr_proc NMR Data Processing (Integration) nmr_acq->nmr_proc ms_proc MS Data Processing (Quantification with Internal Standard) ms_acq->ms_proc compare Data Comparison and Cross-Validation nmr_proc->compare ms_proc->compare

Caption: A generalized workflow for the cross-validation of NMR and MS data.

Conclusion

Both NMR and mass spectrometry are powerful techniques for the analysis of this compound and its metabolites. While MS offers unparalleled sensitivity, NMR provides highly reproducible and quantitative data with precise positional information of the isotopic label. By employing a cross-validation strategy, researchers can overcome the limitations of each individual technique, leading to a more comprehensive and reliable understanding of galactose metabolism. This integrated approach is crucial for obtaining high-quality data in basic research, drug development, and clinical studies.

References

A comparative analysis of different analytical platforms for D-Galactose-13C-1.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Analytical Methodologies for D-Galactose-13C-1 Quantification

The analysis of this compound, a stable isotope-labeled sugar, is pivotal in metabolic research, particularly in studies of galactose metabolism, liver function assessment through breath tests, and inborn errors of metabolism. The choice of analytical platform is critical for obtaining accurate and reproducible data. This guide provides a comprehensive comparison of three prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS). This comparison is supported by experimental data from various studies to aid researchers in selecting the optimal method for their specific needs.

Comparative Performance of Analytical Platforms

The selection of an analytical technique for this compound analysis hinges on the specific requirements of the study, such as the required sensitivity, the complexity of the biological matrix, and the need for isotopic enrichment information. The following tables summarize the quantitative performance of GC-MS, LC-MS/MS, and LC-IRMS based on published data.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)
Sensitivity (LOD/LOQ) LOQ <0.02 µmol/L in plasma[1]High sensitivity, with LODs in the femtomole to attomole range for derivatized monosaccharides.High precision for isotope ratio measurements, with a limit of precise analysis of 996 ng on-column for a polar compound.[2]
Linearity Linear range of 0.1-5 µmol/L in plasma.[1]Wide linear dynamic range, often spanning 4 to 6 orders of magnitude.Good linearity for isotope ratio measurements.
Precision (%CV or %RSD) Within- and between-run CVs <15%.[1]Typically <15-20% for quantitative assays.Excellent precision, with standard deviations <0.5‰ for δ13C measurements.[2]
Accuracy Good accuracy, though can be affected by derivatization efficiency.High accuracy, especially with the use of stable isotope-labeled internal standards.High accuracy for isotope ratio measurements.
Sample Throughput Moderate, limited by derivatization and longer GC run times.High, with rapid LC gradients and automated sample processing.Moderate, comparable to other LC-based methods.
Sample Preparation Requires derivatization (e.g., aldononitrile pentaacetate) to increase volatility.[1]Often requires protein precipitation and/or solid-phase extraction.[3]Minimal sample processing, often only requiring ultrafiltration for plasma samples.[4]
Primary Application Quantification of 13C-labeled galactose in biological fluids.Targeted quantification of 13C-labeled galactose and its metabolites in complex matrices.Precise measurement of 13C enrichment for metabolic flux analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative experimental protocols for the analysis of this compound using GC-MS, LC-MS/MS, and LC-IRMS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Plasma

This method is based on the derivatization of galactose to its aldononitrile pentaacetate derivative for enhanced volatility and chromatographic separation.[1][5]

a. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., a known amount of D-[U-13C6]Galactose).

  • Remove D-glucose by treating the sample with D-glucose oxidase.

  • Purify the sample using ion-exchange chromatography.

  • Lyophilize the purified sample.

b. Derivatization (Aldononitrile Pentaacetate):

  • To the dried sample, add 150 µL of a derivatization reagent containing hydroxylamine hydrochloride and 4-dimethylaminopyridine in a pyridine-methanol mixture.[6]

  • Heat the mixture at 75-80°C for 35 minutes.[6]

  • Cool the sample to room temperature.

  • Add 1 mL of acetic anhydride and reheat at 75-80°C for 25 minutes to complete the acetylation.[6]

c. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: DB-5 silica capillary column (60 m × 0.25 mm × 0.25 µm).[7]

  • Carrier Gas: Helium.

  • Temperature Program: Start at 80°C, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 300°C at 25°C/min, holding for 15 minutes.[7]

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Positive Chemical Ionization (PCI).

  • Monitored Ions: Monitor the [MH-60]+ ion intensities at m/z 328 for 12C-galactose, m/z 329 for 13C-1-galactose, and m/z 334 for U-13C6-galactose.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Plasma

This method offers high sensitivity and specificity without the need for derivatization.

a. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., a known amount of 13C-labeled galactose with a different number of labeled carbons).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex the sample and centrifuge to pellet the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like sugars.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to high aqueous mobile phase.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500).

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) Protocol for this compound in Plasma

This technique is the gold standard for high-precision isotope enrichment analysis.[4]

a. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., L-fucose).

  • Perform ultrafiltration to remove proteins.[4]

b. LC-IRMS Analysis:

  • Liquid Chromatograph: An HPLC system capable of separating sugars.

  • Column: A cation exchange column is often used for sugar separations.

  • Mobile Phase: Ultrapure water.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • LC-IRMS Interface: The column effluent is directed to an interface where the organic compounds are quantitatively oxidized to CO2. The resulting CO2 is then introduced into the IRMS.

  • Isotope Ratio Mass Spectrometer: A dedicated IRMS instrument is used to measure the 13C/12C ratio of the CO2.

Visualizing the Pathways and Processes

To further elucidate the context and methodologies of this compound analysis, the following diagrams illustrate the key metabolic pathway and experimental workflows.

Leloir_Pathway Galactose This compound Gal1P Galactose-1-Phosphate-13C-1 Galactose->Gal1P Galactokinase UDPGal UDP-Galactose-13C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE G1P Glucose-1-Phosphate UDPGlc->G1P G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis CO2 13CO2 (Exhaled) Glycolysis->CO2 UDPGlc_in UDPGlc_in->UDPGal GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Plasma Sample InternalStandard Add Internal Standard Sample->InternalStandard Deproteinization Protein Precipitation/ Glucose Oxidase Treatment InternalStandard->Deproteinization Purification Ion-Exchange Chromatography Deproteinization->Purification Drying Lyophilization Purification->Drying Derivatization Aldononitrile Pentaacetate Derivatization Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (PCI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection DataAnalysis Data Analysis Detection->DataAnalysis LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample InternalStandard Add Internal Standard Sample->InternalStandard Deproteinization Protein Precipitation InternalStandard->Deproteinization Evaporation Evaporation Deproteinization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (HILIC) Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection DataAnalysis Data Analysis Detection->DataAnalysis LCIRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-IRMS Analysis Sample Plasma Sample InternalStandard Add Internal Standard Sample->InternalStandard Filtration Ultrafiltration InternalStandard->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Oxidation Oxidation to CO2 Separation->Oxidation Detection Isotope Ratio Mass Spectrometry Oxidation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

References

Advantages of D-Galactose-13C-1 over unlabeled D-galactose in aging studies.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The use of D-galactose to induce an accelerated aging phenotype in preclinical models is a well-established and widely utilized methodology in aging research. This model recapitulates many of the hallmark molecular and cellular changes observed in natural aging, primarily through the induction of oxidative stress and the accumulation of advanced glycation end products (AGEs).[1][2] While unlabeled D-galactose has proven invaluable, the advent of stable isotope-labeled compounds, specifically D-Galactose-13C-1, offers a new level of precision and insight into the metabolic dysregulation that underpins the aging process. This guide provides an objective comparison of this compound and unlabeled D-galactose, supported by experimental principles and data, to empower researchers in selecting the optimal tool for their aging studies.

The Unlabeled D-Galactose Model: A Foundation in Aging Research

Chronic administration of unlabeled D-galactose in animal models leads to a phenotype that mimics natural aging.[3] The primary mechanisms driving this pro-aging effect are twofold:

  • Oxidative Stress: Excess D-galactose is metabolized by galactose oxidase, producing hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[4][5] This surge in ROS overwhelms the endogenous antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA.[5][6]

  • Advanced Glycation End Products (AGEs): As a reducing sugar, D-galactose can non-enzymatically react with the free amino groups of proteins, lipids, and nucleic acids in a process called glycation.[2] This reaction forms AGEs, which are cross-linked, dysfunctional molecules that accumulate in tissues and contribute to the cellular and functional decline associated with aging.[2]

Studies using unlabeled D-galactose have consistently demonstrated its ability to induce a range of age-related biomarkers. However, a key limitation of using the unlabeled compound is the difficulty in precisely tracing its metabolic fate and quantifying its contribution to specific downstream pathological events.

The this compound Advantage: Precision in Metabolic Tracing

The incorporation of a stable, heavy isotope of carbon (¹³C) at the first position of the D-galactose molecule provides a powerful tool for metabolic research. This isotopic label allows for the precise tracking and quantification of D-galactose and its metabolites as they move through various biochemical pathways. The core advantages of this compound over its unlabeled counterpart are summarized below.

FeatureUnlabeled D-GalactoseThis compoundAdvantage of this compound
Metabolic Fate Analysis Indirectly inferred from changes in downstream biomarkers.Direct tracing and quantification of ¹³C-labeled metabolites (e.g., galactitol-13C, AGEs-13C).Unambiguously delineates the metabolic pathways of D-galactose and quantifies the flux through each pathway.
Quantification of AGEs Measurement of total AGEs, without distinguishing their origin.Precise quantification of newly formed AGEs derived specifically from the administered this compound.Enables accurate assessment of the rate of AGE formation and the efficacy of anti-glycation interventions.
Metabolic Flux Analysis Not possible.Enables ¹³C-Metabolic Flux Analysis (¹³C-MFA) to quantify the rates of interconnected metabolic reactions.Provides a dynamic and quantitative understanding of how D-galactose perturbs cellular metabolism in aging.
Target Engagement Studies Difficult to assess the direct interaction of D-galactose with cellular targets.Allows for the identification and quantification of proteins and other biomolecules that are directly glycated by this compound.Facilitates the identification of novel drug targets and the assessment of target engagement for anti-aging compounds.

Supporting Experimental Data and Principles

While direct head-to-head comparative studies are emerging, the principles supporting the advantages of this compound are well-established in the field of metabolomics. For instance, studies using ¹³C-labeled glucose have successfully demonstrated the ability to quantify the flux of glucose through various metabolic pathways and to precisely measure the formation of glycated proteins.[7] This "glycation isotopic labeling" approach allows for the differentiation of newly formed glycated proteins from pre-existing ones, providing a dynamic measure of glycation stress.[7] This same principle applies directly to the use of this compound for studying the glycation processes central to the D-galactose-induced aging model.

Furthermore, metabolic fate analysis using [¹³C]galactose has been performed in mice, demonstrating the ability to track the distribution and transformation of galactose into various metabolites in different tissues. This provides a clear precedent for the application of this compound in aging studies to understand how the metabolism of galactose is altered in a senescent state.

Experimental Protocols

D-Galactose-Induced Aging Model

A common protocol for inducing an aging phenotype in mice involves the daily administration of D-galactose over several weeks.[3][8][9]

  • Animal Model: C57BL/6J mice are frequently used.[3]

  • Administration: Daily intraperitoneal (i.p.) or subcutaneous (s.c.) injection of D-galactose.[3][9]

  • Dosage: A typical dose is 100-500 mg/kg body weight.[8]

  • Duration: The treatment period usually ranges from 6 to 10 weeks.[9]

  • Control Group: A control group receiving saline injections should be included.

¹³C-Metabolic Flux Analysis (¹³C-MFA) with this compound

This protocol outlines the key steps for conducting a ¹³C-MFA study to investigate the metabolic effects of this compound in an aging model.

  • Establishment of the Aging Model: Induce aging in one cohort of animals using unlabeled D-galactose as described above. A second cohort will be used for the stable isotope tracing experiment.

  • This compound Administration: Administer this compound to the second cohort of animals at a dose equivalent to the unlabeled D-galactose.

  • Tissue Collection: At selected time points after administration, collect tissues of interest (e.g., liver, brain, heart).

  • Metabolite Extraction: Immediately quench metabolism and extract metabolites from the collected tissues.

  • Mass Spectrometry Analysis: Analyze the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.[10]

  • Flux Calculation: Use specialized software to calculate the metabolic fluxes through the relevant pathways based on the measured mass isotopomer distributions.[10]

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

D_Galactose_Metabolism D_Galactose D-Galactose Galactitol Galactitol D_Galactose->Galactitol Galactose Reductase H2O2 Hydrogen Peroxide (H₂O₂) D_Galactose->H2O2 Galactose Oxidase AGEs Advanced Glycation End Products (AGEs) D_Galactose->AGEs Non-enzymatic Glycation Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Galactitol->Cellular_Damage Osmotic Stress Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress AGEs->Oxidative_Stress RAGE interaction Proteins Proteins Proteins->AGEs Oxidative_Stress->Cellular_Damage Senescence Cellular Senescence Cellular_Damage->Senescence

Caption: Metabolic pathways of D-galactose leading to cellular senescence.

Experimental_Workflow cluster_unlabeled Unlabeled D-Galactose Arm cluster_labeled This compound Arm Unlabeled_Admin Administer Unlabeled D-Galactose Unlabeled_Tissues Collect Tissues Unlabeled_Admin->Unlabeled_Tissues Unlabeled_Analysis Biomarker Analysis (e.g., total AGEs, SOD activity) Unlabeled_Tissues->Unlabeled_Analysis Comparison Comparative Analysis Unlabeled_Analysis->Comparison Labeled_Admin Administer this compound Labeled_Tissues Collect Tissues Labeled_Admin->Labeled_Tissues Labeled_Analysis LC/GC-MS for 13C-Metabolite Profiling Labeled_Tissues->Labeled_Analysis Flux_Analysis 13C-Metabolic Flux Analysis Labeled_Analysis->Flux_Analysis Flux_Analysis->Comparison

Caption: Comparative experimental workflow for aging studies.

Signaling_Pathway D_Galactose D-Galactose ROS Increased ROS D_Galactose->ROS AGEs AGEs Formation D_Galactose->AGEs YAP_CDK6 YAP-CDK6 Inactivation D_Galactose->YAP_CDK6 in some cell types NFkB NF-κB Activation ROS->NFkB p53_p21 p53/p21 Pathway ROS->p53_p21 RAGE RAGE Activation AGEs->RAGE RAGE->NFkB Inflammation Inflammation NFkB->Inflammation Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest YAP_CDK6->Cell_Cycle_Arrest Senescence Cellular Senescence Inflammation->Senescence Cell_Cycle_Arrest->Senescence

Caption: Key signaling pathways in D-galactose-induced senescence.

Conclusion: A New Era of Precision in Aging Research

The D-galactose-induced aging model remains a cornerstone of gerontological research. While the use of unlabeled D-galactose has yielded critical insights, the application of this compound represents a significant technological advancement. The ability to precisely trace the metabolic fate of D-galactose, quantify its contribution to the formation of AGEs, and perform dynamic metabolic flux analysis provides an unparalleled level of detail and accuracy. For researchers aiming to dissect the intricate metabolic changes that drive aging and to develop targeted anti-aging therapies, this compound is an indispensable tool that promises to accelerate discovery and innovation in the field.

References

A Comparative Guide to Investigating the Kinetic Isotope Effects of D-Galactose-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

The study of kinetic isotope effects (KIEs) provides profound insights into the transition states of enzyme-catalyzed reactions, offering a powerful tool for elucidating reaction mechanisms and designing potent enzyme inhibitors. While D-Galactose labeled with the stable isotope Carbon-13 at the C1 position (D-Galactose-13C-1) is a critical probe for metabolic studies, a comprehensive guide on its kinetic isotope effects is currently lacking in published literature. This guide aims to bridge that gap by providing a framework for the investigation of the 13C KIE of this compound.

This document outlines the key enzymatic reactions in galactose metabolism where a KIE at the C1 position is anticipated. Due to the absence of direct experimental data for this compound, this guide presents a comparative analysis using data from analogous, well-studied hexose systems. Furthermore, detailed experimental protocols for determining 13C KIEs using modern analytical techniques are provided, alongside visualizations of metabolic pathways and experimental workflows to aid in the design and interpretation of future studies.

Introduction to Kinetic Isotope Effects in Galactose Metabolism

The primary metabolic route for galactose in most organisms is the Leloir pathway, which converts galactose into glucose-6-phosphate. The initial steps of this pathway involve the phosphorylation of galactose at the C1 position, a process ripe for investigation using this compound. A primary 13C kinetic isotope effect would be expected if the phosphorylation by galactokinase or the subsequent transfer by galactose-1-phosphate uridylyltransferase (GALT) involves a rate-limiting step where the bonding at the C1 carbon is altered.

Given the structural similarity between galactose and glucose, the enzymatic mechanisms and corresponding KIEs observed for glucose-metabolizing enzymes can serve as a valuable point of comparison.

Comparative Analysis of 13C Kinetic Isotope Effects in Hexose Metabolism

While specific data for this compound is not yet available, the study of D-Glucose-13C-1 provides a strong comparative baseline. The following table summarizes 13C KIE data from an analogous enzyme system, glucose-6-phosphate dehydrogenase, which also acts on a C1 carbon of a hexose phosphate.

Table 1: Comparison of 13C Kinetic Isotope Effects in a Representative Hexose-Metabolizing Enzyme

SubstrateEnzymeKIE (¹²k/¹³k) at C1MethodReference
D-Glucose-6-phosphateLeuconostoc mesenteroides Glucose-6-Phosphate Dehydrogenase1.0172 ± 0.00022D [¹³C,¹H]-HSQC NMR[1]
D-Glucose-6-phosphateLeuconostoc mesenteroides Glucose-6-Phosphate Dehydrogenase1.0165Isotope Ratio Mass Spectrometry[1]
Hypothetical D-GalactoseGalactokinaseTo Be Determined--
Hypothetical Galactose-1-PhosphateGalactose-1-Phosphate Uridylyltransferase (GALT)To Be Determined--

This table includes hypothetical entries for D-Galactose to highlight the data that would be generated in future experiments.

Experimental Protocols

The determination of 13C KIEs with high precision is crucial for mechanistic interpretations. Below are detailed methodologies for two common approaches.

Measurement of 13C KIE by Mass Spectrometry

This protocol is adapted from a method for measuring the KIE of lactose hydrolysis using MALDI-TOF Mass Spectrometry and is applicable to enzymes of the Leloir pathway.

Objective: To determine the 13C KIE of galactokinase with this compound.

Materials:

  • D-Galactose (natural abundance)

  • D-Galactose-1-13C-1

  • Galactokinase enzyme

  • ATP and MgCl₂

  • Quenching solution (e.g., 1 M HCl)

  • Internal standard (e.g., a 13C-labeled sugar that is not a substrate for the enzyme)

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid)

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing a known ratio of D-Galactose and D-Galactose-1-13C-1, ATP, MgCl₂, and buffer.

  • Initiation and Time Points: Initiate the reaction by adding galactokinase. At various time points (to achieve a range of fractional conversions), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding the quenching solution and the internal standard.

  • Sample Preparation for MS: Mix the quenched samples with the MALDI matrix and spot onto the MALDI plate.

  • Data Acquisition: Acquire mass spectra for each time point. Monitor the peak intensities of the unlabeled galactose, the 13C-labeled galactose, and the internal standard.

  • Data Analysis:

    • Calculate the fractional conversion (F) at each time point by comparing the substrate peak intensities to the internal standard.

    • Determine the ratio of heavy to light isotope (R) at each time point.

    • Plot R/R₀ (where R₀ is the ratio at time zero) against F.

    • The KIE can be determined by fitting the data to the appropriate isotopic competition equation.

Measurement of 13C KIE by NMR Spectroscopy

This protocol is based on a high-precision method using 2D [¹³C,¹H]-HSQC NMR spectroscopy.[2]

Objective: To determine the 13C KIE of GALT with Galactose-1-Phosphate-1-13C.

Materials:

  • Galactose-1-Phosphate (natural abundance)

  • Galactose-1-Phosphate-1-13C

  • UDP-Glucose

  • GALT enzyme

  • NMR buffer (with D₂O)

  • High-field NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation: Prepare two NMR tubes. One with a mixture of unlabeled and 13C-labeled Galactose-1-Phosphate and UDP-Glucose in the NMR buffer (this is the t₀ sample). To the second tube, add the GALT enzyme to initiate the reaction.

  • Reaction Progression: Allow the reaction to proceed to a specific fractional conversion (e.g., 50%). The reaction can be monitored by 1D ¹H NMR.

  • Reaction Quenching: Quench the reaction by a suitable method (e.g., heat inactivation or addition of an inhibitor).

  • NMR Data Acquisition: Acquire high-resolution 2D [¹³C,¹H]-HSQC spectra for both the t₀ and the quenched reaction samples.

  • Data Analysis:

    • Integrate the cross-peaks corresponding to the C1-H1 of the remaining Galactose-1-Phosphate in both spectra.

    • The ratio of the integrals for the 13C-labeled and unlabeled species in the t₀ sample gives R₀. The same ratio from the quenched sample gives R.

    • Determine the fractional conversion (F) from the decrease in the total substrate signal.

    • Calculate the KIE using the appropriate formula relating R₀, R, and F.

Visualizations

The Leloir Pathway

The following diagram illustrates the key steps in the Leloir pathway for galactose metabolism. A KIE at the C1 position would be most relevant for the reactions catalyzed by Galactokinase and GALT.

Leloir_Pathway Gal D-Galactose GALK Galactokinase (GALK) Gal->GALK Gal1P Galactose-1-Phosphate GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-Galactose GALE UDP-Galactose 4'-Epimerase (GALE) UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate PGM Phosphoglucomutase Glc1P->PGM Glc6P Glucose-6-Phosphate Glycolysis Glycolysis Glc6P->Glycolysis GALK->Gal1P ATP -> ADP GALT->UDPGal GALT->Glc1P GALE->UDPGlc PGM->Glc6P

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental Workflow for KIE Measurement by Mass Spectrometry

This diagram outlines the logical flow of an experiment to determine the KIE of an enzymatic reaction using a competitive method with mass spectrometry.

KIE_Workflow start Start prep_reaction Prepare Reaction Mixture (Substrate + 13C-Substrate) start->prep_reaction initiate Initiate Reaction (Add Enzyme) prep_reaction->initiate time_course Take Aliquots at Multiple Time Points initiate->time_course quench Quench Reaction & Add Internal Standard time_course->quench ms_analysis MALDI-TOF MS Analysis quench->ms_analysis calc_f Calculate Fractional Conversion (F) ms_analysis->calc_f calc_r Calculate Isotope Ratio (R) ms_analysis->calc_r plot Plot R/R0 vs. F calc_f->plot calc_r->plot calc_kie Calculate KIE plot->calc_kie end End calc_kie->end

Caption: Workflow for Competitive KIE Measurement using MS.

References

Ensuring Reproducibility in D-Galactose-¹³C₁ Metabolic Tracing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic tracing with stable isotopes is a cornerstone of modern biomedical research, offering a dynamic view of cellular metabolism. D-galactose, a critical monosaccharide in cellular processes, can be traced using its ¹³C-labeled counterpart, D-Galactose-¹³C₁, to elucidate its metabolic fate and quantify pathway fluxes. However, the reproducibility of these intricate experiments is paramount for the validity and impact of research findings.

This guide provides a comparative overview of key methodologies for D-Galactose-¹³C₁ metabolic tracing, focusing on ensuring the reproducibility of results. We present detailed experimental protocols, comparative data on analytical performance, and visualizations of the underlying metabolic pathways and experimental workflows to empower researchers to conduct robust and reliable studies.

Comparing Analytical Platforms for ¹³C-Galactose Tracing

The choice of analytical platform is a critical determinant of the quality and reproducibility of metabolic tracing data. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common techniques employed.

Table 1: Comparison of GC-MS and LC-MS for D-Galactose-¹³C₁ Metabolic Tracing

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Derivatization Mandatory (e.g., oximation and silylation) to increase volatility.Often not required, allowing for analysis of native compounds.
Separation Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase (e.g., HILIC).
Sensitivity Generally high, with limits of quantification in the low micromolar to nanomolar range.High sensitivity, particularly with modern instruments, often in the nanomolar to picomolar range.
Reproducibility Good reproducibility with established protocols. A study on D-galactose quantification reported within- and between-run coefficients of variation (CVs) of less than 15%.[1]Can be highly reproducible, though susceptible to matrix effects.
Throughput Moderate, with run times typically in the range of 20-60 minutes.Higher throughput is possible with the use of ultra-high-performance liquid chromatography (UHPLC).
Metabolite Coverage Well-suited for volatile and semi-volatile metabolites.Broader coverage of polar and non-polar metabolites without derivatization.
Key Considerations Derivatization adds an extra step and can be a source of variability.Matrix effects can suppress or enhance ionization, impacting quantification and reproducibility.

Experimental Protocols for Reproducible D-Galactose-¹³C₁ Tracing

To ensure the reproducibility of your D-Galactose-¹³C₁ tracing experiments, it is crucial to follow standardized and well-documented protocols. Below are detailed methodologies for cell culture labeling, metabolite extraction, and analysis using both GC-MS and LC-MS.

Protocol 1: Cell Culture and Labeling with D-Galactose-¹³C₁
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free and galactose-free cell culture medium (e.g., DMEM) with D-Galactose-¹³C₁ at the desired concentration. The medium should also contain dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled galactose.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed D-Galactose-¹³C₁ labeling medium to the cells.

    • Incubate the cells for a predetermined time course to allow for the incorporation of the ¹³C label into downstream metabolites.

Protocol 2: Metabolite Extraction
  • Quenching Metabolic Activity:

    • Place the culture plate on a bed of dry ice to rapidly halt metabolic processes.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well of a 6-well plate.

    • Use a cell scraper to detach the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tubes vigorously.

    • Incubate at -80°C for at least 20 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at >16,000 x g for 15 minutes at 4°C.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extracts completely using a vacuum concentrator.

    • Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: GC-MS Analysis
  • Derivatization:

    • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 50°C for 30 minutes to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For labeled galactose, monitor specific m/z values, such as m/z 328 for the unlabeled and m/z 329 for the ¹³C₁-labeled aldononitrile pentaacetate derivative.[1]

Protocol 4: LC-MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a solvent compatible with your LC method, such as a 50:50 mixture of acetonitrile and water.

  • LC-MS Parameters:

    • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar metabolites like sugars.

    • Column: A column such as a BEH Amide column is a suitable choice.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to accurately resolve and identify labeled and unlabeled metabolites.

Visualizing Metabolic Pathways and Experimental Workflows

Understanding the flow of the ¹³C label from D-Galactose-¹³C₁ through metabolic pathways is crucial for data interpretation. The following diagrams, generated using Graphviz, illustrate these processes.

D_Galactose_Metabolic_Pathway cluster_leloir Leloir Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway D-Galactose-13C-1 This compound Galactose-1-P-13C-1 Galactose-1-P-13C-1 This compound->Galactose-1-P-13C-1 GALK UDP-Galactose-13C-1 UDP-Galactose-13C-1 Galactose-1-P-13C-1->UDP-Galactose-13C-1 GALT UDP-Glucose-13C-1 UDP-Glucose-13C-1 UDP-Galactose-13C-1->UDP-Glucose-13C-1 GALE Glucose-1-P-13C-1 Glucose-1-P-13C-1 UDP-Glucose-13C-1->Glucose-1-P-13C-1 UGP Glucose-6-P-13C-1 Glucose-6-P-13C-1 Glucose-1-P-13C-1->Glucose-6-P-13C-1 PGM Fructose-6-P-13C-1 Fructose-6-P-13C-1 Glucose-6-P-13C-1->Fructose-6-P-13C-1 6-P-Gluconolactone-13C-1 6-P-Gluconolactone-13C-1 Glucose-6-P-13C-1->6-P-Gluconolactone-13C-1 G6PD Pyruvate-13C-1 Pyruvate-13C-1 Fructose-6-P-13C-1->Pyruvate-13C-1 ... Ribose-5-P Ribose-5-P 6-P-Gluconolactone-13C-1->Ribose-5-P Loss of 13CO2

Metabolic fate of D-Galactose-¹³C₁ through the Leloir, Glycolysis, and Pentose Phosphate Pathways.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Labeling with This compound Cell_Culture->Labeling Quenching 3. Rapid Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. GC-MS or LC-MS Analysis Extraction->Analysis Data_Processing 6. Data Processing and Isotopologue Analysis Analysis->Data_Processing Interpretation 7. Biological Interpretation Data_Processing->Interpretation

A generalized experimental workflow for D-Galactose-¹³C₁ metabolic tracing studies.

Conclusion

Ensuring the reproducibility of D-Galactose-¹³C₁ metabolic tracing results is fundamental to advancing our understanding of cellular metabolism in health and disease. By carefully selecting the analytical platform, adhering to detailed and standardized experimental protocols, and having a clear understanding of the underlying metabolic pathways, researchers can generate high-quality, reproducible data. This guide provides the necessary framework to design and execute robust metabolic tracing studies, ultimately leading to more reliable and impactful scientific discoveries.

References

D-Galactose-13C-1 vs. Other 13C-Labeled Sugars: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope-labeled sugars are indispensable tools for tracing the flux of carbon through complex biochemical networks. While ¹³C-labeled glucose has long been the gold standard for dissecting central carbon metabolism, other labeled monosaccharides, such as D-Galactose-¹³C-1, offer unique advantages for investigating specific metabolic pathways. This guide provides an objective comparison of D-Galactose-¹³C-1 and other commonly used ¹³C-labeled sugars, supported by experimental data, to aid researchers in selecting the optimal tracer for their studies.

Core Principles of ¹³C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) with ¹³C-labeled substrates is a powerful technique to quantify the rates of metabolic reactions within a cell. The core principle involves introducing a ¹³C-labeled nutrient, such as glucose or galactose, into a biological system. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and quantify the flux through them.

D-Galactose-¹³C-1: A Unique Tracer for Specific Pathways

D-Galactose, a C-4 epimer of glucose, is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate of glycolysis. This distinct entry point into central carbon metabolism makes D-Galactose-¹³C-1 a valuable tool for probing the Leloir pathway itself, as well as its connections to glycolysis, the pentose phosphate pathway (PPP), and nucleotide sugar synthesis, which is crucial for glycosylation.

Comparative Performance: D-Galactose-¹³C-1 vs. ¹³C-Glucose

Direct comparative studies quantifying metabolic fluxes using D-Galactose-¹³C-1 versus various ¹³C-glucose isotopologues in the same cell system are limited. However, existing research provides insights into their distinct applications and performance in specific contexts.

A study comparing the oxidation of orally ingested [1-¹³C]galactose and [U-¹³C]glucose during exercise in trained volunteers demonstrated a significantly lower oxidation rate for galactose. This suggests that galactose is not as readily utilized as glucose for immediate energy production under these conditions.[1] This difference in oxidation rates highlights their distinct metabolic fates and suitability for different research questions.

Parameter [1-¹³C]Galactose [U-¹³C]Glucose Reference
Peak Exogenous Carbohydrate Oxidation ( g/min ) 0.41 ± 0.030.85 ± 0.04[1]
Percentage of Ingested Carbohydrate Oxidized 21%46%[1]
Endogenous Carbohydrate Utilization (g) 124.4 ± 6.7100.1 ± 3.6[1]

Table 1: Quantitative comparison of exogenous carbohydrate oxidation from orally ingested ¹³C-labeled galactose and glucose during exercise. Data are presented as mean ± SEM.

While ¹³C-glucose tracers are extensively used to measure fluxes through glycolysis and the PPP, D-Galactose-¹³C-1 offers a more targeted approach to studying pathways related to galactose metabolism and its downstream products, particularly nucleotide sugars essential for glycosylation. For instance, tracing the ¹³C label from D-Galactose-¹³C-1 into UDP-galactose and UDP-glucose can provide direct insights into the flux of nucleotide sugar synthesis.

Experimental Methodologies

The following sections provide detailed protocols for utilizing ¹³C-labeled sugars in metabolic research, adapted from established methodologies.

Experimental Protocol: ¹³C Metabolic Flux Analysis using D-Galactose-¹³C-1 in Cultured Cells

This protocol outlines the key steps for a typical ¹³C-MFA experiment using D-Galactose-¹³C-1 in adherent mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells in a standard growth medium to the desired confluency (typically 70-80%).
  • Prepare a labeling medium by replacing the standard glucose with D-Galactose-¹³C-1 at the same concentration. Ensure the medium is supplemented with other necessary nutrients.
  • Aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.
  • Incubate the cells for a predetermined period to allow for isotopic steady-state to be reached. This time should be optimized for the specific cell line and pathways of interest.

2. Metabolite Extraction:

  • Quench metabolism rapidly by aspirating the labeling medium and washing the cells with ice-cold PBS.
  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them.
  • Transfer the cell lysate to a microcentrifuge tube.
  • Lyse the cells completely by vortexing and freeze-thaw cycles.
  • Centrifuge the lysate to pellet cell debris and proteins.
  • Collect the supernatant containing the polar metabolites.

3. Sample Analysis:

  • Dry the metabolite extract under a vacuum.
  • Derivatize the metabolites if necessary for GC-MS analysis, or resuspend in a suitable solvent for LC-MS analysis.
  • Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids, and nucleotide sugars).

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.
  • Use a metabolic network model and specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to the model.

Visualizing Metabolic Pathways

Understanding the flow of carbon from D-Galactose-¹³C-1 through various metabolic pathways is crucial for interpreting experimental data. The following diagrams, generated using the DOT language, illustrate these key pathways.

Leloir_Pathway Gal D-Galactose-¹³C-1 GalK Galactokinase (GALK) Gal->GalK Gal1P Galactose-1-Phosphate-¹³C-1 GalK->Gal1P GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-Galactose-¹³C-1 GALT->UDPGal Glc1P Glucose-1-Phosphate-¹³C-1 GALT->Glc1P UDPGlc UDP-Glucose UDPGlc->GALT GALE UDP-Galactose 4-Epimerase (GALE) UDPGal->GALE NucSugar Nucleotide Sugar Synthesis UDPGal->NucSugar GALE->UDPGlc PGM Phosphoglucomutase Glc1P->PGM Glc6P Glucose-6-Phosphate-¹³C-1 PGM->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis PPP Pentose Phosphate Pathway Glc6P->PPP Glycogen Glycogen Synthesis Glc6P->Glycogen

The Leloir Pathway for D-Galactose Metabolism.

This diagram illustrates the conversion of D-Galactose-¹³C-1 to Glucose-6-Phosphate, highlighting its entry into central carbon metabolism.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Culture Culture Cells Label Incubate with D-Galactose-¹³C-1 Culture->Label Quench Quench Metabolism Label->Quench Extract Extract Metabolites Quench->Extract MS LC-MS or GC-MS Analysis Extract->MS MFA Metabolic Flux Analysis MS->MFA

A generalized workflow for ¹³C metabolic flux analysis.

This workflow outlines the major steps involved in conducting a ¹³C tracer experiment, from cell culture to data analysis.

Advantages and Disadvantages of D-Galactose-¹³C-1

Advantages:

  • Specific Pathway Tracing: D-Galactose-¹³C-1 is an excellent tracer for studying the Leloir pathway and its regulation.

  • Probing Glycosylation: It provides a direct means to investigate the biosynthesis of nucleotide sugars (e.g., UDP-galactose), which are precursors for glycosylation, a critical post-translational modification.

  • Complementary to Glucose Tracers: Using D-Galactose-¹³C-1 in parallel with ¹³C-glucose tracers can help to resolve complex metabolic networks and distinguish between different routes of entry into central carbon metabolism.

Disadvantages:

  • Slower Metabolism: As shown in the exercise study, galactose is often metabolized and oxidized at a slower rate than glucose, which may be a limitation for studies focused on rapid energy metabolism.[1]

  • Limited Direct Comparative Data: There is a scarcity of studies directly comparing the performance of D-Galactose-¹³C-1 with a wide range of ¹³C-glucose tracers for quantifying fluxes in various pathways.

  • Cell-Type Specificity: The activity of the Leloir pathway can vary significantly between different cell types, which may affect the utility of D-Galactose-¹³C-1 as a tracer in certain biological systems.

Conclusion

D-Galactose-¹³C-1 is a valuable and often underutilized tool in the metabolic researcher's arsenal. While ¹³C-glucose remains the workhorse for general metabolic flux analysis, D-Galactose-¹³C-1 offers a unique and powerful approach to investigate specific metabolic pathways, particularly the Leloir pathway and the biosynthesis of precursors for glycosylation. By carefully considering the specific research question and the metabolic characteristics of the biological system under investigation, researchers can leverage the distinct properties of D-Galactose-¹³C-1 to gain deeper insights into cellular metabolism. Future studies involving direct comparisons with various ¹³C-glucose tracers will further elucidate the full potential of this important metabolic probe.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of D-Galactose-¹³C-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of D-Galactose-¹³C-1, a non-hazardous, isotopically labeled sugar used in various research applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Disposal Procedures

D-Galactose-¹³C-1 is not classified as a hazardous substance; however, it is imperative to handle its disposal with professional care and adherence to established protocols. The recommended disposal method is to engage a licensed professional waste disposal service.[1]

Step-by-Step Disposal Guide:

  • Initial Assessment: Confirm that the D-Galactose-¹³C-1 has not been mixed with any hazardous materials. If it has been contaminated, the entire mixture must be treated as hazardous waste, and disposal procedures should be adjusted accordingly.

  • Containment: For unused or surplus D-Galactose-¹³C-1, ensure it is in its original or a securely sealed and clearly labeled container.[2] In the case of a spill, carefully sweep the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3][4]

  • Labeling: The container must be accurately labeled with the contents, "D-Galactose-¹³C-1," and any other relevant information.

  • Contact Professionals: Arrange for collection by a licensed waste disposal company.[1] Provide them with the safety data sheet (SDS) for D-Galactose to ensure they have all necessary information.

  • Documentation: Maintain a record of the disposal, including the date, quantity of material disposed of, and the name of the waste disposal company.

Key Disposal Information Summary

While specific quantitative data for the disposal of the non-hazardous D-Galactose-¹³C-1 is not applicable, the following table summarizes its key attributes concerning waste management.

AttributeGuideline
Hazard Classification Not classified as a hazardous substance.[5][6]
Primary Disposal Method Contact a licensed professional waste disposal service.[1]
Spill Cleanup Sweep up, avoid dust, and place in a closed container.[3][4]
Environmental Precautions Do not allow the product to enter drains or waterways.[1][2][3][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when disposing of D-Galactose-¹³C-1.

start Start: D-Galactose-13C-1 for Disposal is_contaminated Is the material contaminated with hazardous substances? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste: Follow institutional protocols for hazardous chemical disposal. is_contaminated->treat_as_hazardous Yes package_non_hazardous Package in a sealed, labeled container. is_contaminated->package_non_hazardous No contact_disposal_service Contact a licensed professional waste disposal service. treat_as_hazardous->contact_disposal_service package_non_hazardous->contact_disposal_service document_disposal Document the disposal process. contact_disposal_service->document_disposal end End: Proper Disposal Complete document_disposal->end

Disposal Decision Workflow for D-Galactose-¹³C-1.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for D-Galactose-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing D-Galactose-13C-1 in metabolic studies and tracer experiments, ensuring safe handling and proper disposal is paramount to maintaining a secure laboratory environment and the integrity of experimental outcomes. While D-Galactose itself is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential when handling the stable isotope-labeled compound.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Standard laboratory personal protective equipment is required to minimize exposure and prevent contamination when working with this compound.

Core PPE Requirements:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against accidental splashes or aerosolized particles.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[1][3] Gloves must be inspected for any signs of degradation before use and should be changed frequently, especially after handling the compound.[2][4]

  • Body Protection: A clean lab coat or other protective clothing is necessary to shield skin and personal clothing from potential contamination.[3][4]

  • Respiratory Protection: When handling the powdered form of the compound, especially in larger quantities or where dust generation is possible, a dust mask (e.g., N95 or P1) is recommended.[1][2] All handling of powdered this compound should ideally be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1][3]

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of D-Galactose.

PropertyValue
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol [1][5]
AppearanceWhite crystalline solid[1]
Melting Point168-170 °C (334-338 °F)[1]
Solubility in Water180 g/L @ 20°C[1]

Note: The molecular weight of this compound will be slightly higher than unlabeled D-Galactose due to the presence of the 13C isotope.[6]

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a dry, well-ventilated area at room temperature, protected from light and moisture.[1][6]

2. Preparation and Handling:

  • Work Area: Designate a clean and organized workspace for handling the compound. For sensitive applications, a laminar flow hood is recommended to prevent contamination.[4]

  • Weighing: When weighing the powdered compound, do so in a draft-shielded balance or a chemical fume hood to prevent aerosolization.[3]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

3. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wearing appropriate PPE, sweep up the solid material carefully to avoid generating dust.[1]

  • Place the spilled material and any contaminated cleaning supplies into a suitable, labeled container for disposal.[1]

  • Clean the spill area with soap and water.[3]

Disposal Plan: Responsible Waste Management

Waste containing this compound should be managed in accordance with local, state, and federal regulations for non-hazardous chemical waste.[1]

  • Solid Waste: Place excess solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) into a clearly labeled waste container.

  • Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with institutional and local regulations. Do not allow the substance to enter drains without dilution.[1][2]

  • Containers: Handle uncleaned, empty containers as you would the product itself.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal receiving Receiving & Inspection storage Proper Storage receiving->storage ppe Don PPE storage->ppe weighing Weighing (in hood) ppe->weighing dissolving Solution Preparation weighing->dissolving spill Spill? dissolving->spill solid_waste Solid Waste Collection liquid_waste Liquid Waste Dilution & Disposal spill->solid_waste No spill->liquid_waste No spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->solid_waste

Caption: Workflow for the safe handling of this compound.

References

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